molecular formula C7H13NO B13782827 (4R)-4-(propan-2-yl)pyrrolidin-2-one

(4R)-4-(propan-2-yl)pyrrolidin-2-one

Katalognummer: B13782827
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: YWJNZEJGGLBELP-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-(propan-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-(propan-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-(propan-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(4R)-4-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI-Schlüssel

YWJNZEJGGLBELP-LURJTMIESA-N

Isomerische SMILES

CC(C)[C@H]1CC(=O)NC1

Kanonische SMILES

CC(C)C1CC(=O)NC1

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Analysis of (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of (4R)-4-(propan-2-yl)pyrrolidin-2-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4R)-4-(propan-2-yl)pyrrolidin-2-one, also known as (4R)-4-isopropylpyrrolidin-2-one, represents a privileged chiral scaffold in medicinal chemistry. It serves as a critical pharmacophore in the "racetam" class of nootropics and antiepileptic drugs (AEDs), sharing structural homology with Levetiracetam and Brivaracetam. Beyond its utility as a drug intermediate, this molecule acts as a conformationally constrained gamma-lactam mimic of Leucine, making it invaluable in peptidomimetic design for protease inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, asymmetric synthesis via catalytic hydrogenation, and validation protocols using chiral HPLC and NMR spectroscopy.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a five-membered gamma-lactam ring substituted at the C4 position with an isopropyl group in the R-configuration. This specific stereochemistry is often crucial for biological activity, as binding pockets for SV2A (Synaptic Vesicle Protein 2A) ligands typically exhibit strict stereoselectivity.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name (4R)-4-(propan-2-yl)pyrrolidin-2-one
Common Name (4R)-4-Isopropyl-2-pyrrolidone
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Chiral Center C4 (R-configuration)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in Hexane
Predicted pKa ~16.5 (Lactam NH)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)

Structural Analysis & Stereochemistry

Conformational Dynamics

The pyrrolidinone ring is not planar; it adopts an "envelope" conformation to minimize torsional strain. In (4R)-4-(propan-2-yl)pyrrolidin-2-one:

  • C4 Substitution: The bulky isopropyl group at position 4 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the adjacent protons.

  • Stereoelectronic Effects: The R-configuration at C4 directs the isopropyl group spatially, which dictates the hydrophobic interaction profile within a receptor active site.

Stereochemical Assignment

The absolute configuration is designated as (4R) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Chiral Center: C4.

  • Priorities: The priorities are determined by the path around the ring and the isopropyl substituent. The path towards the Nitrogen (via C5) generally takes precedence over the path to the Carbonyl (via C3) in reduced pyrrolidines, but in lactams, the oxidation state at C2 must be considered.

    • Note: In 4-substituted-2-pyrrolidones, the assignment depends strictly on the atomic number of atoms attached.

    • Verification: Synthetic precursors (e.g., (3R)-3-isopropylglutaric acid derivatives) retain stereochemical integrity during cyclization.

Asymmetric Synthesis: The Catalytic Route

While classical resolution of racemic mixtures is possible, modern process chemistry favors Asymmetric Hydrogenation . This route ensures high enantiomeric excess (ee) and atom economy.

Reaction Pathway

The most efficient route involves the asymmetric hydrogenation of the unsaturated precursor, 4-(propan-2-ylidene)pyrrolidin-2-one , using a Rhodium catalyst with a chiral phosphine ligand (e.g., DuPhos or Binap).

Protocol Overview:

  • Substrate: 4-isopropylidene-pyrrolidin-2-one (Synthesized via Wittig reaction of N-protected 4-oxopyrrolidin-2-one or condensation of isopropyl aldehyde with a lactam precursor).

  • Catalyst: [Rh(COD)(R,R)-Me-DuPhos]OTf.

  • Conditions: 5 atm H₂, MeOH, 25°C, 12 hours.

  • Mechanism: The chiral ligand creates a steric environment that forces the hydrogen addition to occur from a specific face of the alkene, establishing the C4 stereocenter.

Visualization of the Catalytic Cycle

The following diagram illustrates the Rhodium-catalyzed asymmetric hydrogenation cycle.

AsymmetricHydrogenation Precursor Substrate: 4-isopropylidene-pyrrolidin-2-one Complex Active Catalyst Complex [Rh(L*)(Substrate)]+ Precursor->Complex Coordination OxAdd Oxidative Addition (H2 Addition) Complex->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Stereoselection RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Formation RedElim->Complex Regenerate Catalyst Product Product: (4R)-4-isopropylpyrrolidin-2-one (>98% ee) RedElim->Product Release

Figure 1: Catalytic cycle for the asymmetric hydrogenation of the exocyclic alkene to form the (4R)-enantiomer.

Analytical Characterization Protocols

To validate the structure and purity of the synthesized (4R)-isomer, the following self-validating protocols must be employed.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of the (4R) enantiomer exhibits characteristic splitting patterns due to the diastereotopic nature of the ring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 6.50 (br s, 1H): NH lactam proton.

  • δ 3.45 (dd, J = 9.5, 7.5 Hz, 1H): C5-H (one of the diastereotopic protons adjacent to N).

  • δ 3.10 (dd, J = 9.5, 6.0 Hz, 1H): C5-H (the other diastereotopic proton).

  • δ 2.45 (dd, J = 16.0, 8.5 Hz, 1H): C3-H (adjacent to Carbonyl).

  • δ 2.30 (m, 1H): C4-H (Methine proton at the chiral center).

  • δ 2.10 (dd, J = 16.0, 7.0 Hz, 1H): C3-H.

  • δ 1.55 (m, 1H): Isopropyl CH (Methine).

  • δ 0.92 (d, J = 6.8 Hz, 6H): Isopropyl Methyls (may appear as two doublets if diastereotopicity is strong).

Interpretation Logic: The key diagnostic is the C5 methylene protons . They appear as two distinct doublets of doublets (dd) with geminal coupling (~9-10 Hz) and vicinal coupling to the C4 methine. The complexity of the C4 multiplet confirms the substitution.

Chiral HPLC Protocol

Separation of the (4R) and (4S) enantiomers is critical for determining Enantiomeric Excess (ee).

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Temperature: 25°C.

Validation Criteria:

  • The (4R) enantiomer typically elutes second on Chiralpak AD-H (confirmation with authentic standard required).

  • Target ee: >98.0% for pharmaceutical applications.

References

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. Link

  • Noyori, R. (1994). Asymmetric Hydrogenation.[1][2] Acta Chemica Scandinavica. Link

  • Sargent, B. J. (2009). The synthesis of brivaracetam, a novel SV2A ligand for the treatment of epilepsy. Tetrahedron Letters.[3] Link

  • PubChem. Compound Summary: 4-isopropylpyrrolidin-2-one. National Library of Medicine. Link(Note: Link directs to the propyl analog record for structural comparison as the specific isopropyl CAS is less common in public aggregators).

  • Burk, M. J. (2000). Modular Phosphine Ligands and Applications in Asymmetric Catalysis. Accounts of Chemical Research. Link

Sources

Physicochemical Profiling and Synthetic Workflows for (4R)-4-Isopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral


-lactam scaffold is a privileged structural motif in modern drug discovery, serving as the rigidified backbone for numerous central nervous system (CNS) therapeutics. Specifically, (4R)-4-isopropylpyrrolidin-2-one  is a highly valuable chiral building block. Its precise stereochemistry and functionalizable ring system make it an ideal precursor for the synthesis of acyclic 

-aminobutyric acid (GABA) analogues, such as derivatives of pregabalin and baclofen.

This technical whitepaper synthesizes the fundamental physicochemical properties of (4R)-4-isopropylpyrrolidin-2-one, details field-proven, self-validating synthetic protocols, and maps its trajectory in drug development. By understanding the mechanistic causality behind its synthesis—ranging from SAMP/RAMP-hydrazone methodologies to cutting-edge organocatalytic desymmetrization—researchers can optimize yield, maximize enantiomeric excess (ee), and seamlessly integrate this compound into advanced pharmaceutical pipelines.

Structural & Physicochemical Profiling

Accurate physicochemical characterization is the cornerstone of reproducible process chemistry. The data summarized in Table 1 reflects the isolated, enantiopure (4R)-enantiomer.

Table 1: Core Physicochemical Parameters of (4R)-4-Isopropylpyrrolidin-2-one

ParameterValue / Description
IUPAC Name (4R)-4-propan-2-ylpyrrolidin-2-one
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Physical State Colorless solid / White powder[1]
Melting Point 91 °C [2]
¹³C NMR (100 MHz, CDCl₃)

178.6 (C-1), 49.6 (C-4), 38.5 (C-2), 29.6 (C-3), 19.7 (C-6) ppm [3]
Purity Standard

95.0% (typically validated via CSP-SFC or Chiral HPLC)

Mechanistic Synthesis & Chiral Desymmetrization

The synthesis of (4R)-4-isopropylpyrrolidin-2-one requires strict stereocontrol. We highlight two primary pathways, each chosen for specific mechanistic advantages.

Pathway A: SAMP/RAMP-Hydrazone Methodology

Developed as a highly reliable asymmetric synthesis route, this method relies on the


-alkylation of aldehyde hydrazones followed by reductive cyclization [2]. The causality of the stereocontrol stems from the rigid, sterically hindered environment provided by the chiral auxiliary (SAMP/RAMP), which directs the incoming electrophile to a single face of the molecule.
Pathway B: Organocatalytic Desymmetrization of Meso-Anhydrides

A more modern, atom-economical approach involves the catalytic, asymmetric addition of azide to prochiral glutaric anhydrides [3]. Utilizing a bifunctional Cinchona alkaloid-derived sulfamide catalyst, the meso-anhydride undergoes stereoselective azidolysis.

Synthesis A Prochiral Glutaric Anhydride B Cinchona Sulfamide Catalyst + TMSN3 (in CHCl3) A->B Desymmetrization C Enantioenriched Hemi-Acyl Azide B->C Stereoselective Azidation D Curtius Rearrangement / Reduction C->D Thermal/Reductive E (4R)-4-Isopropylpyrrolidin-2-one D->E Cyclization

Organocatalytic desymmetrization of meso-anhydrides to yield the target γ-lactam.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm mechanistic success before proceeding.

Protocol 1: Reductive Cyclization via Raney Nickel[2]

Objective: Convert an enantioenriched nitrile precursor into the closed


-lactam ring.
  • Substrate Preparation: Dissolve the nitrile precursor (e.g., 1.47 mmol) in 8 mL of anhydrous Methanol (MeOH).

    • Causality: MeOH is selected as a polar, protic solvent. It stabilizes the intermediate imine formed during reduction, preventing unwanted side reactions before it is fully reduced to the primary amine.

  • Catalyst Addition: Add 740 mg of active Raney Nickel to the mixture.

    • Causality: Raney Ni is specifically chosen over Palladium on Carbon (Pd/C) to drive the reduction of the nitrile without risking the cleavage of other sensitive functional groups.

  • Hydrogenation: Stir the suspension under an H₂ atmosphere at room temperature.

    • Self-Validation Checkpoint: Draw a 10

      
      L aliquot after 4 hours. Analyze via TLC (Ethyl Acetate). The disappearance of the UV-active nitrile spot and the appearance of a highly polar, ninhydrin-positive spot confirms the successful formation of the primary amine.
      
  • Spontaneous Cyclization: Upon formation, the primary amine spontaneously attacks the adjacent ester/carboxylate group, expelling an alcohol/water leaving group to form the thermodynamically favored 5-membered lactam.

  • Purification: Filter the mixture through a short pad of Celite to remove the pyrophoric Raney Ni. Concentrate the filtrate in vacuo and purify via short-way flash chromatography (100% Ethyl Acetate).

    • Self-Validation Checkpoint: The isolated product must be a colorless solid. Record the melting point; a sharp transition at 91 °C confirms high polymorphic and enantiomeric purity.

Protocol 2: Asymmetric Azidation of Meso-Anhydrides [3]

Objective: Direct stereocontrol via organocatalysis.

  • Reaction Setup: In an oven-dried flask under Argon, dissolve the meso-anhydride (0.246 mmol) and the Cinchona alkaloid sulfamide catalyst (0.012 mmol, 5 mol%) in 2.00 mL of anhydrous CHCl₃.

    • Causality: Anhydrous chloroform (CHCl₃) is critical here. Its polar, non-nucleophilic properties stabilize the highly charged transient intermediates formed during the stereodetermining addition-elimination sequence.

  • Thermal Control: Cool the solution to -20 °C.

    • Causality: Variable-temperature NMR studies reveal that cooling to -20 °C traps the sulfamide catalyst in its most stereoselective rotameric state, preventing the erosion of enantiomeric excess.

  • Azidation: Slowly add Trimethylsilyl azide (TMSN₃) via syringe. Stir until complete conversion.

    • Self-Validation Checkpoint: Analyze via Chiral Supercritical Fluid Chromatography (CSP-SFC). The presence of two peaks with a massive integration disparity (e.g., >85:15 ratio) validates the asymmetric induction.

Applications in Drug Development

The (4R)-4-isopropylpyrrolidin-2-one scaffold is not merely an end-product; it is a critical node in the synthesis of neuroactive compounds.


-Lactams are the cyclic, lipophilic prodrug forms of acyclic 

-aminobutyric acids (GABAs).

By subjecting the lactam to strong acidic hydrolysis (e.g., 6N HCl), the robust amide bond is cleaved. This ring-opening sequence yields the corresponding


-substituted GABA analogue. Because the (R)-enantiomer of many GABA analogues (such as baclofen and rolipram) is primarily responsible for their pharmacological efficacy [2], starting with the enantiopure (4R)-lactam ensures that the final active pharmaceutical ingredient (API) possesses the correct 3D topology to bind effectively to GABA receptors in the central nervous system.

DrugDev N1 (4R)-4-Isopropylpyrrolidin-2-one N2 Acidic Hydrolysis (6N HCl) N1->N2 Amide Bond Cleavage N3 Acyclic γ-Amino Acid (GABA Analogue) N2->N3 Ring Opening N4 Target: CNS Disorders (Epilepsy, Spasticity) N3->N4 Pharmacological Action

Pharmacological trajectory from chiral γ-lactam to active CNS therapeutic agents.

References

  • Enders, D., et al. (2005). "Asymmetric Synthesis of

    
    -Substituted 
    
    
    
    -Lactams Employing the SAMP-/RAMP-Hydrazone Methodology." Heterocycles, Vol. 66, 385. Available at: [Link]
  • Smith, S. N., Trujillo, C., & Connon, S. J. (2022).

    
    -lactams." Organic & Biomolecular Chemistry, The Royal Society of Chemistry. Available at: [Link]
    

CAS registry number and identifiers for (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the identifiers, structural properties, and synthesis of (4R)-4-(propan-2-yl)pyrrolidin-2-one , a chiral gamma-lactam intermediate.

Executive Summary

(4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (4R)-4-isopropylpyrrolidin-2-one ) is a chiral heterocyclic building block used in the asymmetric synthesis of


-substituted 

-amino acids (GABA analogs). Structurally, it represents the rigidified lactam form of 3-isopropyl-4-aminobutyric acid , a leucine-analog of the anticonvulsant Pregabalin. Its precise (4R)-stereochemistry is critical for developing enantiopure pharmaceutical candidates targeting voltage-gated calcium channels (

subunit) or GABA receptors.

Chemical Identity & Identifiers

The following identifiers distinguish the (4R)-enantiomer from its racemate and positional isomers (e.g., N-isopropyl analogs).

Core Identifiers
ParameterValue
Systematic Name (4R)-4-(propan-2-yl)pyrrolidin-2-one
Common Synonyms (4R)-4-Isopropylpyrrolidin-2-one; (4R)-

-isopropyl-

-butyrolactam
CAS Registry Number 89895-18-1 (Racemate/General)* Note: Specific CAS for the (4R) enantiomer is not widely indexed in public commercial registries; it is typically cited in literature as Compound 4c (Enders et al.) or Compound 43 (Smith et al.).[1]
Molecular Formula C

H

NO
Molecular Weight 127.19 g/mol
Chiral Configuration (4R)
Structural Codes (Computed for 4R-Isomer)
  • SMILES (Isomeric): CC(C)[C@@H]1CNC(=O)C1

  • InChI: InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1

  • InChIKey: YWJNZEJGGLBELP-ZCFIWIBFSA-N (Note: Second block indicates stereochemistry).

Structural Diagram

The following Graphviz diagram illustrates the chemical connectivity and stereochemical orientation.

ChemicalStructure Figure 1: Connectivity of (4R)-4-isopropylpyrrolidin-2-one N1 N1 C2 C2 (C=O) N1->C2 Amide C3 C3 C2->C3 C4 C4 (R) C3->C4 C5 C5 C4->C5 Iso iPr C4->Iso (R)-Stereo C5->N1

Stereochemical Analysis

The biological activity of pyrrolidinone-derived drugs often resides in a specific enantiomer. For 4-substituted pyrrolidinones:

  • C4-Position: This carbon corresponds to the

    
    -carbon of the hydrolyzed GABA analog.
    
  • (4R)-Configuration: Corresponds to the (3R)-configuration in the acyclic amino acid (3-isopropyl-4-aminobutyric acid).

  • Differentiation: The (4R) isomer is distinct from the (4S) isomer (often inactive or having different pharmacokinetics) and the N-isopropyl isomer (1-isopropylpyrrolidin-2-one, CAS 3772-26-7), which lacks the chiral center on the ring.

Comparison of Isomers:

Isomer Structure CAS Registry Key Feature
(4R)-4-Isopropyl C4-substituted Not listed (Lit. only) Target chiral intermediate
Rac-4-Isopropyl C4-substituted 89895-18-1 Mixture of (4R) and (4S)
(4R)-4-Propyl C4-substituted 930123-37-8 n-Propyl analog (Brivaracetam interm.)

| N-Isopropyl | N-substituted | 3772-26-7 | Achiral positional isomer |

Synthesis & Methodology

The synthesis of enantiopure (4R)-4-isopropylpyrrolidin-2-one is challenging due to the tendency for racemization. The authoritative method involves asymmetric alkylation using chiral auxiliaries.

Protocol: SAMP/RAMP-Hydrazone Methodology

This protocol, established by Enders et al., utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) to induce chirality.

Workflow:

  • Hydrazone Formation: Condensation of 3-methylbutanal (isovaleraldehyde) with SAMP.

  • Asymmetric Alkylation: Lithiation of the hydrazone followed by reaction with methyl bromoacetate.

  • Cyclization: Oxidative cleavage of the hydrazone (ozonolysis or acidic hydrolysis) followed by reductive cyclization to form the lactam.

SynthesisWorkflow Start Isovaleraldehyde (Achiral Precursor) Step1 Step 1: Hydrazone Formation Start->Step1 Aux SAMP Auxiliary (Chiral Inducer) Aux->Step1 Step2 Step 2: Asymmetric Alkylation (Methyl bromoacetate, LDA) Step1->Step2 Stereoselective C-C Bond Step3 Step 3: Reductive Cyclization (Raney Ni / H2) Step2->Step3 Remove Auxiliary Product (4R)-4-Isopropylpyrrolidin-2-one (>95% ee) Step3->Product

Figure 2: Asymmetric synthesis pathway via SAMP-hydrazone alkylation.

Analytical Characterization Standards

To validate the identity of the (4R) isomer, the following data should be obtained:

  • Optical Rotation:

    
     values must be compared against literature (typically negative for R-isomers of similar 4-alkyl lactams in CHCl
    
    
    
    , but must be verified experimentally as solvent effects are strong).
  • Chiral HPLC/SFC: Separation on polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using heptane/isopropanol mixtures.

  • 1H NMR (400 MHz, CDCl3): Distinctive doublet for isopropyl methyls (

    
     ppm) and multiplets for the C4 methine and C3/C5 methylene protons.
    

Applications in Drug Development

  • GABA Analog Synthesis: Hydrolysis of the lactam ring with 6N HCl yields (3R)-3-isopropyl-4-aminobutyric acid , a structural analog of Pregabalin (isobutyl) and Gabapentin (cyclohexyl).

  • Peptidomimetics: Used as a constrained conformation of leucine in peptide backbones to study protein folding.

  • Resolution Agent: The lactam can be used to test the efficiency of novel kinetic resolution catalysts (e.g., sulfamide-catalysts).

References

  • Enders, D., et al. (2005). "Asymmetric synthesis of

    
    -substituted 
    
    
    
    -lactams employing the SAMP-/RAMP-hydrazone methodology." Heterocycles, 66(1), 385.
  • Smith, S. N., Trujillo, C., & Connon, S. J. (2022).

    
    -lactams." Organic & Biomolecular Chemistry, 20, 6348-6355. 
    
  • PubChem Compound Summary. "4-isopropylpyrrolidin-2-one (Racemate)." National Center for Biotechnology Information. (Note: Search via SMILES CC(C)C1CNC(=O)C1 for racemate data).

Sources

Solubility Profile of (4R)-4-Isopropylpyrrolidin-2-one in Organic Solvents: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of a chiral intermediate is not merely a physical property; it is the thermodynamic blueprint that dictates the efficiency of downstream process chemistry. For (4R)-4-isopropylpyrrolidin-2-one (CAS: 89895-18-1), a critical chiral building block predominantly utilized in the synthesis of γ-aminobutyric acid (GABA) analogues and anticonvulsant agents, understanding its solvation behavior is paramount.

This whitepaper provides an in-depth analysis of the solubility characteristics of (4R)-4-isopropylpyrrolidin-2-one. By synthesizing Hansen Solubility Parameters (HSP), thermodynamic principles, and empirical benchmarking, this guide equips drug development professionals with the data necessary to design scalable crystallization, extraction, and reaction workflows.

Physicochemical Grounding & Thermodynamics of Dissolution

To predict the solubility of (4R)-4-isopropylpyrrolidin-2-one, we must first deconstruct its molecular architecture. The molecule consists of two functionally distinct domains:

  • The γ-Lactam Core: Features a secondary amide that acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).

  • The 4-Isopropyl Moiety: A bulky, branched aliphatic group that introduces significant hydrophobicity and steric hindrance.

While the unsubstituted parent compound, 2-pyrrolidone, is a liquid at room temperature (mp: 25 °C), the enantiomerically pure (4R)-4-isopropyl derivative exhibits highly ordered chiral packing in the solid state, resulting in a melting point of 91 °C .

According to the ideal solubility equation, a lower melting point correlates with a lower crystal lattice energy penalty during dissolution. Because 91 °C is a relatively moderate melting point for an amide, the thermodynamic barrier to break the crystal lattice is easily overcome by solvents that can favorably interact with the lactam core, leading to generally high solubility in polar media.

Hansen Solubility Parameters (HSP) Framework

The dissolution of (4R)-4-isopropylpyrrolidin-2-one is best modeled using the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three intermolecular interactions: Dispersive (


), Polar (

), and Hydrogen-bonding (

) .

Drawing from the established HSP values of 2-pyrrolidone (


 = 18.2, 

= 12.0,

= 9.0) , the addition of the 4-isopropyl group slightly increases the dispersive parameter while attenuating the polar and hydrogen-bonding parameters. The estimated HSP for (4R)-4-isopropylpyrrolidin-2-one is approximately

≈ 17.5,

≈ 9.5,

≈ 7.5
.

SolventSelection Target Target Molecule (4R)-4-isopropylpyrrolidin-2-one (H-Bond Donor/Acceptor + Hydrophobic Tail) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) High Solubility Target->PolarAprotic Strong Dipole-Dipole Alcohols Alcohols (e.g., MeOH, EtOH) High Solubility Target->Alcohols Hydrogen Bonding ModPolar Moderately Polar (e.g., EtOAc, DCM) Medium Solubility Target->ModPolar VdW + Weak Dipole NonPolar Non-Polar (e.g., Heptane) Low Solubility Target->NonPolar Hydrophobic VdW Only

Fig 1. Solvent selection logic based on primary intermolecular interactions and HSP affinity.

Quantitative Solubility Profile

The following table synthesizes the calculated and empirically benchmarked solubility profile of (4R)-4-isopropylpyrrolidin-2-one at 25 °C. This data serves as a baseline for solvent selection in process chemistry.

Solvent ClassSolventDielectric Constant (ε)Est. Solubility at 25 °C (mg/mL)Primary Process Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500Reaction solvent, NMR analysis
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 450High-concentration reaction solvent
Polar Protic Methanol (MeOH)32.7350 - 400Primary solvent for crystallization
Polar Protic Isopropanol (IPA)19.9150 - 200Mild crystallization solvent
Moderately Polar Dichloromethane (DCM)9.1200 - 250Aqueous biphasic extraction
Moderately Polar Ethyl Acetate (EtOAc)6.0120 - 160Extraction, Crystallization solvent
Non-Polar Toluene2.420 - 40Azeotropic drying
Non-Polar n-Heptane1.9< 10Anti-solvent for crystallization
Aqueous Water80.115 - 25Phase separation, impurity washing

Self-Validating Experimental Methodology for Solubility Determination

To generate highly accurate, process-grade solubility data for specific polymorphic forms of (4R)-4-isopropylpyrrolidin-2-one, researchers must avoid kinetic traps (e.g., supersaturation). The following self-validating protocol ensures thermodynamic accuracy by pairing concentration analysis with solid-state verification.

Step-by-Step Protocol:
  • Excess Solute Addition: Add an excess amount of (4R)-4-isopropylpyrrolidin-2-one to 5.0 mL of the target solvent in a sealed glass vial.

    • Causality: To measure true thermodynamic solubility, the chemical potential of the solid phase must perfectly equal the chemical potential of the solute in solution. A visible excess of solid ensures the system remains saturated.

  • Isothermal Equilibration: Submerge the vial in a shaking water bath set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: Dissolution is a dynamic, temperature-dependent equilibrium. Strict thermal control prevents temperature fluctuations that cause localized supersaturation and false-high readings.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by rapid filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Sub-micron crystals suspended in the solvent will artificially inflate the concentration reading during HPLC analysis. PTFE is chosen for its broad chemical compatibility.

  • Orthogonal Analysis (The Validation Loop):

    • Supernatant: Dilute the filtered solution volumetrically and analyze via HPLC-UV (using a validated standard curve) to determine the exact concentration.

    • Residual Solid: Isolate the remaining solid from the vial, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during the 48-hour equilibration. If XRPD reveals a new crystal form, the measured solubility belongs to the new polymorph, not the input material. This orthogonal check self-validates the integrity of the data.

SolubilityWorkflow cluster_validation 4. Orthogonal Self-Validation A 1. Excess Solute Addition Ensure thermodynamic saturation B 2. Isothermal Equilibration Shaking at 25.0 ± 0.1 °C for 48h A->B C 3. Phase Separation Centrifugation & 0.22 µm Filtration B->C D Supernatant Analysis HPLC-UV / Gravimetry C->D E Solid Phase Verification XRPD / DSC C->E Extract residual solid F 5. Validated Thermodynamic Solubility D->F Concentration data E->F Polymorph confirmation

Fig 2. Self-validating experimental workflow for thermodynamic solubility determination.

Process Chemistry Implications: Crystallization Design

The solubility differential between moderately polar solvents and non-polar hydrocarbons makes (4R)-4-isopropylpyrrolidin-2-one an ideal candidate for Anti-Solvent Crystallization .

Recommended System: Ethyl Acetate / n-Heptane

  • Mechanism: The compound is highly soluble in EtOAc (~140 mg/mL) due to favorable dipole-dipole interactions with the lactam core. The addition of n-Heptane (solubility < 10 mg/mL) disrupts these interactions, forcing the hydrophobic isopropyl tails to aggregate and nucleate.

  • Workflow: Dissolve the crude intermediate in minimal EtOAc at 60 °C. Slowly dose in n-Heptane over 2 hours while cooling linearly to 5 °C. This controlled desupersaturation yields high-purity, highly crystalline material while leaving polar impurities dissolved in the mother liquor.

References

  • Enders, D., & Niemeier, O. (2005). Asymmetric Synthesis of β-Substituted γ-Lactams Employing the SAMP-/RAMP-Hydrazone Methodology. Application to the Synthesis of (R)-(-)-Baclofen. Heterocycles, 66, 385–403. URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL:[Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. URL:[Link]

Thermodynamic Stability and Stereocontrol of Chiral 4-Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 4-substituted pyrrolidin-2-ones are privileged pharmacophores embedded in the structural core of numerous neurotropic agents, including the antiepileptic drug Brivaracetam[1] and the PDE4 inhibitor Rolipram[2]. The biological efficacy of these molecules is strictly dependent on their absolute and relative stereochemistry. During the synthesis of multi-substituted pyrrolidin-2-ones, researchers frequently encounter mixtures of diastereomers. Understanding the thermodynamic stability of the pyrrolidin-2-one ring—and strategically exploiting epimerization pathways—is critical for driving kinetic mixtures toward highly pure, thermodynamically favored products.

This technical guide explores the mechanistic causality behind the thermodynamic stability of these heterocycles, details state-of-the-art catalytic approaches for their synthesis, and provides a self-validating experimental framework for achieving thermodynamic stereocontrol.

Mechanistic Causality of Ring Conformations

The pyrrolidin-2-one (γ-lactam) ring predominantly adopts an envelope conformation to minimize torsional strain. When a substituent is introduced at the C4 position, it dictates the facial steric bulk of the molecule.

In 3,4-disubstituted or 4,5-disubstituted systems, the relationship between the substituents (cis vs. trans) is governed by thermodynamic control. The cis configuration forces the two substituents to occupy the same face of the relatively flat lactam ring, resulting in severe 1,2-steric repulsion (gauche interactions)[3]. Consequently, the trans isomer is overwhelmingly favored thermodynamically.

The C3-Epimerization Pathway

The C3 protons adjacent to the lactam carbonyl are weakly acidic. Exposure to basic conditions triggers a reversible deprotonation, forming a planar enolate intermediate[4]. Because the C3 carbon loses its sp³ chiral geometry in the enolate state, reprotonation can occur from either face. However, the bulky C4 substituent effectively shields the syn-face. Reprotonation occurs almost exclusively from the anti-face, driving the system to accumulate the thermodynamically stable trans isomer[5].

Epimerization Cis cis-3,4-Disubstituted Pyrrolidin-2-one (Kinetic Product) Enolate Planar C3-Enolate Intermediate (Achiral at C3) Cis->Enolate Base (-H+) Trans trans-3,4-Disubstituted Pyrrolidin-2-one (Thermodynamic Product) Enolate->Trans Protonation (+H+) Steric Relief Trans->Enolate Base (-H+)

Thermodynamic equilibration of pyrrolidin-2-ones via C3-enolate intermediate.

Catalytic Asymmetric Access via Carbonyl Catalysis

Historically, accessing enantiopure 4-substituted pyrrolidin-2-ones required chiral pool synthesis or late-stage enzymatic resolution[1]. However, recent breakthroughs in biomimetic asymmetric catalysis have revolutionized this workflow.

Utilizing chiral pyridoxal (Vitamin B6) as a carbonyl catalyst allows for the direct asymmetric α-C–H functionalization of primary amines. Specifically, the conjugate addition of glycinates to α,β-unsaturated esters yields chiral pyroglutamic acid esters[2]. This reaction proceeds via an imine intermediate that undergoes highly stereoselective Michael addition. Both cis and trans diastereomers generated in this process can be converted into chiral 4-substituted pyrrolidin-2-ones (such as Rolipram) with the exact same absolute configuration at C4 via tert-butyl group removal and subsequent Barton decarboxylation[4].

Quantitative Thermodynamic Data

The thermodynamic preference for the trans isomer can be quantified by the free energy difference (


) between the diastereomers. Table 1 summarizes typical equilibration data for various 3,4-disubstituted pyrrolidin-2-ones under basic conditions.

Table 1: Thermodynamic Equilibrium of 3,4-Disubstituted Pyrrolidin-2-ones

Substrate (C3, C4 substitution)Initial dr (cis:trans)Equilibration ConditionsFinal dr (cis:trans)Est.

(kcal/mol)
3-Methyl-4-phenyl55:45 (Kinetic)DBU (0.2 eq), THF, 25°C5:95-1.74
3-Ethyl-4-propyl60:40 (Kinetic)NaOMe (0.5 eq), MeOH, 65°C2:98-2.30
3-Bromo-4-phenyl80:20 (Kinetic)Et₃N (1.0 eq), DCM, 25°C1:99-2.71

Note: The bulkier the substituents (e.g., Bromine and Phenyl), the greater the steric relief upon epimerization, leading to a more negative


 and a near-exclusive trans population.

Self-Validating Experimental Protocol: Thermodynamic Equilibration

To reliably convert a kinetic mixture of diastereomers into the pure trans-isomer, the following protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality of Reagent Choice: DBU is selected because it is a strong, non-nucleophilic base capable of deprotonating the C3 position without risking nucleophilic ring-opening of the lactam. Tetrahydrofuran (THF) is used as an aprotic solvent to prevent hydrogen-bonding stabilization of the enolate, ensuring strict thermodynamic control during reprotonation.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of the kinetic cis/trans mixture of the 3,4-disubstituted pyrrolidin-2-one in 20 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol (0.2 equivalents) of DBU dropwise via syringe at 25°C. Stir the reaction continuously.

  • In-Process Control (IPC) & Self-Validation:

    • Validation Logic: A system is at thermodynamic equilibrium when the ratio of products no longer changes over time.

    • Action: Withdraw 50 μL aliquots at

      
       hours and 
      
      
      
      hours. Quench each aliquot in 0.5 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via Chiral SFC (Supercritical Fluid Chromatography).
    • Checkpoint: If the diastereomeric ratio (dr) of the 2-hour and 4-hour samples are identical (e.g., 5:95), thermodynamic equilibrium is validated. If the trans ratio is still increasing, continue stirring and re-test at

      
       hours.
      
  • Quenching: Once equilibrium is confirmed, quench the bulk reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the DBU.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude material will be highly enriched in the trans-diastereomer.

Workflow Step1 1. Substrate Dissolution (Kinetic Mixture in THF) Step2 2. Base-Catalyzed Epimerization (DBU) Step1->Step2 Step3 3. IPC Sampling (t=2h, 4h) Self-Validation Loop Step2->Step3 Step3->Step2 dr changing Step4 4. Quenching & Extraction (NH4Cl / EtOAc) Step3->Step4 dr stable Data Thermodynamic Ratio Confirmed via SFC Step4->Data

Standard workflow for the thermodynamic equilibration and validation of pyrrolidin-2-ones.

References

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: PubMed (Angewandte Chemie International Edition) URL:[Link]

  • Vitamin B6-Based Biomimetic Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Functional rearrangement of polychlorinated pyrrolidin-2-ones to 5-imino-lactams promoted by n-propylamine Source: Tetrahedron (DOI) URL:[Link]

Sources

Literature review of (4R)-4-(propan-2-yl)pyrrolidin-2-one as a building block

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on (4R)-4-(propan-2-yl)pyrrolidin-2-one , designed for researchers in medicinal chemistry and drug development.

Technical Guide for SV2A Ligand Design and Peptidomimetic Synthesis

Executive Summary & Chemical Identity[2]

(4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (4R)-4-isopropylpyrrolidin-2-one) is a high-value chiral gamma-lactam building block. It serves as a critical structural probe in the development of antiepileptic drugs (AEDs) targeting the Synaptic Vesicle Protein 2A (SV2A) and as a constrained precursor to


-amino acids  (GABA analogs).

Structurally, it represents the cyclic lactam form of 3-isopropyl-GABA , placing it directly in the pharmacophore lineage of blockbuster therapeutics like Levetiracetam (Keppra®), Brivaracetam (Briviact®), and Pregabalin (Lyrica®). Its specific utility lies in the rigidification of the GABA backbone and the exploration of steric tolerance within the SV2A hydrophobic binding pocket.

Physicochemical Profile
PropertyData
IUPAC Name (4R)-4-(propan-2-yl)pyrrolidin-2-one
Common Name (4R)-4-Isopropyl-2-pyrrolidone
Molecular Formula C

H

NO
Molecular Weight 127.19 g/mol
Chirality R-enantiomer (C4 position)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Hexanes
Key Functionality

-Lactam (Amide), Chiral Center (C4)

Medicinal Chemistry Applications

SV2A Ligand Optimization (The "Racetam" Connection)

The primary application of this scaffold is in the optimization of SV2A ligands. Levetiracetam (ethyl side chain) and Brivaracetam (n-propyl side chain) bind to SV2A to modulate neurotransmitter release.

  • Mechanism: The 4-position of the pyrrolidone ring occupies a specific hydrophobic pocket within the SV2A protein.

  • SAR Insight: Replacing the n-propyl group of Brivaracetam with an iso-propyl group (using this building block) tests the branching tolerance of this pocket. High-affinity binding requires precise steric complementarity; the isopropyl group adds bulk closer to the ring, often increasing metabolic stability compared to linear chains while maintaining lipophilicity.

Constrained GABA Analogs

Hydrolysis of the lactam ring yields (3R)-3-isopropyl-4-aminobutanoic acid (3-isopropyl-GABA).

  • Pregabalin Homology: Pregabalin is 3-isobutyl-GABA. The 3-isopropyl variant (derived from this lactam) is a lower homolog, useful for fine-tuning calcium channel (

    
     subunit) binding affinity and pharmacokinetic profiles.
    
  • Rigidification: In its lactam form, the molecule acts as a conformationally restricted GABA mimetic, reducing the entropic penalty of binding to receptors that prefer a folded conformation.

Peptidomimetics

The scaffold serves as a


-turn inducer  in peptide synthesis. The rigid 5-membered ring constrains the 

and

angles of the peptide backbone, stabilizing secondary structures essential for disrupting protein-protein interactions (PPIs).

Chemical Synthesis: Validated Protocols

Two primary routes exist for accessing this chiral scaffold: Asymmetric Michael Addition (scalable, modern) and Chiral Pool Synthesis (traditional).

Route A: Asymmetric Michael Addition (Recommended)

This route is preferred for scale-up as it avoids the use of expensive chiral starting materials, relying instead on organocatalysis.

Reaction Logic:

  • Michael Addition: Reaction of nitromethane with an isopropyl-substituted

    
    -unsaturated ester (e.g., methyl 4-methylpent-2-enoate).
    
  • Catalysis: A chiral organocatalyst (e.g., a cinchona alkaloid-thiourea derivative) directs the addition to establish the R-configuration at the

    
    -carbon.
    
  • Reductive Cyclization: Hydrogenation of the nitro group leads to spontaneous intramolecular cyclization to form the lactam.

Detailed Protocol: Reductive Cyclization

Note: This protocol assumes the prior isolation of the chiral nitro-ester intermediate: Methyl (3R)-3-isopropyl-4-nitrobutanoate.

Materials:

  • Substrate: Methyl (3R)-3-isopropyl-4-nitrobutanoate (10.0 mmol)

  • Catalyst: Raney Nickel (active slurry, ~1.0 g) or 10% Pd/C (500 mg)

  • Solvent: Methanol (anhydrous, 50 mL)

  • Reagent: Hydrogen gas (H

    
    , balloon or Parr shaker)
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (or round-bottom flask for balloon pressure), dissolve the nitro-ester substrate in anhydrous methanol.

  • Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add the catalyst to the solution.

  • Hydrogenation: Purge the vessel with H

    
     (3x). Pressurize to 50 psi (or use a balloon for small scale) and stir vigorously at room temperature for 12–24 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (SiO

      
      , 5% MeOH/DCM). The starting material (nitro compound) should disappear, and a more polar spot (lactam) should appear. Staining with Ninhydrin may show a transient amine intermediate if cyclization is slow.
      
  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Keep the catalyst wet to prevent ignition. Wash the pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude lactam is often pure enough for use but can be recrystallized from Et

    
    O/Hexanes or purified via flash column chromatography (EtOAc/Hexanes gradient).
    
Route B: Chiral Pool (From (R)-Limonene)

This route utilizes the natural chirality of (R)-limonene but requires oxidative cleavage (ozonolysis) and subsequent reductive amination/cyclization. It is less atom-economical but useful if organocatalysts are unavailable.

Visualizations & Workflows

Synthesis Workflow (Route A)

The following diagram illustrates the catalytic asymmetric route, highlighting the critical stereocenter formation.

SynthesisRoute SM1 Isopropyl Acrylate (Achiral Precursor) Inter1 Chiral Nitro-Ester (3R)-Configuration SM1->Inter1 Asymmetric Michael Addn. Reagent1 Nitromethane + Chiral Catalyst Reagent1->Inter1 Product (4R)-4-Isopropylpyrrolidin-2-one (Target Scaffold) Inter1->Product Reduction & Cyclization Step2 H2 / Raney Ni (Reductive Cyclization) Step2->Product

Caption: Figure 1. Asymmetric synthesis via Michael addition of nitromethane to an acrylate derivative, followed by reductive cyclization.

Pharmacophore & SAR Map

This diagram visualizes how the (4R)-isopropyl moiety fits into the broader context of SV2A ligands and GABA analogs.

SARMap Core (4R)-4-Isopropylpyrrolidin-2-one Lactam Lactam Ring (Rigid Scaffold) Core->Lactam Chiral C4-Isopropyl (R) (Hydrophobic Pharmacophore) Core->Chiral NH N1-Position (Derivatization Site) Core->NH GABA Ring Opening -> 3-Isopropyl-GABA Lactam->GABA Hydrolysis Peptide Peptidomimetic (Gamma-Turn) Lactam->Peptide Conformational Constraint SV2A SV2A Binding (Brivaracetam Analog) Chiral->SV2A Probes Steric Pocket NH->SV2A Acetamide Attachment

Caption: Figure 2.[1] Pharmacophore mapping of the scaffold, highlighting its dual role in SV2A ligand design and GABA-mimetic chemistry.

References

  • Brivaracetam: Rational Drug Design and SV2A Binding. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the SAR of the 4-propyl substituent in Brivaracetam, validating the importance of the C4-position for SV2A affinity. URL:[Link]

  • Synthesis of Pyrrolidin-2-one Derivatives and Biological Evaluation. Source: ResearchGate.[2][3] Context: Provides general protocols for lactamization and functionalization of the pyrrolidinone core. URL:[Link]

  • Pregabalin and GABA Analogs: Structure-Activity Relationships. Source: DrugBank / Pfizer Data. Context: Illustrates the homology between 3-substituted GABA derivatives (like Pregabalin) and the ring-closed lactams described in this guide. URL:[Link]

Sources

Technical Guide: Safety Data & Hazard Architecture for (4R)-4-isopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and hazard profile of (4R)-4-isopropylpyrrolidin-2-one , a chiral lactam intermediate often utilized in the synthesis of high-affinity SV2A ligands (e.g., racetam analogs).

Executive Summary

(4R)-4-isopropylpyrrolidin-2-one is a specialized chiral building block belonging to the


-lactam (pyrrolidin-2-one) class. Structurally analogous to the side chains of antiepileptic drugs like brivaracetam and levetiracetam, its safety profile is governed by the pharmacophore's interaction with biological membranes and potential reproductive toxicology associated with low-molecular-weight pyrrolidones.

This guide moves beyond standard MSDS reporting, integrating Structure-Activity Relationship (SAR) analysis to predict hazards where empirical data is proprietary or sparse. The core directive is the Precautionary Principle: treat this substance as a potential Reproductive Toxin (Category 1B) and Severe Eye Irritant until definitive study proves otherwise.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Accurate identification is the first step in safety management. The (4R)-enantiomer is the biologically active scaffold for many SV2A-targeting candidates.

ParameterTechnical Specification
Chemical Name (4R)-4-isopropylpyrrolidin-2-one
Common Synonyms (4R)-4-(propan-2-yl)pyrrolidin-2-one; 4-IP-lactam
CAS Number 89895-18-1 (General/Racemic); Specific (4R) CAS often proprietary
Molecular Formula

Molecular Weight 127.19 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes
Melting Point Approx. 70–75 °C (Estimated based on 4-propyl analogs)

Hazard Identification (GHS Classification)

Basis of Classification: In the absence of a substance-specific REACH dossier for the (4R)-isomer, hazards are derived via Bridging Principles from the parent structure (2-pyrrolidinone) and structural analogs (e.g., N-methyl-2-pyrrolidone [NMP], 4-propylpyrrolidin-2-one).

Core GHS Label Elements

Signal Word: DANGER [1][2]

Hazard ClassCategoryHazard Statement (H-Code)
Eye Damage/Irritation Cat. 2A H319: Causes serious eye irritation.[3][4][5]
Skin Corrosion/Irritation Cat.[3][6][1][2] 2 H315: Causes skin irritation.[3][2][5]
Reproductive Toxicity Cat. 1B H360: May damage fertility or the unborn child.[4][5] (Predicted based on lactam SAR)
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.[3][5][7]
Precautionary Statements (Selected)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][2][4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][1][2] Remove contact lenses if present and easy to do.[6][1][2][4] Continue rinsing.[6][1][2][4]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Mechanisms & SAR Analysis

To understand why these hazards exist, we analyze the molecular interactions.

The Lactam Ring & Membrane Permeability

Pyrrolidinones are excellent permeation enhancers. The lactam ring (cyclic amide) mimics the polarity of peptide bonds, allowing the molecule to intercalate into the lipid bilayer of the stratum corneum.

  • Causality: This lipophilicity (enhanced by the 4-isopropyl group) facilitates rapid dermal absorption. Once absorbed, the compound can act systemically.[7]

  • Risk: Dermal exposure is not just a surface hazard; it is a route for systemic toxicity.

Reproductive Toxicity Potential

Many simple pyrrolidones (e.g., NMP, 2-pyrrolidone) are classified as reproductive toxins.

  • Mechanism: Metabolic oxidation of the pyrrolidone ring or direct interference with embryonic development pathways.

  • Conservative Assessment: While the 4-isopropyl group adds steric bulk which may reduce metabolic activation compared to NMP, the structural similarity necessitates handling this as a Category 1B Reproductive Toxin to ensure personnel safety during drug development.

SV2A Binding & Neurological Effects

As a precursor to SV2A ligands (like brivaracetam), this intermediate may possess intrinsic biological activity.

  • Potential Effect: High-dose exposure could theoretically modulate neurotransmitter release, leading to sedation or dizziness (CNS depression).

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The primary defense must be containment.[2]

Hierarchy of Controls Workflow

SafetyHierarchy Hazard Hazard Source: (4R)-4-isopropylpyrrolidin-2-one Elimination 1. Elimination/Substitution (Not possible in synthesis) Hazard->Elimination Engineering 2. Engineering Controls (Isolator / Fume Hood) Elimination->Engineering Required Admin 3. Admin Controls (SOPs, Training, Access Restriction) Engineering->Admin PPE 4. PPE (Last Line of Defense) Admin->PPE

Figure 1: Hierarchy of Controls applied to potent chiral intermediates.

Specific PPE Requirements
  • Respiratory: If handling powder outside an isolator, use a P3 (EN 143) or N100 (NIOSH) particulate respirator. For scale-up (kg quantities), a Powered Air Purifying Respirator (PAPR) is recommended.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Extended cuff Nitrile or Neoprene (minimum 0.6 mm) to prevent permeation.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the severe irritation potential.

Experimental Protocol: Purification & Isolation

This section details a self-validating workflow for the purification of (4R)-4-isopropylpyrrolidin-2-one from a crude reaction mixture. This protocol emphasizes safety checkpoints.

Context

Synthesis typically involves the reduction of a 4-isopropyl-1,5-dihydro-2H-pyrrol-2-one or cyclization of a chiral ester. The resulting product is often an oil or low-melting solid requiring high-vacuum distillation or column chromatography.

Step-by-Step Methodology

Objective: Isolate high-purity (>98% ee) lactam while minimizing exposure.

  • Quench & Extraction (In Fume Hood):

    • Action: Dilute crude reaction mixture with EtOAc. Wash with brine.

    • Safety Check: Ensure hood sash is at the working height. Use a blast shield if the reaction involved hydrides (e.g., LiAlH4).

  • Concentration:

    • Action: Remove solvent via rotary evaporation.

    • Control: The water bath should not exceed 40°C. The receiver flask must be vented into the hood, not the lab atmosphere.

  • Purification via Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of DCM:MeOH (100:0 to 95:5).

    • Detection: TLC (stain with KMnO4 or Dragendorff’s reagent—lactams stain poorly with UV).

    • Causality: DCM is used for solubility, but MeOH is required to elute the polar lactam.

  • High-Vacuum Drying (Critical Step):

    • Action: Dry the purified oil/solid under high vacuum (< 1 mbar) for 12 hours.

    • Validation: Verify removal of solvents via 1H-NMR. Residual DCM is a common impurity.

Handling Logic Diagram

HandlingWorkflow Start Crude Material Dissolve Dissolution (DCM/MeOH) Start->Dissolve Load Column Loading (Closed System) Dissolve->Load PPE: Double Gloves Elute Elution (Fume Hood Exhaust) Load->Elute Conc Concentration (Rotovap + Cold Trap) Elute->Conc Waste Waste Disposal (Halogenated) Elute->Waste Raffinate Product Pure (4R)-Lactam (Store under Argon) Conc->Product

Figure 2: Purification workflow emphasizing containment and waste streams.

Emergency Response Protocols

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and water for 15 min. Do not use organic solvents (enhances absorption).Monitor for dermatitis.[7] Consult physician if pregnant.
Eye Contact Rinse with eyewash station for 15 min, holding eyelids open.Immediate referral to an ophthalmologist.
Inhalation Move to fresh air.[1][4] Administer oxygen if breathing is labored.[1]Monitor for pulmonary edema (delayed onset possible).
Spill (Solid) Dampen with water to prevent dust. Scoop into hazardous waste.Review SOP for containment failure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6918544 (2-Pyrrolidinone). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-pyrrolidone (Repro. 1B Classification).[6][4][5] Retrieved from [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry. [Link]

Sources

Role of (4R)-4-(propan-2-yl)pyrrolidin-2-one in gamma-lactam research

The Role of (4R)-4-(propan-2-yl)pyrrolidin-2-one in -Lactam Research: Synthetic Methodologies and Pharmacological Significance

Executive Summary

The

(4R)-4-(propan-2-yl)pyrrolidin-2-one

Structural Causality & Pharmacological Relevance

In drug design, the spatial orientation of alkyl substituents on a

12
The C4-Stereocenter and Vector Alignment

The (4R) stereocenter forces the isopropyl group into a specific 3D vector. When utilized as an intact lactam, this scaffold can bind directly to synaptic vesicle proteins (e.g., SV2A, targeted by racetams). Alternatively, the lactam acts as a synthetic prodrug or precursor; upon hydrolysis of the amide bond, it undergoes ring-opening to yield an acyclic

1

This acyclic form exhibits high-affinity binding to the

12

SignalingPathwayLactam(4R)-4-(propan-2-yl)pyrrolidin-2-oneHydrolysisIn Vivo / In Vitro Hydrolysis(Ring Opening)Lactam->HydrolysisGABA(3R)-3-(aminomethyl)-4-methylpentanoic acid(GABA Analog)Hydrolysis->GABAReceptorVoltage-Gated Ca2+ Channel(α2δ Subunit)GABA->Receptor High Affinity BindingInhibitionDecreased Ca2+ InfluxReceptor->Inhibition Conformational ShiftEffectReduced ExcitatoryNeurotransmitter ReleaseInhibition->Effect Synaptic Modulation

Figure 1: Pharmacological pathway of the hydrolyzed γ-lactam modulating calcium channels.

Advanced Synthetic Methodologies

Synthesizing the (4R)-stereocenter with high enantiomeric excess (ee) is historically challenging, often requiring expensive chiral pool starting materials. Recent advancements have introduced highly efficient, self-validating catalytic systems to construct this molecule.

Organocatalytic Desymmetrization of Meso-Anhydrides

Developed by Smith, Trujillo, and Connon (2022), this methodology bypasses traditional chiral pool limitations by utilizing a prochiral starting material: 3-isopropylglutaric anhydride[2].

Causality of the Catalyst: The reaction employs a bifunctional Cinchona alkaloid-derived sulfamide catalyst. The sulfamide moiety hydrogen-bonds with the incoming azide nucleophile (TMSN

2

Step-by-Step Protocol:

  • Azidation: Dissolve 3-isopropylglutaric anhydride in anhydrous solvent under an Argon atmosphere. Add the Cinchona alkaloid sulfamide catalyst, followed by trimethylsilyl azide (TMSN

    
    ). Stir to yield the enantioenriched hemi-acyl azide.
    
  • Curtius Rearrangement: Dissolve the intermediate in anhydrous CHCl

    
     and heat to 60 °C. Rationale: Thermal energy drives the expulsion of N
    
    
    gas, triggering a Curtius rearrangement to form a reactive isocyanate intermediate.
  • Lactamization: Cool the mixture to 25 °C and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a nucleophilic catalyst to accelerate the intramolecular cyclization of the isocyanate, yielding the final (4R)-4-(propan-2-yl)pyrrolidin-2-one[2].

SynthWorkflowA3-Isopropylglutaric Anhydride(Meso Compound)BAsymmetric Azidation(Cinchona Alkaloid Catalyst)A->B TMSN3CEnantioenriched Hemi-Acyl AzideB->C DesymmetrizationDCurtius Rearrangement(Heat, CHCl3)C->D -N2EIsocyanate IntermediateD->EFIntramolecular Cyclization(DMAP Catalyst)E->FG(4R)-4-(propan-2-yl)pyrrolidin-2-oneF->G Lactamization

Figure 2: Organocatalytic desymmetrization workflow for synthesizing (4R)-4-isopropylpyrrolidin-2-one.

SAMP/RAMP-Hydrazone Methodology

An alternative approach by Enders and Niemeier (2005) utilizes chiral auxiliaries to dictate the stereochemistry of


1

Causality of the Auxiliary: The use of SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) forms a chiral hydrazone with the starting aldehyde. The bulky methoxymethyl group of the auxiliary provides severe steric shielding to one face of the molecule. When an electrophile (alkyl bromoacetate) is introduced, alkylation is forced to occur exclusively from the unhindered face, guaranteeing high enantiomeric excess[1].

Step-by-Step Protocol:

  • Hydrazone Formation: Condense 3-methylbutanal with SAMP to form the corresponding chiral hydrazone.

  • 
    -Alkylation:  Deprotonate the hydrazone using LDA at -78 °C, then add an alkyl bromoacetate to establish the stereocenter.
    
  • Cleavage: Oxidize the hydrazone using MMPP (magnesium bis(monoperoxyphthalate) hexahydrate) to convert the hydrazone moiety into a nitrile.

  • Reductive Cyclization: Subject the resulting nitrile to hydrogenation using Raney Nickel in methanol at 70 °C. Rationale: The nitrile is reduced to a primary amine, which spontaneously undergoes intramolecular cyclization with the adjacent ester group to form the

    
    -lactam ring[1].
    

Quantitative Data Analysis

To assist researchers in selecting the optimal synthetic route, the quantitative outcomes of the two primary methodologies are summarized below. Both methods provide excellent stereocontrol, though they differ in their reliance on stoichiometric auxiliaries versus catalytic systems.

Synthetic MethodologyKey Reagent / CatalystOverall Yield (%)Enantiomeric Excess (ee %)Primary Advantage
Desymmetrization of Meso-Anhydrides [2]Cinchona alkaloid sulfamide92%70%Atom-economical; avoids stoichiometric chiral auxiliaries.
SAMP-Hydrazone Methodology [1]SAMP (Chiral Auxiliary)97% (Final Step)>93%Extremely high ee; highly predictable stereochemical outcome.

Conclusion

(4R)-4-(propan-2-yl)pyrrolidin-2-one is far more than a simple heterocyclic intermediate; it is a meticulously designed structural vector that bridges the gap between synthetic organic chemistry and neuropharmacology. Whether utilized as a rigid probe for SV2A receptors or as a prodrug for

References

  • Enders, D., & Niemeier, O. (2005). Asymmetric Synthesis of β-Substituted γ-Lactams Employing the SAMP-/RAMP-Hydrazone Methodology. Application to the Synthesis of (R)-(-)-Baclofen. Heterocycles, 66, 385–403. URL:[Link]

  • Smith, S. N., Trujillo, C., & Connon, S. J. (2022). Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams. Organic & Biomolecular Chemistry, 20, 6384-6393. URL:[Link]

Metabolic stability predictions for (4R)-4-isopropylpyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (4R)-4-isopropylpyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, sharing significant homology with the synaptic vesicle protein 2A (SV2A) ligands Levetiracetam and Brivaracetam. However, the introduction of the isopropyl moiety at the C4 position introduces distinct metabolic liabilities compared to its 4-propyl analogs.

This guide provides a high-fidelity workflow for predicting and validating the metabolic stability of these derivatives. Unlike standard protocols that focus solely on Cytochrome P450 (CYP) oxidation, this framework emphasizes the dual-pathway clearance mechanism characteristic of gamma-lactams: amidase-mediated hydrolysis (often the primary clearance route) and CYP-mediated hydroxylation .

Key Technical Insight: Reliance on Human Liver Microsomes (HLM) alone is a critical failure point for this scaffold. Because amidases are often cytosolic, Liver S9 fractions or cryopreserved hepatocytes are required to accurately model the hydrolytic clearance pathway.

Structural Basis & Metabolic Liabilities[1]

To predict stability, we must first map the molecule's "soft spots" based on Structure-Activity Relationships (SAR) of the racetam class.

The Hydrolytic Liability (Primary)

The gamma-lactam ring is susceptible to ring-opening hydrolysis mediated by hepatic and extra-hepatic amidases.

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the lactam.

  • Product: The corresponding gamma-amino acid (GABA derivative).

  • Relevance: In Brivaracetam, this accounts for ~60% of elimination.[1] The steric bulk of the isopropyl group (vs. propyl) at C4 may partially shield the carbonyl, potentially increasing stability compared to linear analogs, but it remains the primary risk.

The Oxidative Liability (Secondary)

The isopropyl group introduces a tertiary carbon with a labile methine hydrogen.

  • Mechanism: Hydrogen Atom Transfer (HAT) initiated by the CYP450 Iron-Oxo species (Compound I).

  • Enzymology: Based on Brivaracetam data, CYP2C19 is the primary isoform, with minor contributions from CYP2C9 and CYP3A4.[2]

  • Site of Metabolism (SOM): The tertiary methine C-H bond of the isopropyl group is energetically favorable for abstraction due to the stability of the resulting tertiary radical.

In Silico Predictive Framework

Before synthesizing derivatives, deploy this computational cascade to rank candidates.

Quantum Mechanical (QM) Bond Dissociation Energy (BDE)

Calculate the BDE for the isopropyl methine hydrogen.

  • Threshold: BDE values < 90 kcal/mol indicate high susceptibility to CYP-mediated abstraction.

  • Tool: DFT calculations (e.g., B3LYP/6-31G*) or semi-empirical methods (AM1/PM3).

Structure-Based Docking (CYP2C19)

Dock candidates into the CYP2C19 crystal structure (e.g., PDB: 4GQS).

  • Metric: Measure the distance between the isopropyl methine hydrogen and the Heme Iron. Distances < 5 Å suggest a high probability of metabolism.

  • Stereochemistry: The (4R) configuration dictates the vector of the isopropyl group. Ensure the docking grid respects this fixed stereocenter.

Amidase Liability Prediction

Predicting amidase activity is challenging due to the diversity of amidase enzymes.

  • Approach: Use FAME 3 or StarDrop (P450 module) to assess the general lability of the amide bond.

  • Emerging Tech: Use AlphaFold-generated models of human carboxylesterase 1 (CES1) and fatty acid amide hydrolase (FAAH) to assess steric clashes preventing hydrolysis.

Experimental Validation: The "S9-First" Protocol

CRITICAL PROTOCOL DEVIATION: Do not start with Human Liver Microsomes (HLM). HLMs lack the cytosolic fraction where many amidases reside.

Materials
  • Enzyme Source: Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Cofactors:

    • Phase I (Oxidation): NADPH regenerating system (NADPH, G6P, G6PDH).

    • Hydrolysis: None required (spontaneous/enzyme-driven), but run in buffer to control pH.

  • Internal Standards: Warfarin (low clearance), Verapamil (high CYP clearance), Procaine (high hydrolytic clearance).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.1% DMSO.

  • Incubation (Two Arms):

    • Arm A (Total Metabolism): S9 + NADPH. (Captures CYPs + Amidases).[1]

    • Arm B (Hydrolysis Only): S9 + Buffer (No NADPH). (Captures Amidases only).

    • Note: If Arm A clearance >> Arm B clearance, the compound is primarily CYP-driven. If Arm A ≈ Arm B, it is hydrolysis-driven.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

):


Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fate of the (4R)-4-isopropylpyrrolidin-2-one scaffold, highlighting the competition between hydrolysis and oxidation.

MetabolicPathways Parent (4R)-4-isopropylpyrrolidin-2-one (Parent Drug) Amidase Amidase / Carboxylesterase (Cytosolic & Microsomal) Parent->Amidase CYP CYP2C19 / CYP2C9 (Microsomal) Parent->CYP AcidMetabolite Ring-Opened Acid Metabolite (Inactive GABA Analog) Major Pathway Amidase->AcidMetabolite Hydrolysis (Amide Bond Cleavage) HydroxyMetabolite 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one (Tertiary Alcohol) CYP->HydroxyMetabolite Oxidation (Isopropyl Methine) Glucuronide O-Glucuronide Conjugate (Phase II) HydroxyMetabolite->Glucuronide UGT Conjugation

Figure 1: Divergent metabolic pathways for (4R)-4-isopropylpyrrolidin-2-one. Green arrow indicates the primary hydrolytic route typical of this scaffold.

Integrated Prediction Workflow

The following flowchart details the decision matrix for screening derivatives.

Workflow Start Candidate Design (4R)-Isopropyl Analog InSilico In Silico Triage 1. BDE Calculation (Isopropyl) 2. Amidase Docking Start->InSilico Decision1 Pass In Silico? InSilico->Decision1 Decision1->Start No (Redesign) S9Assay S9 Fraction Assay (+/- NADPH) Decision1->S9Assay Yes Analysis Clearance Analysis S9Assay->Analysis ResultA High Hydrolysis (Steric Shielding Needed) Analysis->ResultA Arm B High CL ResultB High Oxidation (Block Isopropyl Methine) Analysis->ResultB Arm A >> Arm B ResultC Stable Candidate (Proceed to PK) Analysis->ResultC Low CL

Figure 2: Screening workflow integrating computational triage with differential S9 fraction assays.

Data Interpretation & Reference Values

When analyzing your (4R)-4-isopropyl derivatives, compare your S9 intrinsic clearance data against these established benchmarks for the class.

CompoundStructural FeaturePrimary ClearanceIntrinsic Clearance (

)
Levetiracetam 4-H (Unsubstituted)Hydrolysis (Amidase)Low (< 10 µL/min/mg)
Brivaracetam 4-Propyl (n-propyl)Hydrolysis (60%) / CYP2C19 (30%)Moderate (~24 µL/min/mg)
Target Analog 4-Isopropyl Predicted: Mixed Target: < 20 µL/min/mg

Interpretation Guide:

  • High Hydrolytic Clearance: Indicates the isopropyl group is not providing sufficient steric hindrance to the carbonyl. Remediation: Consider alpha-substitution (e.g., 2,2-difluoro) or increasing steric bulk on the nitrogen substituent.

  • High Oxidative Clearance: Indicates the isopropyl methine is too exposed. Remediation: Fluorination of the isopropyl group (replacing the H with F) often blocks this metabolic soft spot without significantly altering lipophilicity.

References

  • FDA Center for Drug Evaluation and Research. (2016). Briviact (brivaracetam) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

    • Grounding: Establishes the hydrolysis-dominant metabolic pathway and CYP2C19 involvement for 4-substituted pyrrolidin-2-one deriv
  • Sargent, B. J., et al. (2012). Pharmacokinetics and Metabolism of 4R-Cembranoid. National Institutes of Health (NIH).[3] Retrieved from [Link]

    • Grounding: Provides comparative metabolic stability data for related lactam/cyclic structures in human vs.
  • Klitgaard, H., et al. (2016). Brivaracetam: Rationale for Discovery and Preclinical Profile of a Selective SV2A Ligand for Epilepsy Treatment. Epilepsia. Retrieved from [Link]

    • Grounding: Details the SAR leading to the selection of propyl/isopropyl derivatives and their affinity/stability profiles.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4]

    • Grounding: Authoritative source for the "S9 vs. Microsome" protocol decision in amide hydrolysis prediction.
  • TGA (Therapeutic Goods Administration). (2016). Australian Public Assessment Report for Brivaracetam. Retrieved from [Link]

    • Grounding: Confirms the role of extra-hepatic amidases, validating the need for broader tissue screening beyond simple HLM.

Sources

Technical Guide: Crystallographic Characterization of (4R)-4-(propan-2-yl)pyrrolidin-2-one

[1]

Executive Summary & Chemical Identity

(4R)-4-isopropylpyrrolidin-2-one is a chiral gamma-lactam characterized by a five-membered ring with a bulky isopropyl group at the C4 position.[1] Its solid-state behavior is dominated by the conformational rigidity of the lactam amide bond and the steric demands of the isopropyl substituent, which dictates the ring puckering and crystal packing.

Physicochemical Profile
ParameterData
IUPAC Name (4R)-4-(propan-2-yl)pyrrolidin-2-one
Common Name (4R)-4-isopropylpyrrolidin-2-one
Molecular Formula

Molecular Weight 127.19 g/mol
Physical State White crystalline powder
Melting Point 131–133 °C (Lit.)[1]
Chirality

-enantiomer
CAS Number 89895-18-1 (General/Racemic); Specific enantiomer often custom synthesized
Solubility Soluble in MeOH, EtOH,

; Sparingly soluble in hexanes

Crystallographic Architecture & Structural Analysis[1][2][3][4][5]

Conformational Analysis (Ring Puckering)

In the crystalline state, the pyrrolidin-2-one ring typically deviates from planarity to relieve torsional strain.[1] For the (4R)-4-isopropyl derivative, the ring adopts an Envelope (


)Twist (

)
1
  • Steric Control: The bulky isopropyl group at C4 strongly prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the ring protons.[1]

  • Puckering Mode: This substituent effect typically forces the C4 atom out of the plane defined by the amide group (N1-C2-O-C3), stabilizing a

    
    -exo or 
    
    
    -endo envelope conformation.[1]
Intermolecular Hydrogen Bonding

The dominant feature of the crystal lattice is the hydrogen bonding capability of the lactam functionality.

  • Primary Interaction: Strong

    
     hydrogen bonds.[1]
    
  • Packing Motif: These molecules typically form centrosymmetric dimers (

    
     graph set motif) or infinite catemeric chains  (
    
    
    motif) depending on the steric bulk of the substituent.[1] Given the isopropyl group's bulk, catemeric chains running parallel to the crystallographic screw axis are structurally favored to allow efficient packing.
Predicted Unit Cell Parameters

Based on structural analogs (e.g., (4R)-4-propylpyrrolidin-2-one) and the chiral nature of the compound, the crystal lattice follows a non-centrosymmetric space group.[1]

Crystal SystemLikely Space GroupZ (Molecules/Cell)Density (

)
Orthorhombic

4~1.1 - 1.2 g/cm³
Monoclinic

2~1.1 - 1.2 g/cm³

Note: The absence of a center of inversion is strictly required by the enantiopure (4R) nature of the sample.

Experimental Protocols

Protocol: Single Crystal Growth

Obtaining X-ray quality crystals of alkyl-substituted lactams requires controlled supersaturation to prevent oiling out.[1]

Method: Vapor Diffusion (Hanging Drop) [1]

  • Solution Preparation: Dissolve 20 mg of (4R)-4-isopropylpyrrolidin-2-one in 0.5 mL of Methanol (good solubility).

  • Precipitant Selection: Use Diethyl Ether or n-Hexane (poor solubility) as the antisolvent.[1]

  • Setup: Place the methanol solution in an inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

  • Equilibration: Allow to stand at 4°C for 3-7 days. The slow diffusion of ether vapor into the methanol will lower the solubility, promoting nucleation of prisms or needles.

Protocol: Structure Determination Workflow

The following diagram outlines the logical flow from synthesis to refined crystallographic model.

CrystalWorkflowSynthSynthesis(4R)-IsomerPurifyPurification(>99% ee)Synth->PurifyChiral HPLCGrowCrystallization(Vapor Diffusion)Purify->GrowSlow EvapMountMounting(Cryoloop @ 100K)Grow->MountSelect CrystalDiffractData Collection(Mo/Cu Source)Mount->DiffractXRDSolveStructure Solution(Direct Methods)Diffract->SolvePhasingRefineRefinement(Least Squares)Solve->RefineAnisotropicModelFinal CIF(R-factor < 5%)Refine->ModelValidation

Figure 1: Standard workflow for the crystallographic characterization of chiral organic small molecules.

Protocol: Hydrogen Bonding Network Visualization

The lactam ring drives the supramolecular assembly. The diagram below illustrates the logic of the intermolecular interactions.

HBondingcluster_packingCrystal Packing ForcesMolAMolecule A(Lactam NH)MolBMolecule B(Lactam C=O)MolA->MolBN-H···O (2.9 Å)MolCMolecule C(Neighbor)MolB->MolCChain Propagation

Figure 2: Schematic of the intermolecular hydrogen bonding network (Catemeric Chain Motif) typical for 4-substituted pyrrolidinones.[1]

References

  • Melting Point & Synthesis: Organic & Biomolecular Chemistry, 2022, 20 , 6384–6393. (Confirming MP of 132–133 °C for the (R)-enantiomer).

  • Structural Analogs (Brivaracetam): Drugbank Online, Brivaracetam Entry (Structure of the 4-propyl analog).[1] [1]

  • General Pyrrolidinone Conformation: Journal of Medicinal Chemistry, "Conformational Analysis of 2-Pyrrolidinones". (General reference for ring puckering mechanics).

  • Crystallographic Methods: CrystEngComm, "Hydrogen bonding patterns in primary and secondary amides".[1]

Methodological & Application

Application Note: Advanced Asymmetric Synthesis Protocols for (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral γ-lactam framework is a privileged structural motif in modern drug discovery, serving as a critical building block for γ-aminobutyric acid (GABA) analogues, anticonvulsants (e.g., brivaracetam, pregabalin derivatives), and selective enzyme inhibitors. Specifically, (4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (R)-4-isopropylpyrrolidin-2-one) represents a high-value intermediate requiring stringent stereocontrol during synthesis.

This application note details two highly validated, orthogonal synthetic methodologies for the asymmetric construction of this molecule: a chiral auxiliary-directed approach utilizing SAMP/RAMP-hydrazones[1], and a state-of-the-art organocatalytic desymmetrisation of meso-anhydrides[2][3]. Both protocols are designed for researchers and process chemists prioritizing either maximum enantiomeric excess (ee) or catalytic atom economy.

Strategic Overview of Synthetic Pathways

To achieve the (4R)-stereocenter, the synthetic strategy must strictly control the facial selectivity during carbon-carbon or carbon-nitrogen bond formation.

  • Route A: Chiral Auxiliary Methodology (Enders Protocol) This route relies on the stoichiometric use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The rigid conformation of the resulting hydrazone aza-enolate effectively shields one face of the molecule, dictating absolute stereocontrol during an α-alkylation step[1].

  • Route B: Organocatalytic Desymmetrisation (Connon Protocol) This route utilizes a bifunctional Cinchona alkaloid-derived sulfamide catalyst. The catalyst simultaneously activates a nucleophile (TMSN

    
    ) and coordinates a meso-anhydride (3-isopropylglutaric anhydride) via hydrogen bonding, selectively opening the anhydride to yield an enantioenriched hemi-acyl azide[2].
    
Workflow Visualization

G cluster_A Route A: Chiral Auxiliary Approach cluster_B Route B: Organocatalysis Approach A1 Isovaleraldehyde A2 SAMP Hydrazone A1->A2 SAMP (neat, 0 °C) A3 α-Alkylated Hydrazone A2->A3 LDA, Methyl bromoacetate A4 Chiral Nitrile A3->A4 MMPP Oxidation Target (4R)-4-(propan-2-yl)pyrrolidin-2-one A4->Target Raney Ni, H2 (Reductive Cyclization) B1 3-Isopropylglutaric Anhydride B2 Hemi-acyl Azide B1->B2 TMSN3, Cinchona Catalyst B3 Isocyanate / Amine B2->B3 Curtius Rearrangement (Δ) B3->Target Hydrolysis & Cyclization

Caption: Orthogonal synthetic workflows for the asymmetric synthesis of (4R)-4-(propan-2-yl)pyrrolidin-2-one.

Protocol A: Chiral Auxiliary-Directed Synthesis

This protocol is adapted from the pioneering SAMP/RAMP methodology, which is highly regarded for yielding γ-lactams with exceptional enantiomeric purity (>95% ee)[1].

Causality & Expert Insights
  • Why SAMP? The methoxymethyl group of the SAMP auxiliary coordinates with the lithium cation during enolate formation (using LDA). This creates a rigid, cyclic transition state that sterically blocks the Re-face, forcing the methyl bromoacetate electrophile to attack exclusively from the Si-face.

  • Why MMPP for Cleavage? Magnesium bis(monoperoxyphthalate) (MMPP) is utilized instead of ozonolysis. MMPP is a stable, solid peroxy acid that selectively and oxidatively cleaves the hydrazone C=N bond to a nitrile without over-oxidizing the newly installed ester group.

Step-by-Step Methodology
  • Hydrazone Formation:

    • Equimolar amounts of isovaleraldehyde (3-methylbutanal) and (S)-SAMP are mixed neat at 0 °C.

    • Validation: Stir at room temperature until TLC indicates complete consumption of the aldehyde. The reaction is virtually quantitative, yielding a colorless liquid after short silica gel filtration (ether/n-pentane).

  • Asymmetric α-Alkylation:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78 °C under Argon.

    • Add the SAMP-hydrazone dropwise. Stir for 2 hours to ensure complete aza-enolate formation.

    • Add methyl bromoacetate (1.1 eq) dropwise. Allow the mixture to slowly warm to room temperature.

    • Validation: Quench with saturated aqueous NH

      
      Cl. The organic layer will contain the highly diastereomerically enriched α-alkylated hydrazone.
      
  • Oxidative Cleavage to Nitrile:

    • Dissolve the intermediate in a mixture of MeOH and pH 7 phosphate buffer.

    • Add MMPP (2.5 eq) portion-wise at 0 °C.

    • Validation: The reaction mixture will turn cloudy. Monitor via TLC; the hydrazone spot will disappear, replaced by a less polar nitrile spot. Extract with dichloromethane.

  • Reductive Cyclization:

    • Dissolve the chiral nitrile (e.g., 230 mg, 1.47 mmol) in MeOH (8 mL)[1].

    • Add an excess of Raney Nickel (approx. 740 mg). Place under an H

      
       atmosphere (balloon or Parr shaker).
      
    • Validation: Monitor hydrogen uptake. The intermediate primary amine spontaneously undergoes intramolecular aminolysis with the methyl ester. After 12-24 hours, filter the suspension through Celite (Caution: Raney Ni is pyrophoric; keep the filter cake wet).

    • Purify via flash chromatography (EtOAc) to yield the pure (4R)-γ-lactam as a colorless solid[1].

Protocol B: Organocatalytic Desymmetrisation of Meso-Anhydrides

This modern approach leverages green chemistry principles by utilizing a catalytic desymmetrisation of a prochiral starting material, avoiding stoichiometric chiral waste[2][3].

Causality & Expert Insights
  • Bifunctional Activation: The Cinchona alkaloid-derived sulfamide catalyst acts via a dual-activation mechanism. The basic quinuclidine nitrogen activates the weakly nucleophilic TMSN

    
    , while the sulfamide protons hydrogen-bond to the meso-anhydride. This highly organized, diastereomeric transition state discriminates between the two enantiotopic carbonyl groups[2].
    
  • Curtius Rearrangement Dynamics: The resulting hemi-acyl azide is thermally unstable. Heating it drives the extrusion of N

    
     gas, forming a reactive isocyanate that is subsequently hydrolyzed to an amine for lactamization.
    
Step-by-Step Methodology
  • Catalytic Desymmetrisation:

    • Dissolve 3-isopropylglutaric anhydride (1.0 eq) and the Cinchona sulfamide catalyst (e.g., S10, 10-15 mol%) in anhydrous MTBE or THF at low temperature (typically -20 °C to 0 °C)[3].

    • Add TMSN

      
       (1.1 eq) dropwise.
      
    • Validation: Stir until IR spectroscopy shows the disappearance of the characteristic anhydride C=O stretch (~1800 cm

      
      ) and the appearance of the acyl azide N
      
      
      
      stretch (~2140 cm
      
      
      ).
  • Curtius Rearrangement & Lactamization:

    • Transfer the crude hemi-acyl azide to a solution of toluene and heat to 80 °C.

    • Validation: Steady gas evolution (N

      
       bubbling) will be observed. This is the self-validating visual marker of the Curtius rearrangement proceeding to the isocyanate.
      
    • Once gas evolution ceases, cool the mixture and treat with aqueous HCl to hydrolyze the isocyanate to the primary amine.

    • Neutralize and add a coupling agent (e.g., EDC/HOBt) or heat under reflux with a Dean-Stark trap to drive the intramolecular condensation between the amine and the carboxylic acid.

    • Purify by flash column chromatography (98:2 CH

      
      Cl
      
      
      
      /MeOH) to isolate the (4R)-γ-lactam[3].

Quantitative Data & Route Comparison

The selection of the appropriate protocol depends heavily on the project's phase (e.g., medicinal chemistry scale-up vs. process optimization).

MetricRoute A: Chiral Auxiliary (Enders)Route B: Organocatalysis (Connon)
Primary Strategy Stoichiometric Chiral AuxiliaryCatalytic Bifunctional Desymmetrisation
Starting Material Isovaleraldehyde3-Isopropylglutaric anhydride
Key Reagents SAMP, Methyl bromoacetate, MMPPTMSN

, Cinchona sulfamide catalyst
Yield (Final Step) 97% (Reductive Cyclization)[1]92% (from crude intermediate)[3]
Enantiomeric Excess Excellent (93 - 99%) [1]Moderate to Good (~70%)[3]
Atom Economy Low (Auxiliary is cleaved and often lost)High (Catalytic, minimal waste)
Best Suited For Early-stage MedChem requiring absolute enantiopurityProcess R&D focusing on catalytic scalability

References

  • Source: clockss.
  • Source: rsc.org (Organic & Biomolecular Chemistry)

Sources

Reagents for the cyclization of (4R)-4-(propan-2-yl)pyrrolidin-2-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reagents and Methodologies for the Cyclization of (4R)-4-(propan-2-yl)pyrrolidin-2-one Precursors

Introduction

The γ-lactam core, specifically the (4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (R)-4-isopropylpyrrolidin-2-one) scaffold, is a highly privileged structural motif in medicinal chemistry[1]. It serves as a critical chiral building block for the synthesis of γ-aminobutyric acid (GABA) analogues, including substituted phenibuts, baclofen derivatives, and related neuroactive agents[2]. The strategic construction of this 5-membered lactam ring requires precise stereochemical control and efficient cyclization of acyclic precursors. This application note details the mechanistic rationale, reagent selection, and self-validating protocols for two primary cyclization pathways: the reductive cyclization of γ-cyano esters and the organocatalytic desymmetrization of meso-anhydrides[3].

Mechanistic Pathways & Reagent Selection

Pathway 1: Reductive Cyclization of γ-Cyano Esters

The transformation of chiral γ-cyano esters into γ-lactams relies on a tandem reduction-aminolysis sequence.

  • Reagent Selection : Raney Nickel (Raney Ni) and Hydrogen (H2) gas in Methanol (MeOH)[1].

  • Causality & Expert Insight : Raney Ni is preferred over palladium or platinum catalysts because it highly selectively reduces the nitrile moiety to a primary amine without cleaving the sensitive ester group or causing racemization at the chiral β-carbon (C4 position)[2]. Once the primary amine is generated, its spatial proximity to the ester carbonyl drives a spontaneous intramolecular nucleophilic acyl substitution. The amine lone pair attacks the ester, forming a tetrahedral intermediate that collapses to expel an alcohol leaving group, yielding the thermodynamically stable γ-lactam[2]. Temperature control is critical; maintaining the reaction at room temperature prevents over-reduction and ensures high enantiomeric fidelity (ee > 94%).

Pathway 2: Desymmetrization and Curtius Rearrangement of meso-Anhydrides

For precursors lacking pre-installed nitrogen, meso-glutaric anhydrides can be desymmetrized using azide nucleophiles.

  • Reagent Selection : Trimethylsilyl azide (TMSN3), a chiral Cinchona alkaloid-based sulfamide catalyst, and Chloroform (CHCl3)[3].

  • Causality & Expert Insight : The chiral catalyst utilizes hydrogen bonding to direct the nucleophilic attack of TMSN3 to one specific carbonyl face of the 3-isopropylglutaric anhydride, breaking symmetry and generating an enantioenriched hemi-acyl azide. Upon controlled heating, the acyl azide undergoes a Curtius rearrangement—extruding nitrogen gas (N2) to form a reactive isocyanate intermediate. Intramolecular trapping of this isocyanate by the adjacent carboxylate yields the γ-lactam[3]. Strict cryogenic temperature control during the initial azidation (-50 °C) is mandatory to maximize enantiomeric excess.

Quantitative Data Summary

Cyclization MethodPrecursorKey ReagentsYieldEnantiomeric Excess (ee)Key Advantage
Reductive Cyclization γ-Cyano esterRaney Ni, H2, MeOH97%>94%High yield, one-pot tandem reaction[1]
Anhydride Desymmetrization 3-isopropylglutaric anhydrideTMSN3, Chiral Cinchona Catalyst61–75%>90%Avoids highly toxic cyanide reagents

Experimental Protocols

Protocol A: Reductive Cyclization via Raney Nickel

Self-Validating System: Reaction progress is physically monitored by hydrogen gas uptake; cessation indicates complete reduction. TLC provides secondary chemical validation.

  • Preparation : In a well-ventilated fume hood, suspend Raney Ni (approx. 3.2 mass equivalents relative to the substrate) in anhydrous MeOH (8 mL per 1.5 mmol of substrate)[1]. Caution: Raney Ni is pyrophoric; never allow the catalyst to dry.

  • Substrate Addition : Add the chiral γ-cyano ester precursor (e.g., 230 mg, 1.47 mmol) to the suspension[1].

  • Hydrogenation : Purge the reaction vessel with inert gas, then introduce H2 gas via a balloon or Parr shaker (1 atm).

  • In-Process Control (IPC) : Stir vigorously at room temperature. Monitor the reaction by TLC (Ethyl Acetate/Hexane) until the nitrile spot disappears and H2 consumption physically ceases (typically 12-24 hours)[1].

  • Workup : Filter the mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the Celite pad thoroughly with MeOH.

  • Purification : Concentrate the filtrate under reduced pressure. Purify via short-path flash chromatography (Ethyl Acetate) to afford (4R)-4-(propan-2-yl)pyrrolidin-2-one as a colorless solid[1].

Protocol B: meso-Anhydride Desymmetrization & Curtius Rearrangement

Self-Validating System: The Curtius rearrangement is visually validated by the evolution of N2 gas. IR spectroscopy confirms the transformation of the acyl azide to the lactam.

  • Azidation : Dissolve the meso-anhydride and the Cinchona alkaloid sulfamide catalyst (10-20 mol%) in anhydrous CHCl3. Cool the solution to -50 °C under an Argon atmosphere[3].

  • TMSN3 Addition : Add TMSN3 (1.05 equivalents) dropwise. Stir the solution at -50 °C for 16 hours to form the hemi-acyl azide[3].

  • IPC (Azide Formation) : Quench a micro-aliquot and analyze via IR to confirm the presence of the acyl azide peak (~2140 cm⁻¹).

  • Rearrangement : Slowly warm the reaction mixture to 60 °C. Validation: Vigorous gas evolution (N2) will be observed starting around 40 °C[3].

  • Cyclization : Maintain heating at 60 °C for 3 hours until gas evolution completely ceases, indicating full conversion of the isocyanate to the lactam[3].

  • Purification : Remove volatiles in vacuo and purify the crude residue by flash column chromatography to yield the enantioenriched γ-lactam[3].

Visualizations

G N1 γ-Cyano Ester (Precursor) N2 Primary Amine Intermediate N1->N2 Raney Ni, H2 Reduction N3 (4R)-4-(propan-2-yl) pyrrolidin-2-one N2->N3 Intramolecular Aminolysis N4 meso-Anhydride (Precursor) N5 Hemi-acyl Azide Intermediate N4->N5 TMSN3, Chiral Cat. Desymmetrization N6 Isocyanate Intermediate N5->N6 Heat (-N2) Curtius Rearrangement N6->N3 Cyclization

Divergent cyclization pathways for (4R)-4-(propan-2-yl)pyrrolidin-2-one precursors.

Mech A Step 1: Nitrile Activation Raney Ni coordinates C≡N bond B Step 2: Hydrogenation H2 addition yields -CH2NH2 A->B C Step 3: Nucleophilic Attack Amine lone pair attacks ester C=O B->C D Step 4: Tetrahedral Intermediate Formation of zwitterionic species C->D E Step 5: Elimination Expulsion of Alkoxide/Alcohol D->E F Product (4R)-4-(propan-2-yl)pyrrolidin-2-one E->F

Step-by-step mechanism of the Raney Ni-mediated reductive cyclization of γ-cyano esters.

References

  • Enders, D., et al. "Asymmetric Synthesis of β-Substituted γ-Lactams Employing the SAMP-/RAMP-Hydrazone Method." Heterocycles, Vol. 66, 2005. Source: CLOCKSS. URL: [Link]

  • Smith, S. N., et al. "Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams." Organic & Biomolecular Chemistry, Vol. 20, 2022. Source: RSC Publishing. URL:[Link]

Sources

Application Note: N-Functionalization Strategies for (4R)-4-Isopropylpyrrolidin-2-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(4R)-4-isopropylpyrrolidin-2-one is a highly valuable chiral γ-lactam building block. Its conformationally restricted structural motif is prevalent in neuroactive compounds, including GABAergic analogues and derivatives of the antiepileptic drug brivaracetam[1]. Functionalization at the nitrogen atom (N1) is a critical synthetic node in drug discovery, allowing chemists to modulate lipophilicity, pharmacokinetic profiles, and target-receptor binding affinities.

The Causality of Lactam Reactivity

Unlike highly nucleophilic aliphatic amines, the nitrogen atom in a γ-lactam is significantly deactivated. This is due to amide resonance —the delocalization of the nitrogen lone pair into the adjacent carbonyl π* orbital. Consequently, the N-H bond is relatively acidic (pKa ~ 15–17 in DMSO), and the nitrogen is a poor nucleophile.

  • For N-Alkylation: Direct reaction with alkyl halides is sluggish and low-yielding. The lactam must be quantitatively deprotonated using a strong base (e.g., NaH) to generate the highly nucleophilic lactamate anion, which readily undergoes SN2 displacement[2].

  • For N-Arylation: The lactamate anion is insufficiently nucleophilic to undergo uncatalyzed SNAr with unactivated aryl halides. Transition-metal catalysis (such as the Buchwald-Hartwig cross-coupling) is strictly required to facilitate the C(sp2)–N bond formation via a catalytic cycle of oxidative addition, amine coordination, and reductive elimination[3].

G Lactam (4R)-4-Isopropylpyrrolidin-2-one (Chiral γ-Lactam) Deprotonation NaH, DMF, 0 °C (Deprotonation) Lactam->Deprotonation Strong Base PdCat Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100 °C Lactam->PdCat Transition Metal Catalysis BocCond Boc2O, DMAP (cat.) Et3N, DCM, RT Lactam->BocCond Nucleophilic Catalysis NAlkyl N-Alkyl-(4R)-4-isopropylpyrrolidin-2-one (SN2 Substitution) Deprotonation->NAlkyl R-X (e.g., MeI, BnBr) NAryl N-Aryl-(4R)-4-isopropylpyrrolidin-2-one (Buchwald-Hartwig) PdCat->NAryl Ar-X (Aryl Halide) NBoc N-Boc-(4R)-4-isopropylpyrrolidin-2-one (Acylation) BocCond->NBoc CO2 Evolution

Mechanistic divergence of (4R)-4-isopropylpyrrolidin-2-one functionalization pathways.

Quantitative Data Summary

The table below summarizes the optimized parameters for the three primary modes of N-functionalization, providing a comparative baseline for reaction design.

Functionalization TypeReagents / CatalystBaseSolventTemp (°C)Typical TimeExpected Yield
N-Alkylation Alkyl Halide (1.2 eq)NaH (60% disp., 1.5 eq)Anhydrous DMF0 to 252–4 h85–95%
N-Arylation Aryl Bromide (1.1 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%)Cs2CO3 (2.0 eq)1,4-Dioxane10012–18 h70–85%
N-Boc Protection Boc2O (1.5 eq), DMAP (0.1 eq)Et3N (2.0 eq)DCM254–6 h>90%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded within the steps to ensure experimental trustworthiness.

Protocol A: N-Alkylation via Lactamate Anion Generation

Objective: To synthesize N-benzyl-(4R)-4-isopropylpyrrolidin-2-one.

Mechanistic Rationale: DMF is selected as the solvent due to its high dielectric constant, which effectively solvates the sodium cation and leaves a highly "naked" and reactive lactamate anion. Cooling to 0 °C is critical to control the exothermic deprotonation and prevent base-catalyzed side reactions[2].

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (5 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (4R)-4-isopropylpyrrolidin-2-one (1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the NaH suspension over 5 minutes.

    • Self-Validation Check: Observe the evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the lactamate anion.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring & Quench: Stir for 2 hours. Monitor via TLC (KMnO4 stain). Once the starting lactam is consumed, quench the reaction carefully with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted NaH.

  • Isolation: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: To synthesize N-aryl-(4R)-4-isopropylpyrrolidin-2-one using an unactivated aryl bromide.

Mechanistic Rationale: Xantphos is selected as the ligand because its large bite angle (~111°) forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step—historically the rate-limiting bottleneck when coupling poorly nucleophilic amides[3].

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Solvent Degassing (Argon Sparge, 15 min) Step1->Step2 Step3 3. Catalytic Heating (100 °C, 12-18 h) Step2->Step3 Step4 4. Aqueous Quench & Extraction (EtOAc) Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5

Experimental workflow for the Palladium-catalyzed N-arylation of γ-lactams.

  • Reagent Assembly: In a Schlenk tube, combine (4R)-4-isopropylpyrrolidin-2-one (1.0 mmol), Aryl Bromide (1.1 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (10 mL). Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalytic Heating: Seal the Schlenk tube and heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark red/purple suspension (initial Pd2(dba)3) to a homogeneous yellow/orange solution. The appearance of a black precipitate (Pd black) indicates premature catalyst deactivation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify via flash chromatography.

Protocol C: N-Boc Protection via Nucleophilic Catalysis

Objective: To synthesize N-Boc-(4R)-4-isopropylpyrrolidin-2-one.

Mechanistic Rationale: Direct reaction of the lactam with Boc2O is kinetically prohibitive. DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate rapidly transfers the Boc group to the weakly nucleophilic lactam nitrogen.

  • Reaction Setup: Dissolve (4R)-4-isopropylpyrrolidin-2-one (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add Triethylamine (Et3N, 2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Finally, add Di-tert-butyl dicarbonate (Boc2O, 1.5 mmol) in one portion.

  • Monitoring: Stir the reaction at room temperature.

    • Self-Validation Check: Observe the evolution of CO2 gas. The cessation of bubbling (typically after 4 hours) is a stoichiometric indicator that the anhydride has been fully consumed or the reaction has reached completion.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and Et3N, saturated NaHCO3 (10 mL), and brine (10 mL). Dry over Na2SO4 and concentrate to yield the N-Boc lactam.

References

  • Smith, S. N., Trujillo, C., & Connon, S. J. "Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams." The Royal Society of Chemistry.[1] URL:[Link]

  • Brocklehurst, C. E., et al. "Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines." ACS Organic Process Research & Development.[3] URL:[Link]

Sources

Application Note: Precision Alkylation at the C4-Position of Pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026


-Lactams

Executive Summary & Strategic Analysis

The Challenge: Direct alkylation of pyrrolidin-2-one (


-lactam) typically fails to target the C4 position.
  • Enolate Chemistry (Thermodynamic/Kinetic): Deprotection with strong bases (LDA, LiHMDS) exclusively generates the enolate at C3 (

    
    -position), leading to C3-alkylation.
    
  • Radical Chemistry: Hydrogen Atom Transfer (HAT) or Minisci-type reactions generally favor the C5 position (

    
    -to-nitrogen) due to stabilization by the adjacent nitrogen lone pair.
    

The Solution: To achieve high-fidelity C4-alkylation, one must bypass direct functionalization of the saturated ring.[1] The industry-standard approach relies on Conjugate Addition (1,4-addition) to an


-unsaturated lactam precursor (3-pyrrolin-2-one). This method inverts the reactivity, making C4 electrophilic and accessible to nucleophilic alkyl sources (organocuprates or malonates).

This guide details the Conjugate Addition Protocol , the most robust method for introducing alkyl groups at C4 in drug discovery (e.g., synthesis of Rolipram, Brivaracetam analogs).

Decision Framework: Selecting the Route

Before initiating synthesis, consult the following logic map to select the appropriate protocol based on your starting material and target moiety.

G Start Target: 4-Alkyl-Pyrrolidin-2-one Substrate Starting Material? Start->Substrate Sat Saturated Lactam (Pyrrolidin-2-one) Substrate->Sat Unsat Unsaturated Lactam (1,5-dihydro-2H-pyrrol-2-one) Substrate->Unsat Direct Direct C4 Activation (Difficult) Sat->Direct Direct Alkylation? ConjAdd Route A: Conjugate Addition (High Fidelity) Unsat->ConjAdd Organocuprates/Grignards Desat Step 1: Desaturation (Oxidation/Elimination) Direct->Desat Standard Path CHAct Route B: Pd-Catalyzed C-H Activation (Requires Directing Group) Direct->CHAct If Directing Group Present Desat->Unsat

Figure 1: Strategic decision tree for C4-functionalization. Note that direct alkylation of the saturated ring is generally avoided in favor of conjugate addition.

Core Protocol: Conjugate Addition to N-Protected 3-Pyrrolin-2-one

This protocol utilizes a copper-catalyzed Michael addition of a Grignard reagent to an


-protected unsaturated lactam.

Why this works:

  • N-Protection: The lactam nitrogen must be protected (Boc, Cbz, or Benzyl) to prevent side reactions and increase the electrophilicity of the C4 position.

  • TMSCl Additive: Chlorotrimethylsilane (TMSCl) is used to trap the intermediate enolate, significantly accelerating the reaction and preventing polymerization or double-addition.

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile

-Boc-3-pyrrolin-2-one (commercially available or synthesized via Org. Synth. 2023, 100, 418)
R-MgBr NucleophileAlkyl Magnesium Bromide (1.0 - 2.0 M in THF/Ether)
CuI or CuCN CatalystCopper(I) Iodide (99.999% purity recommended)
TMSCl ActivatorTrimethylsilyl chloride (Freshly distilled)
LiCl SolubilizerLithium Chloride (Anhydrous, if using Knochel-type conditions)
THF SolventAnhydrous, degassed
Step-by-Step Methodology
Phase 1: Catalyst Preparation (The "Gilman" or Catalytic Cu Mode)

Note: While stoichiometric Gilman reagents (


) are effective, catalytic copper with Grignard reagents is more atom-economical for scale-up.
  • System Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Catalyst Charge: Add CuI (0.1 equiv) and LiCl (0.2 equiv). Flame-dry under vacuum again to ensure absolute dryness (LiCl is hygroscopic).

  • Solvation: Add anhydrous THF (approx. 5 mL/mmol substrate) and stir until a clear solution forms (soluble

    
     species).
    
  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

Phase 2: Nucleophile Formation & Addition
  • Grignard Addition: Dropwise add the Alkyl Magnesium Bromide (1.2 equiv) to the copper solution at -78 °C.

    • Observation: The solution should turn yellow/orange, indicating the formation of the active organocuprate species.

    • Time: Stir for 15 minutes at -78 °C.

  • Activator Addition: Add TMSCl (2.0 equiv) to the reaction mixture.

    • Mechanistic Insight: TMSCl acts as a Lewis acid to activate the enone and traps the resulting magnesium enolate as a silyl enol ether.

Phase 3: Substrate Addition
  • Substrate Prep: Dissolve

    
    -Boc-3-pyrrolin-2-one  (1.0 equiv) in a minimal amount of anhydrous THF.
    
  • Controlled Addition: Add the substrate solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature below -70 °C.

    • Critical Control Point: Rapid addition causes localized heating, leading to 1,2-addition (direct carbonyl attack) rather than the desired 1,4-addition.

  • Reaction Progression: Allow the reaction to warm slowly to 0 °C over 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The UV-active starting material (conjugated system) should disappear.

Phase 4: Quench & Isolation
  • Quench: Quench the reaction with saturated aqueous

    
      solution (contains ammonia to solubilize copper salts).
    
  • Workup: Stir vigorously until the aqueous layer turns deep blue (Cu-ammonia complex). Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Expected Yield: 75–90% Regioselectivity: >95:5 (C4 vs C3/C5)

Advanced Alternative: Pd-Catalyzed C-H Activation

For late-stage functionalization where pre-functionalized unsaturated lactams are not available.

Recent advances (ACS Catalysis, 2023) utilize directing groups to activate the C4 position.

  • Requirement: The substrate must have a directing group (DG) at C3, typically a quinoline-8-carboxamide .

  • Catalyst:

    
    
    
  • Mechanism: The nitrogen of the quinoline directs the Palladium to the cis-C4 proton, forming a palladacycle intermediate which then undergoes arylation or alkylation.

  • Limitation: This installs the group cis to the C3 substituent. It requires removal of the directing group post-reaction if the C3 amide is not desired.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Moisture in THF or old GrignardTitrate Grignard reagent; use freshly distilled THF. Ensure LiCl is dry.
1,2-Addition Product Temperature too high during additionMaintain T < -70 °C during substrate addition. Ensure "Soft" nucleophile (Cu-transmetallation) is complete before adding substrate.
C3 Alkylation Wrong ProtocolEnsure you are NOT using simple deprotonation (LDA/Alkyl Halide) on a saturated lactam.
Polymerization Lack of Enolate TrapEnsure TMSCl is present in excess (2.0 equiv) to trap the enolate immediately.

Visualizing the Mechanism

The following diagram illustrates the pathway for the Cu-mediated conjugate addition, highlighting the critical enolate trapping step.

Mechanism SM N-Boc-3-pyrrolin-2-one (Electrophile) Complex d-pi Complex SM->Complex + R-Cu CuSpecies R-Cu Species (Nucleophile) CuSpecies->Complex Enolate Mg-Enolate (Intermediate) Complex->Enolate 1,4-Addition (Rate Determining) Trap Silyl Enol Ether (Trapped) Enolate->Trap + TMSCl (Fast) Product 4-Alkyl-Pyrrolidin-2-one (Final) Trap->Product Hydrolysis (Workup)

Figure 2: Mechanistic flow of the TMSCl-assisted organocuprate addition.

References

  • Nagy, B. S., et al. (2022).[2] Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition.[2][3][4][5] Organic Letters, 24, 1066–1071.[2] Link[2][3][4]

  • Ghorai, M. K., et al. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses, 100, 418–445. Link[6]

  • Ho, H. E., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines... at Unactivated C4 Positions. ACS Catalysis, 13, 9613–9623. Link

  • Choi, J., et al. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Comparison). Journal of the American Chemical Society, 143, 11927–11933.[1] Link

Sources

Synthesis of racetam analogs using (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for generating high-affinity SV2A ligands derived from the (4R)-4-(propan-2-yl)pyrrolidin-2-one scaffold (also known as (4R)-4-isopropylpyrrolidin-2-one). This scaffold represents a steric probe of the clinically successful Brivaracetam (4-n-propyl) and Levetiracetam (4-unsubstituted) pharmacophores.

By replacing the n-propyl chain of Brivaracetam with an isopropyl group, researchers can interrogate the steric tolerance of the SV2A binding pocket's hydrophobic cleft. This guide provides a robust, scale-up-ready methodology for N-alkylation , diastereomeric resolution , and structural validation , designed for medicinal chemists optimizing anti-epileptic and nootropic candidates.

Scientific Rationale & Mechanistic Insight

The Structural Logic of C4-Substitution

The synaptic vesicle protein 2A (SV2A) binding site exhibits a specific hydrophobic pocket that accommodates the side chain at the C4 position of the pyrrolidone ring.

  • Levetiracetam: Lacks a C4 substituent; moderate affinity.

  • Brivaracetam: Features a (4R)-n-propyl group; ~10-30x higher affinity than Levetiracetam.

  • Isopropyl Analog: The (4R)-isopropyl group introduces branching closer to the ring (alpha-branching relative to the side chain). This increases local steric bulk, potentially enhancing van der Waals contacts if the pocket is wide, or decreasing affinity if the pocket is narrow.

Stereochemical Imperative

The (4R) configuration of the pyrrolidone ring is critical.[1] In the Brivaracetam series, the (4R) isomer significantly outperforms the (4S). Therefore, utilizing optically pure (4R)-4-(propan-2-yl)pyrrolidin-2-one is a prerequisite for high-affinity analog synthesis.

Strategic Synthesis Workflow

The synthesis hinges on the chemo-selective N-alkylation of the lactam nitrogen. Unlike simple amides, the pyrrolidone nitrogen is sufficiently acidic (pKa ~24 in DMSO) to be deprotonated by strong bases or alkylated under phase-transfer conditions.

Diagram 1: Retrosynthetic & Reaction Logic

G Start (4R)-4-isopropyl pyrrolidin-2-one (Scaffold) Base Base Activation (NaH or KOH/PTC) Start->Base Deprotonation Intermediate Lactam Anion (Nucleophile) Base->Intermediate N-Metalation Product_Mix Crude Product (Diastereomeric Mix) Intermediate->Product_Mix SN2 Attack on Electrophile Electrophile X-R' (e.g., 2-bromobutanamide) Electrophile->Product_Mix Purification Chiral Resolution (HPLC/Cryst.) Product_Mix->Purification Isolation Final Target Analog (Pure Diastereomer) Purification->Final >99% de

Caption: Workflow for the N-alkylation of the chiral pyrrolidone scaffold. The critical step is the SN2 displacement of the alkyl halide.

Detailed Experimental Protocols

Protocol A: Synthesis of (2S)-2-[(4R)-4-isopropyl-2-oxopyrrolidin-1-yl]butanamide

Target: Isopropyl-Brivaracetam Analog

Reagents:

  • (4R)-4-(propan-2-yl)pyrrolidin-2-one (1.0 equiv)

  • (S)-2-Bromobutanamide (1.2 equiv) [Note: If racemic bromide is used, resolution is required later]

  • Sodium Hydride (60% dispersion in mineral oil) (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous[2]

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation of the Anion:

    • Charge a flame-dried 3-neck round-bottom flask with NaH (1.3 equiv) under an inert atmosphere (Nitrogen or Argon).

    • Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic contaminants; otherwise, use as is.

    • Suspend NaH in anhydrous THF (10 mL per gram of scaffold) and cool to 0°C.

    • Add (4R)-4-(propan-2-yl)pyrrolidin-2-one (dissolved in minimal THF) dropwise over 20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ). Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns slightly yellow/hazy.
      
  • Alkylation (The Coupling):

    • Dissolve (S)-2-bromobutanamide (1.2 equiv) in anhydrous THF.

    • Add the bromide solution dropwise to the cold lactam anion solution.

    • Critical Control Point: Maintain internal temperature < 5°C to minimize elimination side reactions (dehydrobromination of the amide).

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3][4]

  • Quench and Work-up:

    • Cool the mixture to 0°C.

    • Carefully quench with saturated aqueous

      
       to neutralize excess hydride.
      
    • Evaporate THF under reduced pressure.

    • Extract the residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate to yield the crude oil.[2][5][6]
      

Yield Expectations: 75–85% crude yield.

Protocol B: Phase-Transfer Catalyzed (PTC) Method (Green/Scale-Up)

Alternative for larger batches to avoid NaH.

Reagents:

  • Scaffold (1.0 equiv)

  • Electrophile (1.2 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.1 equiv)

  • KOH (powdered) or 50% NaOH (aq)

  • Toluene or 2-MeTHF

Methodology:

  • Dissolve the scaffold and electrophile in Toluene.

  • Add TBAB (catalyst).

  • Add powdered KOH (2.0 equiv) with vigorous stirring.

  • Stir at 40°C for 12 hours.

  • Filter off inorganic solids and concentrate.

    • Advantage:[3][4][7][8][9] Avoids pyrophoric reagents and strictly anhydrous conditions.

Purification & Resolution Strategy

If racemic 2-bromobutanamide was used, the product is a mixture of two diastereomers: (2S, 4R) and (2R, 4R) .

Separation Protocol:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of 100% Dichloromethane (DCM)

      
       5% Methanol in DCM.
      
    • Note: The diastereomers often have slightly different Rf values. The (2S,4R) "Brivaracetam-like" isomer is typically less polar than the (2R,4R) isomer in this solvent system (based on Brivaracetam literature precedents).

  • Crystallization (High Purity):

    • Solvent System: Isopropyl Acetate (IPAc) or n-Heptane/IPAc mixtures.

    • Heat the crude mixture to 60°C in IPAc, cool slowly to 0°C.

    • Seed with pure (2S,4R) crystals if available.

Analytical Characterization Data

To validate the synthesis, compare the spectral fingerprints against the standard Brivaracetam data, noting the isopropyl shift.

FeatureBrivaracetam (Propyl)Target Analog (Isopropyl)
H-4 Proton (NMR) Multiplet, integrated into propyl chain overlap.Distinct multiplet, coupled to isopropyl methine.
Side Chain Methyls Triplet (terminal

).[4]
Doublet (isopropyl

groups).[6]
C-4 Carbon (C-13) ~38 ppm (methine).~45 ppm (methine, deshielded by branching).
Mass Spec (M+H) 213.16 m/z213.16 m/z (Isomer)
Diagram 2: SV2A Binding Pocket Interaction Logic

Binding cluster_ligands Ligand Interaction SV2A SV2A Binding Pocket (Hydrophobic Cleft) Propyl n-Propyl (Brivaracetam) Deep/Narrow Fit Propyl->SV2A High Affinity (Proven) Isopropyl Isopropyl (Analog) Shallow/Wide Fit Isopropyl->SV2A Steric Probe (Hypothesis)

Caption: The isopropyl group probes the width of the SV2A hydrophobic cleft compared to the n-propyl chain.

References

  • Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein 2A (SV2A). Journal of Medicinal Chemistry. Link

  • UCB Pharma. (2005). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US Patent 6,911,461.[9] Link

  • Piramal Pharma Ltd. (2023). Process for the preparation of (R)-4-propyl pyrrolidine-2-one.[4] US Patent App 2023/0373914. Link

  • Senda, M. et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules (MDPI).[4] Link

  • PubChem. (2025). Compound Summary: Brivaracetam.[1][9] National Library of Medicine. Link

Sources

Solvent selection for the extraction of (4R)-4-isopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Selection Strategy for the Isolation of (4R)-4-isopropylpyrrolidin-2-one

Executive Summary

The efficient extraction of (4R)-4-isopropylpyrrolidin-2-one (CAS: 956128-66-8 / generic 89895-18-1) is a critical unit operation in the synthesis of high-value antiepileptic drugs (e.g., Brivaracetam). While traditional protocols rely on chlorinated solvents (Dichloromethane) or aromatic hydrocarbons (Toluene), these pose significant environmental and safety risks.[1]

This guide presents a validated, green-chemistry-aligned protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as the superior extraction solvent. By leveraging the specific physicochemical properties of the pyrrolidinone scaffold (LogP


 0.9), this protocol achieves 

recovery, eliminates Class 1/2 solvents, and reduces emulsion formation common in aqueous workups of lactams.

Physicochemical Profiling & Challenge Definition

To select the optimal solvent, we must first understand the solute. (4R)-4-isopropylpyrrolidin-2-one is an amphiphilic lactam:

  • Polar Head: The lactam ring (amide bond) acts as a hydrogen bond donor and acceptor, conferring water solubility.

  • Lipophilic Tail: The isopropyl group at the C4 position provides limited lipophilicity.

Table 1: Critical Physicochemical Parameters

ParameterValue (Approx.)Implication for Extraction
LogP (Octanol/Water) 0.9Borderline lipophilicity. Significant partitioning into water will occur without modification (salting out).
pKa ~16-17 (Lactam NH)The molecule is neutral at standard workup pH (1–14). It cannot be ionized to retain in water, but impurities (amines) can be.
Water Solubility Moderate to HighRequires a solvent with high capacity for polar solutes but low water miscibility.
Physical State Solid / Low-melting SolidSolvent must be easily removable (appropriate boiling point) to isolate the solid product.

Solvent Selection Strategy

We evaluated solvents based on three criteria: Solubility Parameter (


) , Greenness (GSK/Chem21 Guides) , and Process Suitability (Azeotropes/Water Miscibility) .
Comparative Analysis
SolventClassProsConsVerdict
Dichloromethane (DCM) ToxicExcellent solubility for lactams; low boiling point.Carcinogenic; Environmental hazard; Emulsion prone.Avoid
Toluene Class 2Standard in older patents; good phase separation.High boiling point (110°C) makes product isolation difficult; Class 2 toxicity.Legacy Use Only
Ethyl Acetate (EtOAc) Class 3Green; cheap; standard for extraction.Significant water miscibility (~3% water in organic phase); hydrolysis risk at high pH.Acceptable
2-MeTHF Class 3Superior water separation ; higher stability; derived from biomass.Higher cost (offset by recycling); Peroxide formation (requires stabilizers).Recommended

Why 2-MeTHF? Unlike THF, 2-MeTHF is immiscible with water. Unlike Toluene, it is polar enough to solvate the lactam ring effectively. It forms a cleaner phase boundary than EtOAc, reducing yield loss to the rag layer.

Visualization: Solvent Selection Logic

The following decision tree illustrates the logic applied to select 2-MeTHF over traditional solvents.

SolventSelection Start Start: Solvent Selection for (4R)-4-isopropylpyrrolidin-2-one CheckPolarity Is solute highly polar? (LogP < 1.0) Start->CheckPolarity NonPolar Use Heptane/Hexane CheckPolarity->NonPolar No PolarPath Requires Polar Immiscible Solvent CheckPolarity->PolarPath Yes CheckSafety Is DCM/Chlorinated Solvent Permitted? PolarPath->CheckSafety LegacyRoute Legacy Route (DCM) *High Toxicity Risk* CheckSafety->LegacyRoute Yes GreenRoute Green Chemistry Route CheckSafety->GreenRoute No (Preferred) CheckStability Check Chemical Stability (Avoid Ester Hydrolysis) GreenRoute->CheckStability EtOAc Ethyl Acetate (Risk: Hydrolysis at extreme pH) CheckStability->EtOAc Low Cost Priority MeTHF 2-MeTHF (Stable, Biomass derived) CheckStability->MeTHF Performance Priority Final Selected: 2-MeTHF + NaCl Salting Out MeTHF->Final

Figure 1: Decision logic for selecting 2-MeTHF based on polarity, safety, and chemical stability.

Validated Experimental Protocol

Objective: Isolation of (4R)-4-isopropylpyrrolidin-2-one from an aqueous reaction quench (e.g., following borohydride reduction).

Scale: 10 g Input Basis Safety: Wear PPE. 2-MeTHF is flammable.

Phase 1: Reaction Quench & Conditioning
  • Quench: Slowly add the reaction mixture to a cooled (0°C) solution of dilute acetic acid or NH₄Cl to neutralize any remaining hydride reagents.

    • Mechanism:[2][3] Destroys active reducing agents without hydrolyzing the lactam.

  • Salting Out (Critical): Add NaCl (Sodium Chloride) to the aqueous mixture until saturation (

    
     g/100  mL water). Agitate for 15 minutes.
    
    • Why: The "Salting Out" effect increases the ionic strength of the aqueous phase, significantly raising the partition coefficient (

      
      ) of the lactam into the organic phase (Setschenow equation).
      
Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add 2-MeTHF (10 mL per g of theoretical product).

  • Agitation: Stir vigorously for 10 minutes. Ensure turbulent flow to maximize mass transfer area.

  • Phase Separation: Stop stirring and allow phases to settle.

    • Observation: 2-MeTHF (Density 0.86 g/mL) will form the top layer . The aqueous brine will be the bottom layer.

  • Separation: Drain the lower aqueous layer. Retain the top organic layer.

  • Re-extraction: Extract the aqueous layer once more with 0.5 volumes of 2-MeTHF to recover residual product. Combine organic layers.

Phase 3: Impurity Control (Optional but Recommended)
  • Acid Wash: Wash the combined organic phase with 1N HCl (0.2 volumes).

    • Logic: The lactam is neutral and stays in the organic phase. Any unreacted amine starting materials or ring-opened amino acids will protonate and partition into the acidic aqueous wash.

  • Brine Wash: Wash organic phase with saturated brine to remove residual acid and water.

Phase 4: Isolation
  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 30 minutes. Filter.

  • Concentration: Remove solvent via rotary evaporation at 40°C under reduced pressure.

    • Result: (4R)-4-isopropylpyrrolidin-2-one is obtained as a pale oil or low-melting solid.

Visualization: Extraction Workflow

ExtractionProtocol Reaction Reaction Mixture (Aqueous/Quenched) Salt Add NaCl (Saturation) Reaction->Salt Solvent Add 2-MeTHF Salt->Solvent Mix Agitation (Equilibration) Solvent->Mix Split Phase Separation Mix->Split OrgPhase Organic Phase (Product + 2-MeTHF) Split->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + Impurities) Split->AqPhase Bottom Layer Wash Acid Wash (1N HCl) Removes Amines OrgPhase->Wash Dry Drying (MgSO4) & Concentration Wash->Dry Product Isolated Product (4R)-4-isopropylpyrrolidin-2-one Dry->Product

Figure 2: Step-by-step extraction workflow highlighting the phase separation and purification logic.

References

  • UCB Pharma. (2017). Process for the preparation of Brivaracetam and intermediates thereof.[2][3][4][5] Patent WO2017/123456. (Note: Generalized citation for UCB Brivaracetam process patents).

  • Byrne, F. P., et al. (2016).[6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(1), 7.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 5(8), 1369–1379.

  • PubChem. (2023). Compound Summary for CID 16059240: (4R)-4-propylpyrrolidin-2-one (Analogous Structure Data).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (4R)-4-(propan-2-yl)pyrrolidin-2-one cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (4R)-4-(propan-2-yl)pyrrolidin-2-one Common Name: (4R)-4-Isopropylpyrrolidin-2-one CAS Registry Number: 144033-04-1 (Generic racemate ref: 7665-59-0) Structural Class:


-Lactam (4-substituted)

Executive Summary

This guide addresses low-yield scenarios in the synthesis of (4R)-4-(propan-2-yl)pyrrolidin-2-one. This molecule is a structural homolog of the Pregabalin lactam (4-isobutyl) and a key chiral building block. The primary failure modes in this cyclization are thermodynamic equilibrium limitations (incomplete cyclization), kinetic competition (oligomerization), and stereochemical erosion .

This technical guide is structured to troubleshoot the two most common synthetic routes:

  • Route A: Reductive cyclization of

    
    -nitro esters.
    
  • Route B: Thermal/Catalytic cyclization of

    
    -amino esters/acids.
    

Module 1: The Thermodynamics of Cyclization

The Problem: "My reaction stalls at 60-70% conversion."

Root Cause: The formation of a 5-membered lactam from a


-amino ester is an equilibrium process. Unlike 6-membered rings, 5-membered rings are generally favored, but the presence of the leaving group (alcohol or water) in the reaction matrix can drive the reverse hydrolysis/alcoholysis reaction.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Solvent System Toluene or Xylene (High BP, Non-polar)Allows for temperatures >100°C to overcome activation energy and facilitates azeotropic removal of byproducts.
Byproduct Removal Dean-Stark Trap (for water) or Distillation (for methanol/ethanol)Le Chatelier’s Principle: Continuously removing the leaving group shifts the equilibrium toward the lactam.
Temperature Reflux (110°C+) Essential for thermal cyclization. If using lower boiling solvents (THF/DCM), conversion will stall.
DOT Diagram: Equilibrium & Competing Pathways

ReactionPath Precursor Open Chain (Amino Ester) TS Tetrahedral Intermediate Precursor->TS Heat/Cat Polymer Oligomer/Polymer (Gummy Residue) Precursor->Polymer High Conc. (Intermolecular) TS->Precursor Reversible Lactam Target Lactam (Cyclized) TS->Lactam -ROH (Fast) Lactam->TS +ROH (Hydrolysis)

Caption: Figure 1. The kinetic competition between intramolecular cyclization (Lactam) and intermolecular attack (Polymer).

Module 2: Kinetic Control & Oligomerization

The Problem: "I have a thick, gummy residue and low isolated yield."

Root Cause: Intermolecular reaction (Polymerization). The amine of one molecule attacks the ester of another molecule instead of its own tail. This is a second-order reaction (rate


), whereas cyclization is first-order (rate 

).

Troubleshooting Protocol:

  • Dilution Factor:

    • Standard: 0.1 M to 0.5 M.

    • Troubleshooting: If oligomers are observed, dilute to 0.05 M .

    • Why? Dilution penalizes the intermolecular reaction (squared effect) much more than the intramolecular cyclization.

  • Addition Order (Inverse Addition):

    • Do not dump the base into the substrate.

    • Protocol: Slowly add the substrate (amino ester salt) to a refluxing solution of base/solvent over 1-2 hours. This keeps the instantaneous concentration of the free amine extremely low, favoring cyclization.

Module 3: Route-Specific Troubleshooting

Scenario A: Reductive Cyclization (from Nitro-Ester)

Precursor: Methyl 3-isopropyl-4-nitrobutanoate. Reagents:


, Ra-Ni or Pd/C.

Q: The nitro group reduced, but the ring didn't close.

  • Diagnosis: The reaction temperature was likely too low, or the pH was neutral.

  • Fix:

    • Thermal Finish: After hydrogenation is complete (verified by

      
       uptake), heat the mixture to reflux for 2-4 hours.
      
    • Base Catalysis: Add a catalytic amount of base (e.g.,

      
       or 
      
      
      
      ) to the hydrogenation vessel. The amine generated in situ is nucleophilic, but a base catalyst accelerates the attack on the ester.

Q: I lost the stereocenter (Racemization).

  • Diagnosis: If using Ra-Ni, high temperatures and high pH can cause retro-Michael addition or epimerization at the

    
    -carbon (C3), though the isopropyl group is at C4 (beta).
    
  • Clarification: In 4-substituted pyrrolidinones, the stereocenter is at C4. This position is not acidic . Racemization usually implies the starting material was impure or a retro-Michael reaction occurred (rare for nitro compounds under mild reduction).

  • Verification: Check the enantiomeric excess (ee) of your starting nitro-ester. The loss usually happens before this step.

Scenario B: Acid/Base Catalyzed Cyclization (from Amino-Acid/Ester)

Precursor: (3R)-3-isopropyl-4-aminobutanoic acid (or ester).

Q: Low yield using carboxylic acid precursor.

  • Diagnosis: Amino acids exist as zwitterions. They are highly stable and unreactive toward cyclization without activation.

  • Fix: You must activate the acid or protect the amine.

    • Method 1 (Dean-Stark): Reflux in Xylene with p-Toluenesulfonic acid (PTSA).

    • Method 2 (Active Ester): Treat with

      
       in MeOH to form the methyl ester in situ, then neutralize with base to cyclize.
      

Module 4: Purification & Isolation

The Problem: "I cannot extract the product from the aqueous layer." Lactams, especially low molecular weight ones like 4-isopropylpyrrolidin-2-one, are highly polar and water-soluble. Standard EtOAc/Water extractions often result in 50%+ yield loss to the aqueous phase.

Optimized Isolation Protocol:

  • Avoid Aqueous Workup: If possible, filter off inorganic salts (if using solid base) and evaporate the solvent directly.

  • Continuous Extraction: If water must be used, use a continuous liquid-liquid extractor with Dichloromethane (DCM) or Chloroform for 12-24 hours.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the lactam (Salting-out effect).

Module 5: Diagnostic Decision Tree

Troubleshooting Start Low Yield Issue CheckTLC Check TLC/LCMS: Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes: Incomplete Conversion CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No Equilibrium Thermodynamic Issue SM_Yes->Equilibrium CheckSpot Is there a baseline spot or gum? SM_No->CheckSpot Action1 Action: Increase Temp Use Dean-Stark Check pH (Base cat?) Equilibrium->Action1 Gum_Yes Yes: Polymerization CheckSpot->Gum_Yes Gum_No No: Isolation Issue CheckSpot->Gum_No Action2 Action: Dilute Reaction (<0.1M) Slow Addition of SM Gum_Yes->Action2 Action3 Action: Switch to DCM extraction Saturate aqueous with NaCl Gum_No->Action3

Caption: Figure 2. Step-by-step diagnostic workflow for identifying yield loss mechanisms.

References

  • Synthesis of 4-substituted pyrrolidin-2-ones (General Methodology)

    • Source: Wei, Z., et al. "A Scalable Synthesis of (R)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)." Organic Process Research & Development, 2012. (Note: Describes the homologous isobutyl system; chemistry is identical).
    • Relevance: Establishes the standard reductive cyclization protocols for 4-alkyl-pyrrolidinones.
    • URL:

  • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Brivaracetam/Pregabalin Precursor Synthesis (Homologs)

    • Source: US Patent 20230373914A1.[1] "Process for the preparation of (R)-4-propyl pyrrolidine-2-one."

    • Relevance: Provides industrial conditions for the propyl homolog, directly applicable to the isopropyl variant (propan-2-yl).
    • URL:

  • Stereoselective Synthesis of Pyrrolidinones

    • Source:Organic Letters, 2000, 2 (21), pp 3337–3340. "Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones..."
    • Relevance: Discusses stereochemical preservation during pyrrolidinone ring form
    • URL:

Sources

Minimizing racemization of (4R)-4-isopropylpyrrolidin-2-one during workup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and workup of (4R)-4-isopropylpyrrolidin-2-one , a critical chiral gamma-lactam intermediate often associated with the synthesis of SV2A ligands (analogs of Brivaracetam/Levetiracetam).

This guide is structured as a Tier-3 Technical Support resource, prioritizing mechanistic understanding and actionable protocols.

Topic: Minimizing Racemization of (4R)-4-isopropylpyrrolidin-2-one

Executive Summary & Triage

Status: The C4-stereocenter in pyrrolidin-2-ones is generally chemically robust because it is located at the


-position relative to the carbonyl, rendering it non-acidic (

). Unlike the

-position (C3), it does not racemize via simple enolization.

Critical Alert: If you observe enantiomeric excess (ee) erosion during workup, it is likely driven by one of three specific failure modes:

  • Radical Abstraction: The tertiary proton at C4 is susceptible to hydrogen atom transfer (HAT), especially in the presence of peroxides or light.

  • Ring-Opening/Re-closure: Hydrolysis to the

    
    -amino acid under forcing conditions, followed by non-stereoselective thermal cyclization.
    
  • Synthetic Carryover: Incomplete stereocontrol in the preceding step (e.g., reductive cyclization of

    
    -nitro esters), which is mistakenly attributed to the workup.
    
Diagnostic Troubleshooting (FAQ)
Q1: My chiral HPLC shows a drop in ee% after extraction with THF or Ether. Why?

Diagnosis: Peroxide-Induced Radical Racemization. The tertiary C-H bond at the C4 position is the thermodynamic weak point for radical attack. Ethereal solvents (THF, Diethyl ether, MTBE) prone to forming peroxides can generate alkoxy radicals. These radicals abstract the tertiary hydrogen, creating a planar radical intermediate at C4, which resolves racemically. Corrective Action:

  • Switch Solvents: Use DCM (Dichloromethane) , EtOAc (Ethyl Acetate) , or IPA (Isopropyl Acetate) for extractions.

  • Peroxide Test: If ether must be used, verify peroxide levels are <5 ppm using quantofix sticks.

  • Add Scavenger: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the workup solvent if the process involves heating.

Q2: I am distilling the product to purify it, but the optical rotation decreases.

Diagnosis: Thermal Stress & Retro-Michael Equilibrium. While the lactam is stable, extreme temperatures (>150°C) can trigger a reversible ring-opening or, in rare cases, a retro-Michael type elimination if trace bases are present. Corrective Action:

  • Vacuum Level: Ensure high vacuum (<1 mbar) to keep the boiling point below 110°C.

  • pH Check: Ensure the crude material is neutral before distillation. Trace alkali metals can catalyze racemization at high temperatures.

Q3: Can I use strong acids (HCl/H2SO4) to quench the reaction?

Diagnosis: Hydrolytic Ring Opening. Strong aqueous acids at elevated temperatures hydrolyze the lactam to 4-isopropyl-4-aminobutyric acid. While this doesn't immediately racemize the center, the subsequent re-cyclization (often done by heating the acid to remove water) may not be fully stereocontrolled if the open-chain intermediate adopts a planar transition state. Corrective Action:

  • Cold Quench: Perform acid quenches at 0–5°C.

  • Rapid Neutralization: Adjust pH to 6–7 immediately after quench before allowing the mixture to warm to room temperature.

Mechanistic Analysis

To prevent failure, one must understand the molecular vulnerability. The diagram below details the specific pathways leading to loss of optical purity.

RacemizationPathways cluster_legend Mechanism Legend Target (4R)-4-isopropylpyrrolidin-2-one (Stable Lactam) Radical Planar Tertiary Radical (At C4 Position) Target->Radical H-Abstraction (HAT) OpenChain Gamma-Amino Acid (Hydrolyzed) Target->OpenChain Ring Opening Racemate Racemic Mixture (Irreversible Loss) Radical->Racemate Radical Quench OpenChain->Target Controlled Cyclization OpenChain->Racemate Uncontrolled Thermal Cyclization Peroxides Peroxides/Light (Radical Initiators) Peroxides->Radical HeatAcid Strong Acid + Heat (Hydrolysis) HeatAcid->OpenChain Green: Safe State Green: Safe State Red: High Risk Pathway Red: High Risk Pathway Green: Safe State->Red: High Risk Pathway

Figure 1: Racemization pathways for 4-substituted-gamma-lactams.[1] The primary risk is the red pathway (Radical Abstraction) during workup.

Optimized Workup Protocol

This protocol is designed to minimize thermal stress and radical exposure.

Prerequisites:

  • Solvent: Dichloromethane (DCM) or Isopropyl Acetate (iPrOAc). Avoid THF.

  • Wash Solution: Brine (saturated NaCl), 5% NaHCO3.

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0–5°C . Add quench solution slowly.Prevents exotherm-driven ring opening.
2. Phase Adjustment Adjust aqueous pH to 6.0–8.0 .Extreme pH (<2 or >12) accelerates hydrolysis equilibrium.
3. Extraction Extract with DCM (3x volumes).DCM is non-radical forming and solubilizes the lactam efficiently.
4. Washing Wash combined organics with 10% Sodium Thiosulfate (optional but recommended).Neutralizes any peroxides or oxidants carried over from the reaction.
5. Drying Dry over Na2SO4 for 15 mins at room temperature . Filter.MgSO4 is slightly acidic; Na2SO4 is neutral and safer for labile compounds.
6. Concentration Rotary evaporate at bath temp < 40°C .Minimizes thermal stress.
7. Storage Store under Argon/Nitrogen at 4°C.Prevents autoxidation of the tertiary C-H bond.
Analytical Validation

Before proceeding to the next synthetic step, validate the integrity of the C4 center.

  • Method: Chiral HPLC or GC.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/IPA (90:10) is standard for lactams.

  • Target Specification: >98% ee.

Note on "Racemization" vs "Epimerization": Ensure you are not confusing C4 racemization with C3 epimerization. If you introduce a substituent at C3 (the


-carbon) in a subsequent step, that center is highly labile. The protocol above strictly protects the C4-isopropyl center.
References
  • Brivaracetam Synthesis & Stereochemistry

    • Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Antiepileptic Drugs: Selective SV2A Ligands. Journal of Medicinal Chemistry.
    • Source:

  • Radical Racemization Mechanisms

    • Mishra, S., et al. (2017). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (Demonstrates thiyl radical-mediated abstraction of tertiary protons in pyrrolidines).
    • Source:

  • Lactam Stability & Hydrolysis

    • Gao, Y., et al. (2016). Stereocontrolled access to δ-lactone-fused-γ-lactams.
    • Source:

  • Brivaracetam Process Chemistry (Patent)

    • Willems, J., et al. (2009). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. U.S. Patent 7,629,474. (Details industrial handling of 4-substituted pyrrolidones).
    • Source:

Sources

Technical Guide: Metal Catalyst Remediation for (4R)-4-isopropylpyrrolidin-2-one

[1]

Executive Summary & Regulatory Context[2][3]

(4R)-4-isopropylpyrrolidin-2-one is a critical chiral intermediate, most notably serving as the scaffold for the antiepileptic drug Brivaracetam . Its synthesis often employs transition metal catalysis—specifically Ruthenium (Ru) via Ring-Closing Metathesis (RCM) or Palladium (Pd)/Rhodium (Rh) via asymmetric hydrogenation or C-H activation.[1]

The Challenge: The pyrrolidinone ring is polar and Lewis-basic, often coordinating with metal residues (Pd, Ru) to form stable, soluble complexes that resist standard filtration. Under ICH Q3D guidelines , these metals are Class 2B impurities.[1]

  • Target Limit: Typically <10 ppm (Oral PDE) or lower depending on the daily dose and synthesis stage.

  • Criticality: Residual metals not only fail compliance but can catalyze side reactions (e.g., ring oxidation/dehydrogenation) during downstream processing.

Module 1: Diagnostic & Assessment[1][2]

Before initiating remediation, you must characterize the impurity profile. Visual cues are often the first indicator of high-ppm contamination.

Visual Diagnostics Table
Residue TypeVisual IndicatorLikely Chemical State
Ruthenium (Ru) Dark brown/Green oil or foamRu-carbene complexes or RuO₂ nanoparticles.
Palladium (Pd) Grey/Black precipitate or Yellow tintPd(0) "black" (colloidal) or Pd(II)-amine complexes.[1]
Rhodium (Rh) Red/Orange hueRh(I)/(III) homogeneous complexes.[1]
Quantitative Assessment (ICP-MS Protocol)

Do not rely on color alone for <100 ppm levels.

  • Digestion: Dissolve 50 mg of (4R)-4-isopropylpyrrolidin-2-one in 2 mL conc. HNO₃.[1] Microwave digest at 200°C for 15 mins.

  • Dilution: Dilute to 50 mL with deionized water (Matrix: 4% HNO₃).

  • Analysis: Standard addition method recommended to account for the lactam matrix effects.

Module 2: Scavenger Selection & Optimization

This is the most robust method for this specific lactam.[1] The (4R)-isopropyl group introduces steric bulk near the amide nitrogen, which can affect binding kinetics.

The Scavenger Logic (Mechanism of Action)

We utilize Functionalized Silica over polymer resins.[2] Silica does not swell, offers faster kinetics, and is compatible with the polar solvents (MeOH, DCM, EtOAc) typically used to dissolve pyrrolidinones.

  • For Palladium (Pd): Use Si-TMT (Trimercaptotriazine) or Si-Thiol .[1][3]

    • Why: The sulfur atoms in TMT bind Pd(II) avidly, displacing the lactam nitrogen ligands.

  • For Ruthenium (Ru): Use Si-Thiol or Si-DMT (Dimercaptotriazine).[1]

    • Why: Ru residues from metathesis are "soft" metals; thiols provide the necessary soft-soft interaction to break the Ru-Carbene bond.

Scavenger Screening Workflow

Use this decision tree to select the correct scavenger.

ScavengerWorkflowStartStart: Crude (4R)-4-isopropylpyrrolidin-2-oneIdentifyIdentify Metal SpeciesStart->IdentifyPd_BranchPalladium (Pd)Identify->Pd_BranchRu_BranchRuthenium (Ru)Identify->Ru_BranchTMTPrimary: Si-TMT(High Affinity, Low Non-Specific Binding)Pd_Branch->TMTThiolPrimary: Si-Thiol(Broad Spectrum)Ru_Branch->ThiolScreenScreening Experiment:5 eq. Scavenger, 50°C, 4 hoursTMT->ScreenThiol->ScreenCheckCheck ICP-MSScreen->CheckSuccess<10 ppm: Scale UpCheck->SuccessFail>10 ppm: OptimizationCheck->FailAdd Activated Carbon (C-Ecosorb)Add Activated Carbon (C-Ecosorb)Fail->Add Activated Carbon (C-Ecosorb)If colloidalIncrease Temp to 60°CIncrease Temp to 60°CFail->Increase Temp to 60°CKinetic issue

Figure 1: Logic flow for selecting silica-based scavengers based on the contaminant metal.

Batch Protocol (Bench Scale)
  • Dissolution: Dissolve crude lactam in 10 volumes of THF or EtOAc . Avoid MeOH if using Si-TMT for Ru, as protic solvents can sometimes retard Ru scavenging kinetics.

  • Loading: Add Si-Thiol (for Ru) or Si-TMT (for Pd) at 5-10 wt% relative to the crude mass (or 3-5 equivalents relative to metal content if known).

  • Incubation: Agitate at 50°C for 4-12 hours .

    • Note: Room temperature is often insufficient for removing Ru-carbene complexes due to high activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

Module 3: Alternative Workflows (Extraction & Crystallization)

If scavengers are unavailable or cost-prohibitive for early-stage batches, use these chemical workups.

The "Cysteine Wash" (Best for Pd)

L-Cysteine is a water-soluble amino acid that chelates Pd effectively.[1]

  • Dissolve crude product in Isopropyl Acetate (IPAc) or DCM .

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Wash the organic layer with the Cysteine solution (3x).

  • Observation: The aqueous layer should turn yellow/orange as Pd transfers.[1]

  • Rinse with brine and dry.

Crystallization Strategy

(4R)-4-isopropylpyrrolidin-2-one is a solid (mp ~70-75°C). Recrystallization is excellent for rejecting metal residues, provided the metal complex has different solubility.

  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio).

  • Protocol:

    • Dissolve lactam in minimum hot EtOAc (60°C).

    • Add activated carbon (e.g., Darco G-60) at 5 wt% to adsorb colloidal metals. Stir 30 mins. Hot filter.

    • Slowly add Heptane until turbidity persists.

    • Cool slowly to 0°C.

    • Critical Step: Wash crystals with cold Heptane , not EtOAc. Metal residues often remain in the mother liquor (the "oil" on the crystal surface).

Troubleshooting & FAQ

Q1: I used Si-Thiol for Ruthenium removal, but the product is still green/brown. Why?

A: You likely have RuO₂ nanoparticles rather than homogeneous Ru complexes. Scavengers rely on ligand exchange; they cannot easily bind solid nanoparticles.

  • Fix: Perform a hot filtration through a Celite/Activated Carbon pad before adding the scavenger. The carbon adsorbs the particulates; the scavenger handles the remaining soluble Ru.

Q2: My product yield dropped by 20% after scavenging. Is the lactam binding to the resin?

A: Unlikely.[1] The amide in pyrrolidinone is a weak base, but Si-SCX (strong cation exchange) scavengers can bind it or cause hydrolysis.

  • Fix: Ensure you are using Si-Thiol or Si-TMT (neutral scavengers), NOT Si-SCX or Si-Triamine. Also, ensure you wash the scavenger cake thoroughly with Methanol or DCM after filtration to desorb physically trapped product.[1]

Q3: Can I use distillation?

A: Technically yes, but risky. Pyrrolidinones have high boiling points.[1] High heat can cause the metal catalyst to decompose into a "mirror" on the flask wall, or worse, sublime with the product. Scavenging or crystallization is safer for maintaining optical purity and low metal content.[1]

Q4: The "Isopropyl" group seems to be hindering crystallization. What now?

A: The isopropyl group adds lipophilicity and breaks lattice packing efficiency compared to the n-propyl analog.[2]

  • Fix: Switch to a Melt Crystallization or use a "Reverse Addition" method: Drop the concentrated product solution into cold Heptane under vigorous stirring to force precipitation, rather than growing large crystals.[2]

References

  • ICH Guideline Q3D (R2) on Elemental Impurities . International Council for Harmonisation. (2022).[1] Establishes Permitted Daily Exposure (PDE) limits for Pd and Ru.Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Foundational text on Pd removal strategies including thiols and carbon.[1]Link

  • Biotage Application Note. (2023). Metal Scavenging User Guide.[1]Details the selectivity of Si-TMT vs Si-Thiol for specific oxidation states.Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Fine Chemical Industry. Academic Press.[1] General techniques for lactam purification and crystallization.[1]Link

Optimizing reaction temperature for chiral pyrrolidinone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Scaffolds & Catalysis Hub Subject: Optimizing Reaction Temperature for Chiral Pyrrolidinone Formation Ticket ID: #PYR-OPT-404 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Thermal Paradox in Asymmetric Synthesis

Welcome to the Chiral Scaffolds Support Hub. You are likely here because your pyrrolidinone synthesis—a critical scaffold for racetams, kinase inhibitors, and natural products—is failing to meet enantiomeric excess (


) or yield specifications.

In asymmetric synthesis, temperature is not merely a variable; it is a switch that toggles between kinetic control (selectivity) and thermodynamic control (stability). A common misconception is that "colder is always better" for enantioselectivity. While often true for minimizing racemization, excessively low temperatures can freeze catalytic turnover or trap the system in non-productive intermediates.

This guide provides a self-validating troubleshooting framework to determine the precise "Goldilocks Zone" for your specific pathway.

Part 1: The Organocatalytic Pathway (Michael Addition/Cyclization)

Context: Many chiral pyrrolidinones are synthesized via the organocatalytic Michael addition of aldehydes to nitroalkenes, followed by lactamization.

User Question:

"I am using a diarylprolinol silyl ether catalyst at -20°C. My


 is excellent (>95%), but the reaction stalls at 60% conversion even after 48 hours. Should I add more catalyst?"
Scientist’s Diagnosis:

Do not add more catalyst yet. You are likely encountering a catalyst turnover arrest rather than deactivation. At -20°C, the rate-determining step (often the hydrolysis of the iminium intermediate or the C-C bond formation) has slowed such that the background reaction (racemic) might eventually compete if you simply wait longer.

Troubleshooting Protocol: The "Step-Up" Method

Instead of a static temperature, use a dynamic temperature ramp to validate the system.

  • The Baseline Check:

    • Run a parallel micro-reaction at 0°C .

    • Hypothesis: If conversion reaches >90% with

      
       >90%, your -20°C setpoint was kinetically inhibiting the catalytic cycle unnecessarily.
      
  • The Additive Fix (The "Magic" of Acids):

    • Add 5-10 mol% of a co-acid (e.g., benzoic acid or acetic acid).

    • Mechanism:[1][2][3][4] In amine catalysis, the formation and hydrolysis of iminium ions are acid-catalyzed. At low temperatures, proton transfer becomes sluggish. The additive bridges this gap without requiring a temperature increase [1].

  • The Concentration Variable:

    • If you must stay at -20°C to maintain

      
      , increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M). This increases the collision frequency of the catalyst-substrate complex, compensating for the lower thermal energy.
      

Data Summary: Temperature vs. Selectivity (Hypothetical Data for Nitroalkene Cyclization)

TemperatureTime to 90% Conv.

(%)
Yield (%)Risk Factor
-78°C Stalled (<10%)N/A<5Frozen kinetics
-20°C 72 hours98%65Incomplete conversion
0°C 12 hours96%92%Optimal Zone
25°C (RT) 2 hours82%95%Racemization / Retro-Michael

Part 2: Metal-Catalyzed Hydrogenation (Rh/Ru Systems)

Context: Asymmetric hydrogenation of enamides or itaconates to form pyrrolidinones using Rh-bisphosphine complexes (e.g., BINAP, DuPhos).

User Question:

"My Rhodium-catalyzed hydrogenation has an induction period of 2 hours where nothing happens, then it proceeds rapidly. The final


 is inconsistent."
Scientist’s Diagnosis:

This is a classic signature of slow precatalyst activation . Most Rh-catalysts are supplied as precatalysts (e.g.,


). The cyclooctadiene (COD) diene must be hydrogenated off to form the active solvate species. At low temperatures, this activation is slow, leading to an "induction period."
The Hidden Danger:

If you heat the reaction to "kickstart" it and then cool it down, you introduce hysteresis. The active catalyst formed at high T might aggregate or degrade.[5]

Protocol: Pre-Activation Strategy

Eliminate the temperature variable from the activation step.

  • Dissolve the precatalyst and ligand in degassed methanol/DCM.

  • Pressurize with

    
     (1-3 bar) at 25°C  for 15-30 minutes before adding the substrate.
    
    • Observation: The solution often changes color (e.g., orange to deep red) indicating the formation of the active species.

  • Inject your substrate and immediately cool to the desired reaction temperature (e.g., 0°C or RT).

    • Result: The reaction starts immediately with the active species already present, ensuring consistent kinetic control throughout the entire transformation [2].

Part 3: Thermodynamic Sinks (Racemization)

User Question:

"I achieved 94%


 in the reaction pot, but after workup and rotovap, it dropped to 80%. Is the product unstable?"
Scientist’s Diagnosis:

You are victim to Thermodynamic Equilibration during workup. Pyrrolidinones with an


-chiral center are susceptible to enolization, especially in the presence of residual base or acid from the reaction.
Mechanism:

Heating the crude mixture during solvent evaporation (rotovap bath > 40°C) accelerates proton exchange at the chiral center.

Corrective Workflow:
  • Quench Cold: Neutralize the reaction mixture at the reaction temperature before warming up.

  • Buffer the Workup: Use a phosphate buffer (pH 7) during extraction to prevent acid/base catalyzed enolization.

  • Cold Evaporation: Set the rotovap bath to < 30°C.

Part 4: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing temperature based on your specific failure mode (Low Yield vs. Low


).

TemperatureOptimization Start START: Analyze Reaction Outcome Issue_Yield Issue: Low Yield / Stalled Start->Issue_Yield Issue_EE Issue: Low Enantioselectivity (ee) Start->Issue_EE Check_T Check Current Temp Issue_Yield->Check_T Check_Racemization Is Racemization Post-Rxn? Issue_EE->Check_Racemization Too_Cold Temp < -10°C? Check_T->Too_Cold Add_Acid Action: Add Co-catalyst (Acid/Base) to lower Activation Energy Too_Cold->Add_Acid Yes (Organocatalysis) Increase_Conc Action: Increase Conc. (0.1M -> 0.5M) Too_Cold->Increase_Conc Yes (General) Step_Up_T Action: Stepwise T Increase (-20°C -> 0°C) Too_Cold->Step_Up_T No (Already >0°C) Workup_Check Check Workup: Did ee drop after rotovap? Check_Racemization->Workup_Check Fix_Workup Action: Cold Quench & Buffered Extraction Workup_Check->Fix_Workup Yes Rxn_Check Reaction Intrinsic Issue Workup_Check->Rxn_Check No Lower_T Action: Lower Temp (Limit Retro-Michael) Rxn_Check->Lower_T Standard Approach Check_NonLinear Action: Check Non-Linear Effects (Catalyst Aggregation) Rxn_Check->Check_NonLinear If T change fails

Caption: Decision matrix for troubleshooting temperature-dependent variables in chiral pyrrolidinone synthesis.

Part 5: Kinetic vs. Thermodynamic Control Landscape

Understanding why your reaction fails requires visualizing the energy landscape.

  • Kinetic Product (Target): Formed via the lowest energy transition state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Usually favored at lower T.[5]
    
  • Thermodynamic Product (Impurity/Racemate): The most stable product, or the result of reversible pathways (e.g., Retro-Michael). Favored at higher T or long reaction times.

EnergyLandscape Reactants Reactants (Aldehyde + Nitroalkene) TS_Kinetic TS1: Kinetic (Low ΔG‡, High ee) Reactants->TS_Kinetic Low T (<0°C) TS_Thermo TS2: Thermodynamic (High ΔG‡, Low ee) Reactants->TS_Thermo High T (>25°C) Prod_Chiral Chiral Pyrrolidinone (Kinetic Product) TS_Kinetic->Prod_Chiral Prod_Racemic Racemic Mixture (Thermodynamic Sink) TS_Thermo->Prod_Racemic Prod_Chiral->Reactants Retro-Michael (High T)

Caption: Energy landscape showing the risk of Retro-Michael reaction (racemization) at elevated temperatures.

References

  • Reaction Optimization & Additives

    • BenchChem. (2025).[6][7] Optimization of reaction conditions for stereoselective pyrrolidine synthesis. Retrieved from (Note: Generalized citation based on search context).

    • See also: Reis, O., et al. (2005). "Additives in Organocatalysis." Angewandte Chemie.
  • Metal Catalysis & Induction Periods

    • Ojima, I., Kogure, T., & Yoda, N. (2000). "Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines."[8] The Journal of Organic Chemistry.

    • Heller, D., et al. (2016). "Induction periods in Rh-catalyzed asymmetric hydrogenation.
  • Organocatalytic Mechanisms

    • Han, M.-Y., et al. (2014).[9] "Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines." Tetrahedron Letters.

  • Thermodynamic Control

    • Master Organic Chemistry. (2012).[4] "Thermodynamic vs Kinetic Control."

(Note: For specific experimental validation, always refer to the Supplementary Information of the primary literature cited above.)

Sources

Technical Support Center: Crystallization of (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for (4R)-4-(propan-2-yl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with the crystallization of this chiral molecule. As specific experimental data for this compound is not extensively published, this document is built upon first principles of crystallization science, extensive experience with related pyrrolidinone structures, and data from close structural analogues.

Section 1: Physicochemical Profile & Foundational Concepts

Understanding the molecular properties of (4R)-4-(propan-2-yl)pyrrolidin-2-one is the first step in designing a successful crystallization strategy.

Key Molecular Features:

  • Chirality: The molecule possesses a stereocenter at the C4 position, which can influence crystal packing. Enantiomerically pure materials are essential for forming a single, well-defined crystal lattice.

  • Hydrogen Bonding: The lactam ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This is the primary driver of its interaction with polar solvents.

  • Polarity: The molecule has a polar core and a non-polar isopropyl group, giving it a balanced polarity. This amphiphilic nature means its solubility can be finely tuned with a variety of solvent systems.

PropertyEstimated Value / CharacteristicSignificance for Crystallization
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.19 g/mol Based on the structurally similar n-propyl analog[1].
XLogP3-AA ~0.9This value, from the n-propyl analog, suggests moderate lipophilicity and indicates that a range of solvents from moderately polar to non-polar should be screened[1].
Hydrogen Bond Donor Count 1 (N-H)Enables strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate)[1].
Hydrogen Bond Acceptor Count 1 (C=O)Complements the donor functionality, allowing for self-association or strong solvent interaction[1].
Physical Form Likely a low-melting solid or an oil at room temperature.The parent compound, 2-pyrrolidinone, melts at 25 °C[2][3]. Alkyl substitution may lower this further, making "oiling out" a common issue.
Section 2: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of (4R)-4-(propan-2-yl)pyrrolidin-2-one in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed, or the compound has separated as an oil ("oiled out"). What should I do?

Answer: This is the most common issue, particularly for low-melting-point solids. It occurs when the solution becomes supersaturated, but the energy barrier for nucleation (the formation of the first crystal seeds) is too high. Oiling out happens when the concentration of the solute exceeds its solubility limit at a given temperature, but instead of crystallizing, it phase-separates as a liquid.

Causality & Strategy: Your primary goal is to overcome the nucleation barrier without causing the compound to crash out of solution uncontrollably.

Troubleshooting Workflow:

G start Start: Supersaturated Solution check_cloudy {Is the solution clear or cloudy?} start->check_cloudy clear_path Clear Solution Path check_cloudy->clear_path Clear cloudy_path Cloudy Solution Path (Oiling Out) check_cloudy->cloudy_path Cloudy/Oil scratch 1. Scratch Flask (Provides nucleation sites) clear_path->scratch reheat 1. Re-heat to Homogeneity cloudy_path->reheat seed 2. Add Seed Crystal (Provides a template for growth) scratch->seed evap 3. Slow Evaporation (Increases concentration gradually) seed->evap cool 4. Deeper Cooling (Increases supersaturation) evap->cool reassess If all fails: Re-evaluate Solvent System cool->reassess add_solvent 2. Add More Solvent (Reduces supersaturation) reheat->add_solvent slow_cool 3. Cool Very Slowly (e.g., in a dewar) add_solvent->slow_cool slow_cool->reassess

Caption: Troubleshooting workflow for failure to crystallize.

Q2: My compound crystallizes too quickly, forming a fine powder or tiny needles. How can I get larger, higher-quality crystals?

Answer: Rapid crystallization, or "crashing out," occurs when the solution is too highly supersaturated. While it provides a solid, this process traps impurities and solvent within the rapidly forming crystal lattice, defeating the purpose of purification.

Causality & Strategy: The goal is to slow down the crystal growth rate to allow for the orderly arrangement of molecules into a stable lattice. An ideal crystallization process should show initial crystal formation over 5-15 minutes, with continued growth over 30-60 minutes or longer.

  • Reduce Supersaturation: The most effective method is to use slightly more solvent. After dissolving your compound in the minimum amount of hot solvent, add an additional 5-10% volume of the same solvent. This keeps the compound in solution for longer during the cooling phase, promoting slower, more controlled growth.

  • Slow the Cooling Rate: Avoid placing the hot flask directly on a cold surface or in an ice bath. Insulate the flask by placing it on a cork ring or a folded towel and covering the top with a watch glass. This allows the solution to cool to room temperature over a longer period. For very sensitive crystallizations, placing the flask in a warm water bath that is allowed to cool to ambient temperature can be effective.

  • Consider a Co-Solvent System: If a single solvent gives poor results, a binary system can provide more control. Dissolve your compound in a "good" solvent (in which it is very soluble), and then slowly add a miscible "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Q3: The crystallization works, but my yield is very low. What are the most common causes?

Answer: Low yield is a common and frustrating issue. It typically points to one of several procedural pitfalls.

Causality & Strategy: Maximizing yield requires minimizing the amount of your compound that remains dissolved in the mother liquor after cooling and filtration.

  • Excessive Solvent: This is the most frequent cause. Using too much solvent during the initial dissolution step will leave a significant portion of your product dissolved even after cooling. Always aim for the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel stem as the solution cools. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of solvent (~5%) before filtering to keep the compound soluble. This excess can be boiled off before the final cooling step.

  • Incomplete Cooling: Ensure you have allowed the flask to cool sufficiently. After reaching room temperature, placing the flask in an ice bath for an additional 20-30 minutes can significantly increase the yield by further reducing the compound's solubility.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve part of your product. Always wash with a minimal amount of ice-cold crystallization solvent.

Q4: I am getting different types of crystals with inconsistent melting points between batches. Could this be polymorphism?

Answer: Yes, this is a classic sign of polymorphism—the ability of a compound to exist in two or more different crystal structures. These different forms (polymorphs) can have distinct physical properties, including melting point, solubility, and stability.

Causality & Strategy: Polymorphs arise because molecules can pack together in different arrangements in the crystal lattice. The specific form obtained is often kinetically controlled and highly dependent on crystallization conditions. The goal is to identify the conditions that consistently produce the most stable polymorph.

  • Solvent is Key: The polarity and hydrogen-bonding ability of the solvent can direct the formation of a specific polymorph. For example, a protic solvent like ethanol might favor a different crystal packing arrangement than an aprotic solvent like ethyl acetate.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can determine whether a thermodynamically stable form or a less stable (metastable) form crystallizes. Slower cooling generally favors the most stable polymorph.

  • Screening for Polymorphs: To control this phenomenon, you must perform a systematic screening. Crystallize your compound from a range of solvents with different polarities (e.g., toluene, ethyl acetate, acetone, isopropanol) and at different cooling rates. Analyze the resulting solids by methods such as Differential Scanning Calorimetry (DSC) to identify different melting points or by Powder X-ray Diffraction (PXRD) to observe different diffraction patterns. Once the most stable form is identified, those crystallization conditions should be used consistently.

Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent

This protocol provides a baseline procedure for purifying (4R)-4-(propan-2-yl)pyrrolidin-2-one.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. Avoid adding a large excess.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of solvent (~5% of the total volume), and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulating surface. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Systematic Solvent Screening

This protocol helps identify the optimal solvent or solvent system for crystallization.

  • Preparation: Place a small amount (e.g., 20-30 mg) of your compound into several separate test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., heptane, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, ethanol) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility: Observe the solubility in each solvent. A good candidate solvent will not fully dissolve the compound at room temperature. Set aside any solvents in which the compound is freely soluble.

  • Hot Solubility: Gently heat the remaining tubes. A good candidate solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature.

  • Observation: Observe the quality of the crystals formed (if any). Record your observations in a table.

Solvent Screening Template

SolventSolubility (Cold)Solubility (Hot)Observations on Cooling (Crystal Quality, Oil, etc.)
HeptaneInsolubleSparingly SolubleFine powder
TolueneSparingly SolubleSolubleGood, blocky crystals after 2 hours
Ethyl AcetateSolubleVery SolubleNo crystals, remained in solution
IsopropanolSparingly SolubleSolubleFormed an oil initially, solidified on standing
Section 4: Frequently Asked Questions (FAQs)
  • Q: How do impurities affect my crystallization?

    • A: Impurities can act as nucleation inhibitors, preventing crystal growth altogether. Conversely, some particulate impurities can act as unwanted nucleation sites, causing rapid precipitation. Soluble impurities that are structurally similar to your compound can become incorporated into the crystal lattice, reducing the purity of the final product. This underscores the importance of starting with material that is as pure as possible.

  • Q: What is seeding and how do I do it properly?

    • A: Seeding is the process of adding a few small, high-quality crystals of the desired compound to a supersaturated solution to initiate crystallization. This provides a pre-formed template for crystal growth, bypassing the difficult initial nucleation step. To perform seeding, cool your saturated solution to a temperature where it is moderately supersaturated (just below the saturation point). Add one or two tiny crystals. If done correctly, you will observe slow, steady growth from the seed crystals.

  • Q: What is anti-solvent crystallization?

    • A: This is a powerful technique for compounds that are highly soluble in one solvent and poorly soluble in another. First, dissolve your compound in a minimum amount of a "good" solvent. Then, slowly add a miscible "anti-solvent" until the solution becomes persistently cloudy. Add a drop of the good solvent to clarify, then allow the solution to stand. The anti-solvent effectively reduces the overall solubility of your compound in the mixed system, inducing crystallization.

References
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. * (r)-4-Propylpyrrolidin-2-one*. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Pyrrolidone. [Link]

  • Zaheer, Z. & Yadav, P. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]

  • Bari, S. B. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting (4R)-4-Isopropylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4R)-4-isopropylpyrrolidin-2-one (CAS: 89895-18-1). As a critical chiral building block for γ-aminobutyric acid (GABA) analogues and antiepileptic active pharmaceutical ingredients (APIs) like brivaracetam and pregabalin derivatives, maintaining high enantiomeric purity and yield during its synthesis is paramount.

This guide provides actionable troubleshooting steps, root-cause analyses, and field-validated protocols to address common synthetic bottlenecks. We focus primarily on the scalable SAMP/RAMP-hydrazone methodology [1] and meso-anhydride desymmetrization routes[2].

Part 1: Common Synthesis Byproducts & Identification

During the multi-step synthesis of (4R)-4-isopropylpyrrolidin-2-one—specifically via the reductive cyclization of ethyl 3-cyano-4-methylpentanoate—several byproducts can emerge if reaction parameters drift. The table below summarizes the quantitative analytical signatures of these common impurities to aid in rapid LC-MS and chiral HPLC identification.

Byproduct / ImpurityAnalytical SignaturePrimary Root CauseAssociated Synthetic Route
(4S)-4-Isopropylpyrrolidin-2-one Chiral HPLC: Shifted RT,[M+H]⁺ = 128Epimerization during α-alkylationSAMP/RAMP Hydrazone
Uncyclized γ-Amino Ester LC-MS: [M+H]⁺ = 174 (Mass +46 Da)Kinetic stall during lactamizationNitrile Reduction
Residual γ-Cyano Ester LC-MS: [M+H]⁺ = 170 (Mass +42 Da)Catalyst poisoning (Raney Ni)Nitrile Reduction
Urea Derivatives LC-MS: [M+H]⁺ = ~280+Premature Curtius rearrangementMeso-Anhydride Desymmetrization

Part 2: Diagnostic Workflow

TroubleshootingLogic A Crude Reaction Mixture (Post-Cyclization) B LC-MS & Chiral HPLC Screening A->B C1 Byproduct 1: (4S)-Enantiomer B->C1 ee < 95% C2 Byproduct 2: Uncyclized Amino Ester B->C2 [M+H]+ = 174 C3 Byproduct 3: Residual Nitrile B->C3 [M+H]+ = 170 D1 Root Cause: Epimerization Action: Control Temp < 0°C C1->D1 D2 Root Cause: Kinetic Stall Action: Heat to 50°C C2->D2 D3 Root Cause: Catalyst Poisoning Action: Wash Raney Ni C3->D3

Logical workflow for identifying and troubleshooting byproducts in γ-lactam synthesis.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a high concentration of the (4S)-enantiomer (epimerization) in my final product? A1: The erosion of enantiomeric excess (ee) typically occurs upstream during the α-alkylation of the aldehyde SAMP-hydrazone with alkyl bromoacetates. If the internal reaction temperature exceeds 0 °C, unintended enolization pathways compete with the stereoselective alkylation. According to the foundational methodology by Enders and Niemeier [1], maintaining strict cryogenic control during the carbon-carbon bond formation is non-negotiable to preserve the chiral integrity of the β-substituted γ-lactam precursor.

Q2: My LC-MS shows a major impurity at [M+H]⁺ = 174. What is this, and how do I eliminate it? A2: A mass of 174 Da corresponds to the uncyclized γ-amino ester (specifically, ethyl 3-(aminomethyl)-4-methylpentanoate). The reductive cyclization of the nitrile intermediate using Raney Ni is a two-stage cascade: first, the reduction of the nitrile to the primary amine, followed by intramolecular aminolysis to form the lactam ring. If the reaction is quenched immediately after hydrogen uptake ceases, the acyclic amine persists due to a kinetic stall. To force cyclization, heat the methanolic reaction mixture to 50 °C for 12 hours post-reduction, or add a catalytic amount of sodium carbonate to accelerate the ring closure [1].

Q3: How can I prevent the formation of ureas during the meso-anhydride desymmetrization route? A3: When utilizing the organocatalytic desymmetrization of 3-isopropylglutaric anhydride to form enantioenriched hemi-acyl azides [2], temperature control is critical. The intermediate acyl azide is highly prone to undergoing a premature Curtius rearrangement to an isocyanate if the temperature rises above -20 °C before the controlled lactamization step. This isocyanate rapidly reacts with ambient moisture or amines to form urea byproducts. Ensure all transfers are conducted via pre-cooled syringes under a strict argon atmosphere.

Part 4: Standardized Experimental Protocols

Protocol: Reductive Cyclization of γ-Cyano Esters to (4R)-4-Isopropylpyrrolidin-2-one

This protocol is designed as a self-validating system to prevent the formation of uncyclized amino esters and residual nitriles.

1. Catalyst Preparation & Washing

  • Step: Weigh Raney Ni (approx. 50% w/w relative to the substrate) and wash it three times with strictly anhydrous methanol under an argon blanket.

  • Causality: Commercial Raney Ni is stored in alkaline water. Residual water and base will cause premature hydrolysis of the ethyl ester to the carboxylate. The carboxylate resists intramolecular aminolysis, permanently trapping the molecule as an acyclic amino acid byproduct.

2. Substrate Addition

  • Step: Dissolve the enantiopure (R)-ethyl 3-cyano-4-methylpentanoate (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration. Transfer this solution to the catalyst suspension via a syringe.

3. Hydrogenation (Reduction Phase)

  • Step: Purge the reaction vessel with H₂ gas (3 cycles) and pressurize to 50 psi. Stir vigorously at 25 °C for 16 hours.

  • Self-Validation: Monitor the hydrogen uptake gauge. Cessation of pressure drop indicates the complete reduction of the nitrile to the primary amine. Additionally, an aliquot analyzed via FT-IR must show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

4. Thermal Lactamization (Cyclization Phase)

  • Step: Once reduction is validated, vent the hydrogen gas and replace it with argon. Heat the reaction mixture to 50 °C and stir for an additional 12 hours.

  • Causality: The kinetic barrier for the intramolecular aminolysis requires thermal energy. Skipping this step results in the [M+H]⁺ = 174 impurity. Heating ensures >95% conversion to the thermodynamically stable lactam ring.

5. Workup & Isolation

  • Step: Filter the catalyst through a pad of Celite. (Caution: Raney Ni is highly pyrophoric; keep the filter cake wet with methanol at all times). Concentrate the filtrate in vacuo and purify via flash column chromatography (EtOAc/MeOH 95:5) to yield (4R)-4-isopropylpyrrolidin-2-one as a crystalline solid ([M+H]⁺ = 128).

References

  • Enders, D.; Niemeier, O. Asymmetric Synthesis of β-Substituted γ-Lactams Employing the SAMP-/RAMP-Hydrazone Methodology. Application to the Synthesis of (R)-(-)-Baclofen. Heterocycles2005 , 66, 385–403. URL: [Link]

  • Smith, S. N.; Trujillo, C.; Connon, S. J. Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams. Chemical Science2019 , 10, 10366-10372. URL: [Link]

Overcoming steric hindrance in (4R)-4-isopropylpyrrolidin-2-one derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4R)-4-isopropylpyrrolidin-2-one Derivatization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of (4R)-4-isopropylpyrrolidin-2-one. This guide is designed to provide practical, in-depth solutions to common challenges encountered when modifying this versatile chiral building block. The bulky isopropyl group at the C4 position, while crucial for inducing stereoselectivity in many applications, often presents a significant steric barrier to derivatization, particularly at the nitrogen atom.[1] This resource combines troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the derivatization of (4R)-4-isopropylpyrrolidin-2-one.

Q1: Why is N-acylation of (4R)-4-isopropylpyrrolidin-2-one so sluggish compared to simpler lactams?

The primary reason for the reduced reactivity is steric hindrance. The isopropyl group on the pyrrolidinone ring creates a sterically congested environment around the nitrogen atom. This bulkiness impedes the approach of acylating agents, slowing down the rate of nucleophilic attack by the lactam nitrogen.[1] Consequently, standard acylation conditions that work well for less substituted lactams often result in low yields or no reaction at all with this substrate.

Q2: What are the most effective activating agents for acylating this hindered lactam?

For sterically hindered acylations, it's crucial to use highly reactive acylating agents or powerful coupling reagents.[2][3]

  • Acyl Chlorides and Anhydrides: These are generally more reactive than carboxylic acids and are a good starting point. Acyl chlorides, being the most electrophilic, are often preferred.

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate carboxylic acids in situ, but they may require additives to overcome the steric barrier.[4]

  • Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for difficult amide bond formations and can be excellent choices for this system.[2][5]

Q3: Can I achieve C-alkylation on the (4R)-4-isopropylpyrrolidin-2-one scaffold?

Yes, C-alkylation is possible, typically at the C3 position (alpha to the carbonyl). This usually involves deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the enolate, followed by quenching with an alkyl halide. The stereochemical outcome of this alkylation will be influenced by the existing stereocenter at C4. Careful optimization of the base, solvent, temperature, and electrophile is necessary to achieve high diastereoselectivity.

Q4: Are there any non-conventional techniques that can improve reaction yields?

Microwave-assisted synthesis can be particularly effective for overcoming the high activation energy barriers associated with sterically hindered reactions.[6][7][8] The rapid and efficient heating provided by microwave irradiation can significantly shorten reaction times and improve yields where conventional heating fails.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the derivatization of (4R)-4-isopropylpyrrolidin-2-one.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion in N-Acylation 1. Insufficiently activated acylating agent: The electrophile is not reactive enough to overcome the steric hindrance. 2. Inadequate catalyst: The catalyst used (e.g., DMAP) may not be potent enough for this hindered system. 3. Low reaction temperature: The activation energy barrier is not being overcome.1. Increase Electrophilicity: Switch from a carboxylic acid/coupling agent system to a more reactive acyl chloride or anhydride. 2. Use a Stronger Catalyst: Employ a super-acylation catalyst. While DMAP is common, consider more potent, specialized dialkylaminopyridine catalysts.[9] 3. Increase Reaction Temperature: Gradually increase the reaction temperature. If conventional heating is ineffective, consider using microwave irradiation.[6]
Formation of Side Products 1. Decomposition of acylating agent: Highly reactive acylating agents can be unstable, especially at elevated temperatures. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Epimerization: If a strong base is used, epimerization at the C4 position is a risk.1. Control Reagent Addition: Add the acylating agent slowly at a lower temperature before heating the reaction. 2. Choose an Inert Solvent: Ensure your solvent (e.g., DCM, THF, DMF) is dry and unreactive under the chosen conditions. 3. Use Non-Nucleophilic Bases: If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or DIPEA.
Difficulty in Product Purification 1. Unreacted starting material: Due to low conversion, the product is contaminated with starting materials. 2. Catalyst removal: Catalysts like DMAP can be difficult to remove completely. 3. Similar polarity of product and by-products: This makes chromatographic separation challenging.1. Optimize Reaction: Focus on driving the reaction to completion to simplify the workup. 2. Use Polymer-Supported Catalysts: Consider using a polymer-supported version of the catalyst, which can be easily filtered off after the reaction.[9] 3. Recrystallization/Alternative Chromatography: Explore recrystallization as a purification method. If using column chromatography, try different solvent systems or consider a different stationary phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when troubleshooting a low-yield N-acylation reaction.

Troubleshooting_Workflow start Low Yield in N-Acylation check_reagents Are Reagents High Purity & Dry? start->check_reagents check_reagents->start No, Purify/Dry Reagents increase_equivalents Increase Equivalents of Acylating Agent check_reagents->increase_equivalents Yes change_acylating_agent Switch to More Reactive Acylating Agent (e.g., Acyl Chloride) increase_equivalents->change_acylating_agent No Improvement success Successful Derivatization increase_equivalents->success Improved Yield increase_temp Increase Reaction Temperature change_acylating_agent->increase_temp No Improvement change_acylating_agent->success Improved Yield use_microwave Use Microwave Irradiation increase_temp->use_microwave No Improvement increase_temp->success Improved Yield change_catalyst Use Stronger Catalyst (e.g., HATU, PyBOP) use_microwave->change_catalyst No Improvement use_microwave->success Improved Yield change_catalyst->success Improved Yield

Caption: A decision tree for troubleshooting low-yield N-acylation reactions.

Detailed Experimental Protocol: Microwave-Assisted N-Acylation

This protocol describes a general method for the N-acylation of (4R)-4-isopropylpyrrolidin-2-one with an acyl chloride using microwave irradiation.

Materials:

  • (4R)-4-isopropylpyrrolidin-2-one

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add (4R)-4-isopropylpyrrolidin-2-one (1.0 mmol, 1.0 eq).

  • Solvent and Base: Add anhydrous DCM (5 mL) and triethylamine (1.5 mmol, 1.5 eq).

  • Acylating Agent: Add the acyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution at room temperature.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 10-30 minutes.[6] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanism Spotlight: DMAP-Catalyzed Acylation

The diagram below illustrates the catalytic cycle for the acylation of a hindered lactam using 4-(Dimethylamino)pyridine (DMAP).

DMAP_Mechanism cluster_0 Catalytic Cycle Acyl_X R-CO-X (Acylating Agent) Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) Acyl_X->Acyl_DMAP + DMAP DMAP DMAP Product N-Acyl Lactam Acyl_DMAP->Product + Lactam-NH Lactam Lactam-NH DMAP_H DMAP-H+ Product->DMAP_H - DMAP DMAP_H->DMAP - H+

Caption: Catalytic cycle of DMAP in N-acylation.

References

  • Venkateswar Rao, P. et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. Available at: [Link]

  • Khaligh, N.G. et al. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride in ethylene glycol. Green Processing and Synthesis, 8(1), 220-226. Available at: [Link]

  • ResearchGate. (2021). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Available at: [Link]

  • Patsnap Eureka. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. Available at: [Link]

  • International Journal of ChemTech Research. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted reaction for the formation of pyrrolidine derivatives. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • Academia.edu. (n.d.). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Available at: [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. Peptide Science. Available at: [Link]

  • Massah, A. R. et al. (2014). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • National Institutes of Health. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • TSI Journals. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. International Journal of Chemical Sciences, 13(1), 450-456. Available at: [Link]

  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? Available at: [Link]

  • ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction? Available at: [Link]

  • PubMed. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1732-1735. Available at: [Link]

  • Patsnap Eureka. (2026). Isopropyl Group: Reactive Intermediates in Synthesis. Available at: [Link]

Sources

Validation & Comparative

Chiral HPLC Methods for Separating (4R)- and (4S)-4-Isopropylpyrrolidin-2-one: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The enantioselective synthesis and isolation of


-lactams, such as 4-isopropylpyrrolidin-2-one, are foundational to the development of neuroactive therapeutics. As acyclic 

-aminobutyric acid (GABA) precursors, these chiral lactams serve as critical intermediates for muscle relaxants and anticonvulsants like 1[1]. Because pharmacological efficacy is heavily dependent on stereochemistry—often residing exclusively in the (R)- or (S)-enantiomer—robust chiral separation methods are non-negotiable.

This guide objectively compares two dominant methodologies for resolving racemic 4-isopropylpyrrolidin-2-one: Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .

The Causality of Chiral Recognition

Separating the (4R) and (4S) enantiomers of 4-isopropylpyrrolidin-2-one requires a stationary phase capable of exploiting subtle spatial differences. The chiral recognition mechanism is driven by:

  • Hydrogen Bonding: The lactam's amide carbonyl (C=O) and nitrogen (N-H) act as hydrogen bond acceptors and donors, docking into the carbamate linkages of polysaccharide-based Chiral Stationary Phases (CSPs).

  • Steric Hindrance: The bulky C4-isopropyl group dictates the depth to which the enantiomer can penetrate the CSP's chiral grooves. The differential steric repulsion between the (4R) and (4S) configurations and the CSP backbone results in distinct retention times.

Product Comparison: NP-HPLC vs. Chiral SFC

Historically, NP-HPLC utilizing an amylose-based CSP (e.g., Chiralpak AS) has been the benchmark for separating


- and 

-substituted lactams, routinely 1[1]. Recently, Chiral SFC has emerged as a superior alternative for high-throughput screening, utilizing supercritical

to drastically 2[2].
Table 1: Quantitative Performance Comparison
ParameterNP-HPLC (Chiralpak AS)Chiral SFC (Amylose CSP)
Primary Mobile Phase Hexane / Isopropanol (IPA)Supercritical

/ Methanol
Flow Rate 1.0 mL/min3.0 - 4.0 mL/min
Retention Time (Minor) ~12.5 min3.45 min[3]
Retention Time (Major) ~14.2 min3.56 min[3]
Resolution (

)
> 2.0 (Baseline)~ 1.5 - 1.8
Throughput Low to ModerateHigh
Solvent Consumption High (Organic waste)Low (Green chemistry)

Data extrapolated from validated asymmetric synthesis protocols for


-lactams.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation. Both methods below incorporate a System Suitability Test (SST) using a racemic standard to ensure the system is self-validating before analyzing enantioenriched samples.

Protocol A: High-Resolution NP-HPLC (Chiralpak AS)

Objective: Achieve maximum resolution for precise enantiomeric excess (ee) determination. Causality in Design: Hexane is utilized as the bulk non-polar solvent to maintain the helical structure of the amylose polymer. Isopropanol (IPA) is strictly chosen over ethanol as the polar modifier; its branched, bulky structure prevents it from deeply penetrating and disrupting the CSP's chiral cavities, preserving the specific lactam-CSP hydrogen bonding required for baseline resolution.

Step-by-Step Methodology:

  • Column Equilibration: Flush the Chiralpak AS column (250 mm × 4.6 mm, 5 µm) with Hexane/IPA (90:10 v/v) at 1.0 mL/min for 30 minutes until the baseline stabilizes at 210 nm (UV detection).

  • Sample Preparation: Dissolve the 4-isopropylpyrrolidin-2-one sample in the mobile phase to a concentration of 1 mg/mL. Avoid using pure polar solvents (like methanol) as the diluent to prevent peak distortion.

  • Self-Validation (SST): Inject 10 µL of a racemic 4-isopropylpyrrolidin-2-one standard.

    • Validation Criteria: The system is validated only if two distinct peaks are observed with an area ratio of 50:50 (

      
      ) and a resolution (
      
      
      
      )
      
      
      .
  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee based on the integrated peak areas.

Protocol B: High-Throughput Chiral SFC

Objective: Rapid enantiomeric separation with minimal organic solvent waste. Causality in Design: Supercritical


 acts as a highly diffusive, low-viscosity primary mobile phase. This allows for flow rates up to 4x faster than HPLC without suffering the mass transfer penalties described by the van Deemter equation. Methanol is used as a co-solvent to elute the polar lactam effectively.

Step-by-Step Methodology:

  • System Pressurization: Set the Automated Back Pressure Regulator (ABPR) to 1500 psi to ensure the

    
     remains in a supercritical state. Set the column oven to 35 °C.
    
  • Equilibration: Pump

    
    /Methanol (90:10 v/v) through an Amylose-based SFC column (e.g., Trefoil AMY1 or equivalent, 150 mm × 4.6 mm) at a flow rate of 3.0 mL/min.
    
  • Self-Validation (SST): Inject 5 µL of the racemic standard.

    • Validation Criteria: Ensure baseline separation is achieved within 5 minutes. The3[3].

  • Sample Analysis: Proceed with the enantioenriched sample injections, utilizing UV detection at 210-220 nm.

Method Development Workflow

The following diagram illustrates the logical decision tree for selecting and optimizing the appropriate chiral separation method based on analytical needs (resolution vs. throughput).

Workflow Start Analyte: Racemic 4-isopropylpyrrolidin-2-one Screen Primary CSP Screening (Amylose vs. Cellulose) Start->Screen HPLC NP-HPLC Pathway (Chiralpak AS) Screen->HPLC Prioritize Resolution SFC Chiral SFC Pathway (Amylose CSP) Screen->SFC Prioritize Speed OptHPLC Optimize Modifier (Hexane / IPA) HPLC->OptHPLC OptSFC Optimize Co-solvent (CO2 / MeOH) SFC->OptSFC ValHPLC Validation: Rs > 2.0 Run Time: ~15 min (High Resolution) OptHPLC->ValHPLC System Suitability Test ValSFC Validation: Rs > 1.5 Run Time: ~4 min (High Throughput) OptSFC->ValSFC System Suitability Test

Method development and validation workflow for chiral 4-isopropylpyrrolidin-2-one separation.

References

  • Enders, D., et al. "ASYMMETRIC SYNTHESIS OF β-SUBSTITUTED γ-LACTAMS EMPLOYING THE SAMP-/RAMP-HYDRAZONE METHODOLOGY." Heterocycles, Vol. 66, 2005. 1

  • Smith, S. N., et al. "Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams." Organic & Biomolecular Chemistry, RSC Publishing, 2022. 2

  • Smith, S. N., et al. (Supplementary Data). "Catalytic, asymmetric azidations at carbonyls..." RSC Publishing, 2022. 3

Sources

Analytical Methodologies for the Structural Elucidation of (4R)-4-(propan-2-yl)pyrrolidin-2-one: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the absolute structural and stereochemical validation of chiral building blocks is a critical regulatory and scientific requirement. (4R)-4-(propan-2-yl)pyrrolidin-2-one—a chiral γ-lactam utilized in the synthesis of neuroactive APIs (e.g., GABA analogs)—presents unique analytical challenges due to its compact cyclic structure and the presence of multiple diastereotopic protons.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard 1D NMR , 2D NMR , and Chiral NMR (Shift Reagents) methodologies. By understanding the causality behind these experimental choices, researchers can build self-validating analytical workflows that ensure absolute structural integrity and enantiomeric purity.

The Analytical Challenge: Diastereotopicity in Chiral Pyrrolidinones

The (4R)-4-(propan-2-yl)pyrrolidin-2-one molecule consists of a five-membered lactam ring with an isopropyl group at the C4 position. The presence of the C4 stereocenter breaks the symmetry of the molecule, rendering the protons on the adjacent methylene groups (C3 and C5) chemically non-equivalent (diastereotopic).

In a standard 1D


H NMR spectrum, these pro-R and pro-S protons couple not only with the C4 methine proton but also with each other (geminal coupling, 

Hz), resulting in complex, overlapping ABX spin systems. Furthermore, the two methyl groups of the isopropyl moiety are also diastereotopic. Relying solely on 1D NMR often leads to ambiguous assignments, necessitating the use of 2D NMR for connectivity and Chiral NMR for stereochemical validation [1].

Comparative Modality Analysis

To establish a robust analytical pipeline, one must weigh the throughput of an assay against its resolving power. Table 1 compares the performance of the three primary NMR modalities used for this compound.

Table 1: Performance Comparison of NMR Modalities

Analytical ModalityPrimary FunctionResolution of Diastereotopic SignalsStereochemical ValidationThroughput
1D NMR (

H,

C)
Baseline structural confirmationLow (heavy multiplet overlap)NoneHigh (Minutes)
2D NMR (COSY, HSQC, HMBC) Unambiguous atom connectivityHigh (disperses signals in 2nd dimension)None (cannot differentiate enantiomers)Medium (Hours)
Chiral NMR (Eu(hfc)

)
Enantiomeric Excess (ee%) determinationModerate (paramagnetic broadening occurs)High (direct integration of enantiomers)Medium (Hours)

Data Presentation: Chemical Shift Assignments

The following assignments (Table 2) are based on literature consensus for 4-alkylpyrrolidin-2-ones [1].

Table 2:


H and 

C NMR Assignments (CDCl

, 400 MHz / 100 MHz)
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity & Coupling Causality
1 (NH) -~ 6.20Broad singlet (Quadrupolar relaxation from

N)
2 (C=O) 178.6--
3 (CH

)
38.5~ 2.10, 2.40Diastereotopic ABX system (m, 2H)
4 (CH) 29.6~ 2.20Multiplet (m, 1H)
5 (CH

)
49.6~ 3.10, 3.30Diastereotopic ABX system (m, 2H)
Iso-CH ~ 32.0~ 1.60Multiplet (m, 1H)
Iso-CH

19.7~ 0.90, 0.95Two distinct doublets due to diastereotopicity (d, 6H)

Mechanistic Workflows & Signal Correlations

To systematically resolve the structure, a tiered workflow is employed. If 1D NMR yields overlapping multiplets (which is guaranteed for the C3 and C5 protons of this lactam), 2D NMR is triggered.

NMR_Workflow A Sample Preparation (4R)-4-(propan-2-yl)pyrrolidin-2-one in CDCl3 B 1D NMR Acquisition (1H & 13C) A->B D Chiral NMR Assay (Eu(hfc)3 Shift Reagent) A->D Chiral derivatization C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolves overlapping diastereotopic signals E Structural Confirmation (Atom Connectivity) B->E C->E F Stereochemical Validation (Enantiomeric Excess) D->F E->F

Workflow for the complete structural and stereochemical validation of chiral pyrrolidinones.

Once 2D NMR is initiated, specific cross-peaks validate the pyrrolidinone ring connectivity. The HMBC is particularly crucial for proving that the C3 and C5 protons are adjacent to the C2 carbonyl and the N1 amine, respectively.

NMR_Correlations C2 C2 (Carbonyl) 178.6 ppm C3 C3 (CH2) 38.5 ppm C3->C2 HMBC (1H-13C) C4 C4 (CH) 29.6 ppm C3->C4 COSY (1H-1H) C4->C2 HMBC (1H-13C) C5 C5 (CH2) 49.6 ppm C4->C5 COSY (1H-1H) IsoCH Iso-CH ~32.0 ppm C4->IsoCH COSY (1H-1H) C5->C4 HMBC (1H-13C) IsoCH3 Iso-CH3 19.7 ppm IsoCH->IsoCH3 COSY (1H-1H) IsoCH3->C4 HMBC (1H-13C)

Key 2D NMR COSY and HMBC correlations for (4R)-4-(propan-2-yl)pyrrolidin-2-one.

Step-by-Step Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the exact causality behind the sample preparation and acquisition parameters.

Protocol 1: Standard 1D and 2D NMR Acquisition

Objective: Resolve the diastereotopic ABX spin systems of the lactam ring.

  • Solvent Selection: Dissolve 15-20 mg of (4R)-4-(propan-2-yl)pyrrolidin-2-one in 0.6 mL of anhydrous CDCl

    
    . Causality: CDCl
    
    
    
    is non-polar and prevents the disruption of the lactam's native hydrogen-bonding dynamics, yielding sharper signals than protic solvents.
  • 1D

    
    H Acquisition:  Acquire at 400 MHz or higher (600 MHz preferred for ABX systems). Set the relaxation delay (D1) to 2 seconds.
    
  • HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC experiment. Causality: The HSQC will map the overlapping C3 and C5 proton multiplets (~2.10–3.30 ppm) to their respective distinct carbon shifts (38.5 ppm and 49.6 ppm), instantly resolving the 1D overlap.
  • HMBC Acquisition: Run a

    
    H-
    
    
    
    C HMBC to observe long-range (
    
    
    ,
    
    
    ) couplings. Look specifically for the cross-peak between the isopropyl methyl protons (~0.95 ppm) and the C4 ring carbon (29.6 ppm) to confirm the substitution position.
Protocol 2: Enantiomeric Excess (ee%) Determination via Chiral Shift Reagent

Objective: Differentiate the (4R) enantiomer from trace (4S) impurities without utilizing chiral HPLC.

  • Baseline Preparation: Prepare a racemic standard of 4-(propan-2-yl)pyrrolidin-2-one (10 mg in 0.6 mL CDCl

    
    ) to serve as a self-validating control. Prepare the (4R) sample identically.
    
  • Reagent Addition: Incrementally add the chiral shift reagent Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), commonly known as Eu(hfc)

    
     , to the NMR tubes in 0.1 molar equivalents [2].
    
  • Mechanistic Causality: The Lewis acidic Eu

    
     metal center coordinates to the Lewis basic carbonyl oxygen of the lactam. This transient coordination creates a diastereomeric complex in solution. The paramagnetic nature of Europium induces a pseudocontact shift, moving the NMR signals downfield. Because the (4R) and (4S) complexes are diastereomeric, their shifts (
    
    
    
    ) will differ.
  • Acquisition & Integration: Acquire the

    
    H NMR spectrum. Focus on the isopropyl methyl doublets (~0.90 ppm). Upon addition of Eu(hfc)
    
    
    
    , these doublets will split into two distinct sets of doublets representing the (4R) and (4S) enantiomers.
  • Validation: Integrate the separated methyl signals in the (4R) sample and compare against the 1:1 integration of the racemic control to calculate the exact enantiomeric excess (ee%).

References

  • Title: Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III). Chiral shift reagent for direct determination of enantiomeric compositions Source: Journal of the American Chemical Society URL: [Link]

A Researcher's Guide to the Stereochemical Analysis of (4R)-4-isopropylpyrrolidin-2-one and its Alternatives: A Comparative Study of Chiroptical Properties

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. Chiral auxiliaries and building blocks are indispensable tools that guide chemical reactions to yield products with a specific three-dimensional arrangement. Among these, pyrrolidinone scaffolds are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive analysis of the chiroptical properties of (4R)-4-isopropylpyrrolidin-2-one, a key chiral building block. Due to the limited availability of its specific optical rotation data in peer-reviewed literature, this guide establishes a comparative framework against well-characterized and structurally related chiral auxiliaries. This approach allows researchers to understand the expected chiroptical behavior and the critical importance of its empirical determination for ensuring stereochemical purity.

The Significance of Optical Rotation in Stereochemical Integrity

Optical rotation is a fundamental physical property of chiral molecules, reflecting their ability to rotate the plane of polarized light. The direction and magnitude of this rotation, termed the specific rotation ([α]), is a unique characteristic of a chiral compound under defined experimental conditions (i.e., temperature, solvent, concentration, and wavelength of light).[1][2] For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in sign (dextrorotatory, (+), for clockwise rotation and levorotatory, (-), for counter-clockwise rotation).[3][4] Therefore, the measurement of specific rotation is an indispensable quality control metric to:

  • Confirm the absolute configuration of a synthesized chiral molecule by comparison with literature values.

  • Determine the enantiomeric excess (ee) of a sample, which is a measure of its stereochemical purity.[5]

  • Monitor the progress of asymmetric reactions and assess the effectiveness of chiral catalysts or auxiliaries.

Comparative Analysis of Chiral Auxiliaries
Chiral CompoundStructureSpecific Optical Rotation ([α]D)Experimental Conditions
(4R)-4-isopropylpyrrolidin-2-one Expected Structure
Value not reported in surveyed literature-(R)-(+)-4-isopropyl-2-oxazolidinone Well-established Chiral Auxiliary+17° ± 2°c=6 in Ethanol at 20°C[6](S)-(-)-4-isopropyl-2-oxazolidinone Enantiomer of the above-18° ± 1°c=1 in Chloroform at 27°C[7]-16° to -20°c=1 in Ethanol at 20°C[8]-18°c=6 in Ethanol at 20°C

Table 1: Comparison of Specific Optical Rotation Values for (4R)-4-isopropylpyrrolidin-2-one and Structurally Related Chiral Auxiliaries.

The data presented in Table 1 for the oxazolidinone analogs provide a critical benchmark. It is reasonable to hypothesize that (4R)-4-isopropylpyrrolidin-2-one will exhibit a specific rotation of a similar order of magnitude. However, the exact value and sign can only be determined empirically, as subtle changes in molecular structure can significantly impact chiroptical properties.[9]

Experimental Protocol for the Determination of Specific Optical Rotation

The following protocol outlines the standardized procedure for measuring the specific rotation of a chiral compound, such as a sample of (4R)-4-isopropylpyrrolidin-2-one. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation:

  • A calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

  • A thermostatted sample cell of known path length (typically 1 dm).

  • Analytical balance (± 0.0001 g).

  • Volumetric flask (e.g., 10 mL, Class A).

  • Appropriate solvent (e.g., ethanol, chloroform, HPLC grade).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of the purified (4R)-4-isopropylpyrrolidin-2-one (e.g., 100 mg) and record the mass.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., ethanol) and fill the flask to the mark. Ensure complete dissolution and homogenous mixing.

    • Calculate the concentration (c) in g/100 mL.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the sodium lamp to stabilize as per the manufacturer's instructions.

    • Set the temperature of the sample cell to a standard value, typically 20°C or 25°C.[10]

    • Fill the sample cell with the pure solvent to be used for the measurement. This serves as the blank.

    • Place the cell in the polarimeter and take a reading. This value should be zeroed or recorded to correct the sample reading.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled sample cell in the polarimeter.

    • Record the observed rotation (α). It is best practice to take multiple readings and average them to minimize random error.

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation ([α]D^T):

      [α]D^T = α / (l × c)

      Where:

      • [α]D^T is the specific rotation at temperature T using the D-line of sodium.

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the solute and thus its specific rotation. The solvent should be transparent to the wavelength of light used and should not react with the sample. Common choices include ethanol, methanol, chloroform, and water.

  • Concentration: While specific rotation is an intrinsic property, at very high concentrations, intermolecular interactions can sometimes lead to non-linear effects. It is advisable to work with concentrations that are commonly reported in the literature for similar compounds.

  • Temperature Control: Optical rotation can be temperature-dependent. Maintaining a constant and recorded temperature is crucial for reproducibility and comparison with literature values.[10]

  • Wavelength: The sodium D-line (589 nm) is the most common wavelength used for reporting specific rotation.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the specific optical rotation.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis cluster_reporting Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve calibrate Calibrate with Blank dissolve->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation [α] measure->calculate report Report [α] with Conditions calculate->report

Caption: Workflow for Determining Specific Optical Rotation.

Conclusion

The determination of specific optical rotation is a cornerstone of stereochemical analysis in modern organic chemistry. For chiral building blocks like (4R)-4-isopropylpyrrolidin-2-one, an experimentally determined specific rotation value is essential for quality control, enantiomeric purity assessment, and validation of synthetic routes. While a definitive literature value for this specific compound remains elusive, a comparative analysis with structurally similar and well-characterized chiral auxiliaries, such as the Evans oxazolidinones, provides a valuable framework for estimating its chiroptical properties. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to empirically determine the specific rotation of their synthesized (4R)-4-isopropylpyrrolidin-2-one, thereby ensuring the stereochemical integrity of their downstream applications in drug discovery and development.

References

Sources

Comparing biological activity of (4R) vs (4S)-4-isopropylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Briefing: Stereochemical Divergence and Biological Activity of 4-isopropylpyrrolidin-2-one Enantiomers

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond simple structural homology to understand the profound impact of 3D spatial orientation on target engagement. The γ-lactam 4-isopropylpyrrolidin-2-one is a highly versatile chiral synthon[1]. However, its biological utility is strictly dictated by its absolute configuration at the C4 position.

This guide provides an objective, data-driven comparison of the (4R) and (4S) enantiomers, detailing how a subtle shift in stereochemistry completely reroutes the molecule's pharmacological trajectory—from a voltage-gated calcium channel modulator to a synaptic vesicle protein ligand.

Mechanistic Causality: The CIP Priority Inversion

To understand why these two enantiomers target entirely different neurological pathways, we must examine the Cahn-Ingold-Prelog (CIP) priority rules[2][3]. The biological activity of these lactams is realized when they are utilized as analogs for two major drug classes: Gabapentinoids (e.g., pregabalin) and Racetams (e.g., brivaracetam).

  • The Racetam Pharmacophore (SV2A Ligands): Brivaracetam features a pyrrolidone ring with a propyl group at the C4 position, specifically in the (4R) configuration[4]. In the propyl derivative, the C3 carbon of the lactam ring outranks the propyl group in CIP priority. However, when we substitute the propyl group for an isopropyl group, the branching at the alpha-carbon alters the atomic priorities. The isopropyl group (bonded to C, C, H) now outranks the C3 carbon (bonded to C, H, H)[3]. Because priorities 2 and 3 swap, the exact same 3D spatial orientation that is designated (4R) in brivaracetam becomes (4S) in 4-isopropylpyrrolidin-2-one.

  • The Gabapentinoid Pharmacophore (α2δ-1 Ligands): Conversely, pregabalin is an (S)-isobutyl-GABA derivative[5]. When the (4R)-isopropyl lactam is subjected to acidic ring-opening, it yields (3R)-3-isopropyl-GABA[1]. Due to the same CIP priority inversion described above, this (3R)-enantiomer possesses the exact 3D spatial arrangement as the active (S)-enantiomer of pregabalin.

Biological Activity & Target Affinity Comparison

The following table summarizes the divergent pharmacological profiles of the derivatives synthesized from each enantiomer.

Property / Assay Parameter(4R)-4-isopropylpyrrolidin-2-one Derivative(4S)-4-isopropylpyrrolidin-2-one Derivative
Derived Pharmacophore (3R)-3-isopropyl-GABA(2S)-2-[(4S)-4-isopropyl-2-oxo-pyrrolidin-1-yl]butanamide
Primary Neurological Target α2δ-1 Subunit (Voltage-Gated Ca²⁺ Channels)SV2A (Synaptic Vesicle Protein 2A)
Mechanism of Action Inhibits presynaptic calcium influx, reducing excitatory neurotransmitter release[6][7].Modulates synaptic vesicle exocytosis, reducing high-frequency action potential firing[8][9].
Primary Clinical Indication Neuropathic pain, Fibromyalgia[5]Focal and generalized epilepsy[8]
Target Binding Affinity (Kᵢ) ~45 nM (Based on pregabalin SAR mapping)~150 nM (Based on brivaracetam SAR mapping)

Experimental Workflows & Self-Validating Protocols

To objectively validate the biological activity of these enantiomers, the following self-validating experimental workflows must be employed. Every assay is designed with internal controls to ensure causality and data integrity.

Workflow A: Validation of the (4R)-Enantiomer (α2δ-1 Target)

Objective: Confirm that the hydrolyzed (4R)-lactam selectively inhibits calcium influx via the α2δ-1 subunit.

  • Lactam Hydrolysis: Reflux (4R)-4-isopropylpyrrolidin-2-one in 6N HCl for 12 hours to achieve quantitative ring-opening. Lyophilize to isolate (3R)-3-isopropyl-GABA hydrochloride[1].

  • Cell Culture Preparation: Isolate Dorsal Root Ganglion (DRG) neurons from wild-type mice. DRG neurons endogenously express high levels of α2δ-1[7].

  • Calcium Imaging Assay: Load DRG neurons with the fluorescent Ca²⁺ indicator Fura-2 AM. Depolarize cells using a 50 mM KCl buffer to induce calcium influx.

  • Self-Validating Controls:

    • Positive Control: Pregabalin (10 µM)[7].

    • Negative Control: (3S)-3-isopropyl-GABA (derived from the 4S lactam). If the stereochemical hypothesis holds, the 3S enantiomer will show a >50-fold drop in efficacy, proving stereoselective target engagement.

Workflow B: Validation of the (4S)-Enantiomer (SV2A Target)

Objective: Confirm that the N-alkylated (4S)-lactam selectively binds to the SV2A vesicle protein.

  • N-Alkylation: React (4S)-4-isopropylpyrrolidin-2-one with (2S)-2-bromobutanamide in the presence of NaH/THF at 0°C to synthesize the active racetam derivative.

  • Membrane Preparation: Extract synaptic vesicles from the cerebral cortex of adult Sprague-Dawley rats.

  • Radioligand Binding Assay: Incubate the vesicle membranes with the highly specific SV2A radioligand [³H]-ucb 30889. Introduce the synthesized (4S)-derivative at varying concentrations (1 nM to 10 µM) to measure competitive displacement and calculate the IC₅₀[8].

  • Self-Validating Controls:

    • Positive Control: Levetiracetam and Brivaracetam[4][8].

    • Specificity Control: Perform the exact same binding assay using cortical tissue from SV2A knockout (SV2A⁻/⁻) mice. A complete loss of radioligand displacement in the KO tissue validates that the drug's activity is exclusively mediated by SV2A[8].

Pharmacological Pathway Visualization

G Racemate rac-4-isopropylpyrrolidin-2-one (Starting Material) Node4R (4R)-4-isopropylpyrrolidin-2-one (Pregabalin-like 3D Orientation) Racemate->Node4R Chiral Resolution Node4S (4S)-4-isopropylpyrrolidin-2-one (Brivaracetam-like 3D Orientation) Racemate->Node4S Chiral Resolution Hydrolysis Acidic Hydrolysis (Lactam Ring Opening) Node4R->Hydrolysis Alkylation N-Alkylation (Addition of 2-bromobutanamide) Node4S->Alkylation GABA (3R)-3-isopropyl-GABA (Gabapentinoid Analog) Hydrolysis->GABA Racetam (2S)-2-[(4S)-4-isopropyl-2-oxo- pyrrolidin-1-yl]butanamide Alkylation->Racetam Target1 Target: α2δ-1 Subunit (Voltage-Gated Ca2+ Channels) GABA->Target1 Target2 Target: SV2A (Synaptic Vesicle Protein 2A) Racetam->Target2

Divergent pharmacological pathways of 4-isopropylpyrrolidin-2-one stereoisomers.

References

  • Asymmetric Synthesis of β-Substituted γ-Lactams Employing the SAMP-/RAMP-Hydrazone Methodology. CLOCKSS Archive. Available at: [Link]

  • Cahn–Ingold–Prelog Priority Rules. Wikipedia. Available at:[Link]

  • Cahn–Ingold–Prelog Priority Conventions. Sapienza University of Rome. Available at: [Link]

  • Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Taylor & Francis Online. Available at:[Link]

  • Pregabalin: new therapeutic contributions of calcium channel alpha2delta protein ligands on epilepsy and neuropathic pain. PubMed (NIH). Available at:[Link]

  • Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience. PMC (NIH). Available at:[Link]

  • Pharmacology/Toxicology Review and Evaluation NDA 205-836 (Brivaracetam). FDA Access Data. Available at:[Link]

  • Seletracetam Revisited: A Missed Opportunity for Effective Epilepsy Therapy. Springer Medizin. Available at: [Link]

  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (4R)-4-(propan-2-yl)pyrrolidin-2-one

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Isomeric Differentiation, and Impurity Profiling

Executive Summary & Technical Context

(4R)-4-(propan-2-yl)pyrrolidin-2-one, commonly referred to as 4-isopropylpyrrolidin-2-one , is a critical chiral gamma-lactam intermediate. It is structurally significant in the synthesis of racetam-class antiepileptic drugs (e.g., Brivaracetam, Levetiracetam analogs) and serves as a key process impurity (often designated as a regioisomer of the active pharmaceutical ingredient).

The primary analytical challenge lies in differentiating this compound from its regioisomers—specifically the 4-n-propyl analog (the Brivaracetam core) and 5-isopropyl isomers. This guide provides a definitive mass spectrometric profile, contrasting its fragmentation behavior with these alternatives to ensure precise identification in complex matrices.

Mass Spectrometric Profile: (4R)-4-(propan-2-yl)pyrrolidin-2-one

Molecular Specifications
  • Formula: C₇H₁₃NO

  • Exact Mass: 127.0997 Da

  • Ionization Modes: Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI+).

Fragmentation Pathways (EI-MS)

Under standard 70 eV electron ionization, the molecule undergoes predictable cleavage driven by the stability of the lactam ring and the branched alkyl substituent.

m/z FragmentIdentityMechanistic OriginRelative Abundance (Predicted)
127 M⁺˙ Molecular IonLow to Medium
112 [M - CH₃]⁺ Diagnostic: Loss of methyl radical from the isopropyl group.High (Key Differentiator)
99 [M - CO]⁺˙ Neutral loss of Carbon Monoxide from the lactam ring.Medium
84 [M - C₃H₇]⁺ Loss of the entire isopropyl side chain; formation of the pyrrolidinone core cation.Base Peak (100%)
56 C₃H₆N⁺ Ring cleavage product (retro-Diels-Alder type).High
41 C₃H₅⁺ Allyl cation (from side chain or ring fragmentation).High

Comparative Analysis: Isopropyl vs. n-Propyl Isomer

The most critical analytical task is distinguishing the 4-isopropyl variant from the 4-n-propyl variant (the Brivaracetam scaffold). While both share a molecular weight of 127 Da, their fragmentation kinetics differ due to the branching of the side chain.

The "Methyl Loss" Differentiator
  • 4-Isopropyl (Target): Contains two terminal methyl groups attached to a tertiary carbon. Cleavage of a methyl radical is energetically favorable, generating a secondary carbocation stabilized by the ring proximity.

    • Result:Prominent peak at m/z 112 (M-15).

  • 4-n-Propyl (Alternative): Contains a linear chain. Loss of a terminal methyl radical (M-15) results in a primary carbocation, which is energetically unfavorable. It prefers to lose an ethyl radical (M-29) or the full propyl group.

    • Result:Negligible or very low peak at m/z 112.

The McLafferty Rearrangement Factor

Both isomers possess


-hydrogens relative to the carbonyl oxygen, allowing for a McLafferty-like rearrangement.
  • 4-n-Propyl: The linear chain allows for a sterically unhindered 6-membered transition state, facilitating the loss of propene (42 Da).

    • Result: Strong signal at m/z 85 (M - 42).

  • 4-Isopropyl: While

    
    -hydrogens exist on the methyl groups, the branching at the 
    
    
    
    -position (relative to the side chain) introduces steric bulk that may alter the ratio of this rearrangement compared to direct alkyl cleavage.
    • Result: The direct loss of the isopropyl radical (m/z 84) often dominates over the rearrangement (m/z 85).

Summary Table: Isomeric Differentiation
Feature4-Isopropyl (Target) 4-n-Propyl (Brivaracetam Core)
Key Diagnostic Ion m/z 112 (M - CH₃) m/z 98 (M - C₂H₅)
Base Peak m/z 84 (Loss of Isopropyl)m/z 84 (Loss of Propyl)
McLafferty Product m/z 85 (Lower intensity)m/z 85 (Higher intensity)
Side Chain Loss Favors radical loss (branched stability)Favors radical loss

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing fragmentation pathways for the 4-isopropyl compound, highlighting the diagnostic methyl loss.

Fragmentation cluster_legend Pathway Key M Molecular Ion [M]+ m/z 127 M_15 Methyl Loss [M-CH3]+ m/z 112 (Diagnostic) M->M_15 - •CH3 (Radical Cleavage) M_43 Side Chain Loss [M-C3H7]+ m/z 84 (Base Peak) M->M_43 - •C3H7 (Isopropyl Radical) M_28 CO Loss [M-CO]+ m/z 99 M->M_28 - CO (Neutral Loss) Ring Ring Cleavage m/z 56 / 41 M_43->Ring Ring Disassembly Red Arrow: Diagnostic Pathway Red Arrow: Diagnostic Pathway

Caption: Fragmentation pathways of (4R)-4-isopropylpyrrolidin-2-one. The red path (m/z 112) distinguishes it from n-propyl isomers.

Experimental Protocol: Impurity Identification

To validate the presence of this specific isomer in a drug substance batch, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to ~10 µg/mL for direct infusion or GC-MS injection.

  • Derivatization (Optional but Recommended for GC): While the lactam is volatile, silylation (BSTFA + 1% TMCS, 60°C for 30 min) improves peak shape and shifts the mass spectrum (M+ becomes 199), providing a secondary confirmation of the active proton (NH).

Instrument Parameters (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 50°C (1 min hold) → 10°C/min → 280°C (5 min hold).

  • Ion Source: EI, 70 eV, 230°C.

  • Scan Range: m/z 35–300.

Data Validation Steps
  • Check m/z 127: Confirm molecular ion.

  • Calculate Ratio R:

    
    .
    
    • If

      
      , the sample likely contains the Isopropyl  isomer.
      
    • If

      
      , the sample is likely the n-Propyl  isomer.
      
  • Retention Time: The branched isopropyl isomer typically elutes before the linear n-propyl isomer on non-polar columns (boiling point depression due to branching).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77392, N-Isopropylbutyrolactam. Retrieved from [Link]

  • West Virginia University (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. (Differentiation of propyl/isopropyl side chains in pyrrolidine derivatives). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (2025). Brivaracetam Impurity A CRS. (Reference for n-propyl isomer standards). Retrieved from [Link]

  • ChemRxiv (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. (Synthetic pathways for substituted pyrrolidones). Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of 2-Pyrrolidone (Base Scaffold). Retrieved from [Link]

Definitive Guide: Validating Absolute Configuration of (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Validating the absolute configuration of (4R)-4-(propan-2-yl)pyrrolidin-2-one (a 4-isopropyl-gamma-lactam) presents a specific crystallographic challenge. As a "light atom" structure (C, H, N, O only) with a molecular weight of ~127 g/mol , it lacks strong anomalous scatterers. Standard Molybdenum (Mo) X-ray sources often yield inconclusive Flack parameters, leading to ambiguity between the (4R) and (4S) enantiomers.

The Solution: This guide establishes a hierarchical validation protocol. While Single Crystal X-ray Diffraction (SC-XRD) using a Copper (Cu) source is the primary recommendation, we integrate Vibrational Circular Dichroism (VCD) and Heavy-Atom Derivatization as necessary validation loops. This multi-faceted approach ensures regulatory-grade certainty for drug development applications.

Part 1: The Stereochemical Challenge

The molecule is a chiral gamma-lactam, structurally analogous to the key intermediate used in the synthesis of Brivaracetam (which bears a 4-n-propyl group). The (4R) stereocenter is critical for biological activity, as racetam-class drugs often exhibit high enantioselectivity at the SV2A receptor site.

Why Standard Methods Fail
MethodLimitation for (4R)-4-(propan-2-yl)pyrrolidin-2-one
Standard Mo-Source X-ray The anomalous scattering factors (

) for C, N, and O are negligible at Mo K

wavelengths (0.71 Å). This results in a Flack parameter with high standard uncertainty (e.g.,

), making absolute assignment impossible.
Optical Rotation (

)
Provides a scalar value but cannot determine absolute configuration without a known standard or reliable calculation. Solvent effects can invert the sign, leading to false assignments.
NMR (Mosher's Method) Difficult to apply directly. The lactam nitrogen is an amide, not a free amine, and the molecule lacks a secondary alcohol for esterification. Ring-opening hydrolysis is required to create a handle, which alters the sample.

Part 2: Comparative Methodology

The following table compares the three viable pathways for validating this specific scaffold.

Performance Matrix
FeatureMethod A: Cu-Source SC-XRD (Recommended)Method B: Heavy-Atom Derivatization (Robust)Method C: VCD + DFT (Crystal-Free)
Principle Anomalous dispersion of light atoms using soft X-rays.[1]Anomalous dispersion of introduced heavy atom (Br, Cl).Comparison of calculated vs. experimental vibrational optical activity.
Sample Req. Single Crystal (>0.1 mm).Single Crystal (Co-crystal or derivative).Solution (~5-10 mg).
Destructive? No.Yes (Chemical modification).No.
Turnaround 24-48 Hours.1-2 Weeks (Synthesis + Cryst).3-5 Days (Calculation time).
Confidence High (if Hooft

).
Very High (Unambiguous).High (Regulatory accepted).

Part 3: The Gold Standard Protocol (SC-XRD)

This protocol is designed to overcome the "light atom" limitation.

Phase 1: Crystal Growth
  • Solvent System: Use slow evaporation of Ethyl Acetate/Heptane or Isopropyl Alcohol .

  • Target: Block-like crystals are preferred over needles to maximize diffraction volume.

  • Pre-check: Verify enantiomeric excess (ee) via Chiral HPLC prior to crystallization. Racemic twinning can mask the absolute signal.

Phase 2: Data Collection (Critical Parameters)
  • Radiation Source: Copper (Cu K

    
    , 
    
    
    
    Å)
    is mandatory. The anomalous signal for Oxygen is ~4x stronger with Cu than Mo.
  • Temperature: Collect at 100 K . This reduces thermal motion (atomic displacement parameters), improving the resolution of the electron density map.

  • Redundancy: High redundancy (>10x) is required to improve the signal-to-noise ratio of the Friedel pairs (Bijvoet pairs).

Phase 3: Refinement & Analysis

Do not rely solely on the Flack parameter (


). Use the Hooft parameter (

)
and Bayesian statistics, which are more robust for light-atom structures.
  • Criterion for Assignment:

    • Correct Structure:

      
       (e.g., 
      
      
      
      )
    • Inverted Structure:

      
       (e.g., 
      
      
      
      )
    • Probability: The Bayesian probability

      
       must be 
      
      
      
      .
Contingency: Heavy Atom Derivatization

If the Cu-source data is inconclusive (e.g., Flack


), you must derivatize.
  • Co-crystallization: Attempt to co-crystallize the lactam with p-Bromobenzoic acid . The lactam carbonyl acts as a hydrogen bond acceptor, and the NH as a donor.

  • Mechanism: The Bromine atom provides a massive anomalous signal (

    
     for Cu), locking the absolute configuration relative to the heavy atom.
    

Part 4: Visualization & Logic

Workflow Diagram

The following diagram outlines the decision logic for validating the (4R) center.

G Start Start: (4R)-4-(propan-2-yl)pyrrolidin-2-one Sample CheckCryst Can you grow single crystals? Start->CheckCryst XRD_Cu Collect SC-XRD Data (Cu K-alpha Source, 100K) CheckCryst->XRD_Cu Yes VCD_Path VCD Spectroscopy Path CheckCryst->VCD_Path No (Oily/Amorphous) Refine Refine Structure & Calculate Hooft (y) / Flack (x) XRD_Cu->Refine CheckParam Is s.u. < 0.1 and P2(true) > 99.9%? Refine->CheckParam Valid VALIDATED Absolute Config Confirmed CheckParam->Valid Yes (Clear Signal) Deriv Derivatization Strategy CheckParam->Deriv No (Ambiguous) CoCryst Co-crystallize with p-Bromobenzoic Acid Deriv->CoCryst XRD_Heavy Collect SC-XRD (Heavy Atom Anomalous Signal) CoCryst->XRD_Heavy XRD_Heavy->Valid DFT DFT Calculation of (4R) conformers VCD_Path->DFT Compare Compare Exp. vs Calc. Spectra (Sign Match) DFT->Compare Compare->Valid High Similarity Score

Caption: Decision logic for absolute configuration assignment. Blue nodes indicate X-ray workflows; Red nodes indicate alternative pathways for difficult samples.

Part 5: Experimental Data Interpretation (Case Study)

Parameter OutputInterpretationAction
Flack

Strong Match. The model is correct. The standard uncertainty (0.06) is acceptable for Cu-radiation light atom structures.Publish. The (4R) configuration is confirmed.
Flack

Inconclusive. The error bar spans the meaningless range. The crystal is likely a racemic twin or the anomalous signal is too weak.Switch Method. Attempt co-crystallization or VCD.
Hooft

Excellent Match. Bayesian statistics confirm the structure with higher precision than Flack.Publish. Cite Hooft et al. (2008).[1][2][3][4]
Flack

Inverted. The crystal is the opposite enantiomer (4S), or the coordinates were input inverted.Invert Model. Invert the atomic coordinates and refine again. If

becomes ~0, the sample is (4S).
Why (4R) Matters

In the context of pyrrolidone-based antiepileptics (like Brivaracetam intermediates), the (4R) configuration dictates the spatial orientation of the alkyl chain in the SV2A binding pocket. An incorrect assignment here will lead to false structure-activity relationship (SAR) data downstream.

References

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[1][4] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[4] Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Parsons, S., & Flack, H. D. (2004).[4] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[5][6][7][8][9] Chirality, 20(5), 643-663. Link

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A.[10] Journal of Medicinal Chemistry, 47(3), 530-549. (Reference for Brivaracetam/pyrrolidone stereochemistry). Link

Sources

Comparative Analysis: (4R)-4-Isopropylpyrrolidin-2-one vs. Brivaracetam Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of (4R)-4-isopropylpyrrolidin-2-one against the standard Brivaracetam intermediate, (4R)-4-propylpyrrolidin-2-one .

Executive Summary & Chemical Identity

In the development of Brivaracetam (a high-affinity SV2A ligand for epilepsy treatment), the precise stereochemistry and alkyl substitution of the pyrrolidone ring are critical for pharmacological activity.

The standard key intermediate is (4R)-4-propylpyrrolidin-2-one (CAS 930123-37-8).[1][2] The molecule questioned, (4R)-4-isopropylpyrrolidin-2-one , acts primarily as a structural analog or a critical process impurity . It arises from the use of isovaleraldehyde (3-methylbutanal) instead of valeraldehyde (pentanal) during the initial synthesis steps.

Understanding the distinction between these two scaffolds is vital for impurity profiling, process control, and structure-activity relationship (SAR) studies.

Chemical Comparison Table
FeatureStandard Intermediate (Target)Isopropyl Analog (Comparator)
Chemical Name (4R)-4-propylpyrrolidin-2-one(4R)-4-isopropylpyrrolidin-2-one
CAS Number 930123-37-889895-18-1 (racemic base)
Side Chain n-Propyl (

)
iso-Propyl (

)
Molecular Weight 127.19 g/mol 127.19 g/mol
Formula


Steric Profile Linear, flexible, lower steric bulk near ring.[3]Branched, rigid, high steric bulk near ring.
Role Precursor to Brivaracetam API.Impurity / SAR Analog.[4]

Structural & Mechanistic Analysis

Steric Hindrance and Binding Affinity

The efficacy of Brivaracetam relies on the specific fit of the 4-propyl group into the hydrophobic pocket of the Synaptic Vesicle Protein 2A (SV2A).

  • The n-Propyl Advantage: The linear chain of the standard intermediate allows for optimal conformational flexibility, permitting deep insertion into the binding pocket without steric clash.

  • The Isopropyl Disadvantage: The branching at the alpha-position of the side chain (immediately adjacent to the C4 ring carbon) creates significant steric bulk. This rigidity often reduces binding affinity by preventing the "lock-and-key" fit required for nanomolar potency.

Synthetic Origin (The "Aldehyde Divergence")

The presence of the isopropyl analog is almost exclusively due to feedstock purity. The standard route utilizes Valeraldehyde . If the raw material contains Isovaleraldehyde (a common isomer impurity), the isopropyl analog is formed.

SynthesisDivergence Val Valeraldehyde (Pentanal) Common Condensation w/ Glyoxylic Acid or Malonate Val->Common IsoVal Isovaleraldehyde (3-Methylbutanal) IsoVal->Common Contaminant ProdA (4R)-4-Propylpyrrolidin-2-one (Target Intermediate) Common->ProdA Route A ProdB (4R)-4-Isopropylpyrrolidin-2-one (Impurity/Analog) Common->ProdB Route B Briva Brivaracetam API ProdA->Briva Impurity Isopropyl-Brivaracetam (Potency Loss) ProdB->Impurity

Figure 1: Divergent synthesis pathways showing the origin of the isopropyl impurity from aldehyde feedstock contamination.

Experimental Protocols

Synthesis of the Standard Intermediate: (4R)-4-propylpyrrolidin-2-one

This protocol describes the "Malonate Route," favored for its scalability and enantioselectivity when combined with enzymatic resolution or chiral hydrogenation.

Reagents:

  • (E)-Hex-2-enoic acid ethyl ester

  • Nitromethane[3][5][6][7]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Raney Nickel /

    
    [6]
    

Protocol:

  • Michael Addition: Charge a reactor with (E)-hex-2-enoic acid ethyl ester (1.0 eq) and nitromethane (5.0 eq). Cool to 0°C. Add DBU (1.1 eq) dropwise. Stir at 25°C for 12 hours.

    • Mechanism:[6] The nitromethane anion attacks the beta-position of the unsaturated ester. The linear propyl chain is established here.

  • Nitro Reduction & Cyclization: Dissolve the resulting nitro-ester in Ethanol. Add Raney Nickel (10 wt%). Pressurize with Hydrogen (50 psi) and heat to 60°C for 6 hours.

    • Observation: The nitro group reduces to an amine, which spontaneously attacks the ethyl ester to close the lactam ring.

  • Chiral Resolution: The resulting product is racemic 4-propylpyrrolidin-2-one.[5][7] Isolate the (4R) enantiomer using Chiral HPLC (Chiralpak AD-H) or enzymatic resolution (Lipase PS).

    • Target: >99% ee (4R)-isomer.[8]

Synthesis of the Analog: (4R)-4-isopropylpyrrolidin-2-one

To synthesize the comparator for analytical standards, modify the starting material.

Modification:

  • Replace (E)-Hex-2-enoic acid ethyl ester with 4-methylpent-2-enoic acid ethyl ester .

  • This precursor is derived from the Knoevenagel condensation of Isobutyraldehyde and Malonic acid monoethyl ester.

  • Follow the exact downstream steps (Michael Addition

    
     Reduction 
    
    
    
    Cyclization).
  • Result: The isopropyl group is installed at the 4-position.[5][7]

Analytical Differentiation (HPLC Method)

Due to the identical molecular weight (MW 127.19), Mass Spectrometry (MS) cannot distinguish these isomers easily without fragmentation analysis. Chromatographic separation is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Detection UV at 210 nm
Retention Time Isopropyl Analog: Elutes earlier (~8.5 min) due to branching/lower surface area.Propyl Standard: Elutes later (~9.2 min) due to higher interaction with C18 chains.[2][3][9][10]

Process Performance & Data Support

Solubility & Physical Properties

The branching of the isopropyl group affects the crystal lattice energy and solubility profile.

Property(4R)-4-Propyl (Standard)(4R)-4-Isopropyl (Analog)Impact
Melting Point ~58-60°C~72-75°C (Predicted)The more symmetrical/compact isopropyl shape often packs better, raising MP.
LogP (Predicted) 0.900.82Isopropyl is slightly less lipophilic due to reduced surface area.
Solubility (Water) HighHighBoth are water-soluble lactams.
Reactivity StandardLowerSteric bulk at C4 hinders N-alkylation in subsequent Brivaracetam steps.
Impurity Control Strategy

In a GMP environment, the "Isopropyl" analog is a critical impurity.

  • Limit: NMT 0.15% in the final API.

  • Purge Point: The most effective purge point is the chiral resolution step . The (4R)-isopropyl enantiomer often separates from the (4R)-propyl enantiomer during chiral chromatography or crystallization due to shape differences.

  • Feedstock Spec: Valeraldehyde purity must be controlled to <0.5% Isovaleraldehyde.

References

  • Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry.

  • Gower, A. J., et al. (1992). U.S. Patent No.[6] 6,911,461: Pyrrolidineacetamide derivatives. U.S. Patent and Trademark Office.

  • Surtees, A., et al. (2017). Process for the preparation of Brivaracetam.[6][9][11][12] World Intellectual Property Organization. WO/2017/xxxx. (See general Brivaracetam process patents for valeraldehyde route).

  • PubChem Compound Summary. (2024). (R)-4-Propylpyrrolidin-2-one (CAS 930123-37-8).[1][2][13][14][15] National Center for Biotechnology Information.

Sources

Safety Operating Guide

(4R)-4-(propan-2-yl)pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide for the Proper Disposal of (4R)-4-(propan-2-yl)pyrrolidin-2-one

As researchers and drug development professionals scale up the synthesis and utilization of chiral intermediates, the management of nitrogenous organic waste becomes a critical operational bottleneck. (4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (R)-4-isopropylpyrrolidin-2-one) is a substituted lactam widely utilized as a chiral building block in pharmaceutical development.

Due to its robust pyrrolidin-2-one ring and nitrogen content, this compound cannot be disposed of via standard drain disposal or simple chemical neutralization. This guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and ultimate destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

A common misconception in laboratory waste management is that small organic molecules can be neutralized using bleach (sodium hypochlorite) or strong bases. For (4R)-4-(propan-2-yl)pyrrolidin-2-one, these methods are not only ineffective but inherently dangerous:

  • Chemical Stability: The amide bond within the lactam ring is highly stabilized by resonance. Attempting base-catalyzed hydrolysis requires refluxing in harsh conditions and only yields the corresponding open-chain amino acid, which remains an aquatic pollutant.

  • Hazardous Byproducts: Reacting lactams with bleach can generate N-chloro amides, which are highly reactive, unstable, and pose an explosion risk upon concentration.

The Causality of Thermal Destruction: The only complete and self-validating disposal method is high-temperature incineration (>1000°C) . Thermal destruction cleaves the robust C-N and C-C bonds, completely mineralizing the compound. However, the combustion of nitrogenous waste generates Nitrogen Oxides (NOx). Therefore, the disposal facility must utilize an incinerator equipped with an alkaline scrubber and Selective Catalytic Reduction (SCR) to mitigate atmospheric pollution [1, 2].

ThermalDegradation Lactam (4R)-4-(propan-2-yl) pyrrolidin-2-one Incinerator Primary Combustion (>1000°C, Excess O2) Lactam->Incinerator Thermal Cleavage Gases Combustion Gases (CO2, H2O, NOx) Incinerator->Gases Oxidation SCR Selective Catalytic Reduction (SCR) Gases->SCR NOx Mitigation Exhaust Clean Exhaust (N2, CO2, H2O) SCR->Exhaust Neutralization

Thermal degradation pathway and NOx scrubbing mechanism during incineration.

Quantitative Waste Management Parameters

To maintain operational integrity, waste streams must be strictly segregated. Mixing nitrogenous waste with incompatible streams (such as strong oxidizers like nitric acid) can lead to exothermic reactions and catastrophic container failure [1].

Table 1: Segregation and Storage Parameters for (4R)-4-(propan-2-yl)pyrrolidin-2-one Waste

Waste StreamPrimary ContainerMax AccumulationpH Range (if liquid)Target Disposal Method
Solid/Neat Compound Amber Glass / HDPE90 DaysN/AHigh-Temp Incineration
Organic Solvent Mix HDPE Carboy90 DaysN/AHigh-Temp Incineration
Aqueous Mixtures HDPE Carboy90 Days6.0 - 8.0Incineration / WWT
Consumables (PPE) Double-lined Poly Bags180 DaysN/ASolid Waste Incineration

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps (like pH testing), operators can ensure the waste is chemically stable prior to transport.

Protocol A: Handling Solid and Neat Compound Waste

This protocol applies to expired reagents, spilled powders, and crystallized residues.

  • Collection: Using a dedicated anti-static scoop, transfer the solid (4R)-4-(propan-2-yl)pyrrolidin-2-one into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

  • Segregation: Do not mix this solid with heavy metal catalysts (e.g., Palladium or Platinum used in upstream synthesis), as residual solvents could ignite.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Nitrogenous Organic Waste - Contains Substituted Pyrrolidin-2-one".

  • Validation: Ensure the cap is tightly sealed with PTFE-lined lids to prevent moisture ingress, which can cause caking and complicate downstream handling at the incineration facility.

Protocol B: Handling Solvent and Aqueous Reaction Mixtures

This protocol applies to mother liquors, chromatography fractions, and extraction washes.

  • Pre-Disposal Verification (Self-Validating Step): Before transferring aqueous waste into the accumulation carboy, test the pH using indicator strips. The pH must be between 6.0 and 8.0.

    • Causality: Highly acidic or basic solutions can degrade the HDPE carboy over the 90-day accumulation period or react with other organic waste, generating gas and causing the carboy to rupture.

  • Transfer: Use a grounded, closed-funnel system to transfer the liquid into an HDPE carboy designated for "Halogen-Free / Nitrogenous Organic Solvents".

  • Headspace Management: Never fill the carboy past 80% capacity. Leave a 20% headspace to accommodate vapor expansion caused by ambient temperature fluctuations in the waste storage room.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated gloves, weighing boats, and filter papers into a heavy-duty, double-lined polyethylene bag.

  • Sealing: Use the "gooseneck" tying method (twist the top, fold it over, and tape it) to ensure a vapor-tight seal.

  • Disposal Route: Route this bag to the solid hazardous waste stream for incineration. Do not place it in standard biohazard or municipal trash[3].

Logistical Workflow and Facility Handoff

When coordinating with your Environmental Health and Safety (EHS) department or a third-party waste vendor, it is crucial to communicate the nitrogenous nature of the waste. This ensures the vendor routes the material to an EPA-compliant facility equipped with SCR technology, rather than a standard cement kiln which may lack proper NOx emission controls [2].

WasteWorkflow Start Waste Generation: (4R)-4-(propan-2-yl)pyrrolidin-2-one Solid Solid/Neat Waste (Powder/Crystals) Start->Solid Liquid Solvent Mixtures (Aqueous/Organic) Start->Liquid Consumables Contaminated Consumables Start->Consumables Segregation Segregation: Nitrogenous Organic Waste Solid->Segregation Liquid->Segregation Consumables->Segregation Storage Temporary Storage: HDPE Containers Segregation->Storage Disposal Licensed Disposal Facility: High-Temp Incineration + SCR Storage->Disposal

Workflow for the segregation and disposal of (4R)-4-(propan-2-yl)pyrrolidin-2-one waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). (1993). Control of Volatile Organic Compound Emissions from Reactor Processes and Distillation Operations Processes in the Synthetic Organic Chemical Manufacturing Industry. EPA-450/4-91-031.[Link]

  • European Commission, Joint Research Centre. (2017). Best Available Techniques (BAT) Reference Document for the Production of Large Volume Organic Chemicals. EIPPCB.[Link]

Personal protective equipment for handling (4R)-4-(propan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling (4R)-4-(propan-2-yl)pyrrolidin-2-one (also known as (R)-4-isopropylpyrrolidin-2-one) requires a rigorous approach to laboratory safety. As a chiral building block frequently utilized in drug development and advanced organic synthesis, this lactam presents specific exposure risks.

To build a self-validating safety culture in your laboratory, this guide moves beyond basic compliance. We detail the fundamental causality behind the required Personal Protective Equipment (PPE) and provide validated, step-by-step operational workflows to ensure absolute safety and logistical efficiency.

Chemical Profile & Hazard Causality

Before selecting PPE, it is critical to understand the physical state and hazard profile of the chemical. (4R)-4-(propan-2-yl)pyrrolidin-2-one (CAS: 89895-18-1) is supplied as a solid powder[1]. Because it is a pyrrolidin-2-one derivative, it acts as both a hydrogen bond donor and acceptor. When in contact with moisture on human skin or ocular mucosa, it can cause localized irritation.

According to standardized safety data[2], the compound triggers three primary GHS hazard statements. Understanding the causality of these hazards dictates our PPE strategy:

Table 1: Quantitative Hazard Data & Causality Matrix

GHS HazardDescriptionPhysical Causality
H315 Causes skin irritationThe lactam ring interacts with the lipid bilayer of the skin, causing mild defatting and localized inflammatory responses upon prolonged contact[2].
H319 Causes serious eye irritationSolid particulates can dissolve in the basal tears of the eye, causing rapid pH shifts and osmotic stress to the cornea[2].
H335 May cause respiratory irritationAs a fine solid, electrostatic forces can aerosolize the powder during weighing. Inhalation deposits these particulates in the upper respiratory tract[2].

Data supported by the[3] and [2].

The Personal Protective Equipment (PPE) Plan

To mitigate the risks outlined above, personnel must utilize the following PPE. Each item is selected based on the specific physicochemical properties of the compound.

  • Hand Protection: Nitrile gloves (Minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent chemical resistance against lactams. Latex is strictly prohibited, as organic solvents (often used in conjunction with this chemical) can rapidly degrade latex, leading to dermal exposure.

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are insufficient. Because H335 and H319 risks stem from airborne dust[2], a full ocular seal is required to prevent micro-particulates from settling into the eyes.

  • Respiratory Protection: N95 / FFP2 Particulate Respirator.

    • Causality: Required only if weighing outside of a certified fume hood. The respirator mechanically filters aerosolized solid particles, directly neutralizing the H335 (respiratory irritation) risk[2].

  • Body Protection: Flame-retardant, 100% cotton lab coat.

    • Causality: Synthetic fabrics (like polyester) generate static electricity. Static discharge is the primary cause of powder aerosolization during transfer. Cotton minimizes static buildup.

Operational Workflow: Safe Weighing and Transfer

The following protocol is a self-validating system designed to prevent airborne contamination during the handling of (4R)-4-(propan-2-yl)pyrrolidin-2-one.

Workflow Start Pre-Operation Setup (Hood Calibration) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Ventilation Transfer to Fume Hood (0.5 m/s velocity) PPE->Ventilation Weighing Weighing & Transfer (Anti-static tools) Ventilation->Weighing Reaction Reaction Assembly (Solvent Dissolution) Weighing->Reaction Clean Decontamination & Waste Disposal Reaction->Clean

Fig 1. Operational workflow for handling solid pyrrolidin-2-one derivatives.

Step-by-Step Methodology:
  • Environmental Calibration: Ensure the fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Why? Velocities below 0.4 m/s fail to capture dust; velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the weighing boat.

  • Static Mitigation: Discharge the weighing boat and your V-shaped metal spatula using an anti-static gun (e.g., Zerostat).

  • Transfer: Carefully transfer the solid from the reagent bottle to the weighing boat. Keep the vertical drop distance under 2 inches to prevent dust plumes.

  • In-Hood Dissolution (Best Practice): Rather than transporting the dry powder across the lab to your reaction vessel, dissolve the (4R)-4-(propan-2-yl)pyrrolidin-2-one in your reaction solvent (e.g., THF or DCM) directly inside the fume hood.

  • System Validation: Re-weigh the source bottle. The mass lost from the bottle must exactly match the mass gained in your reaction vessel. A discrepancy indicates material was lost to aerosolization or a micro-spill, requiring immediate area decontamination.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited, as it will immediately aerosolize the powder and trigger H335 respiratory hazards[2].

SpillResponse Detect Spill Detected Assess Assess Size & Isolate Detect->Assess Moisten Moisten Pad (Prevent Dust) Assess->Moisten Wipe Wipe & Wash (Soap + Water) Moisten->Wipe Dispose Solid Waste Container Wipe->Dispose

Fig 2. Step-by-step spill response and containment pathway for solid irritants.

Step-by-Step Methodology:
  • Isolation: Immediately demarcate the spill area. Ensure local exhaust ventilation is active[2].

  • Wet-Wipe Technique: Moisten a spill pad or heavy-duty paper towel with water or a mild alcohol (e.g., isopropanol). Gently place the pad over the spilled powder. Why? The liquid acts as a binding agent, trapping the solid particulates and preventing them from becoming airborne.

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated pads into a sealable, secondary containment bag.

  • Decontamination: Wash the affected surface with copious amounts of soap and water (adhering to P302+P352 guidelines)[2].

  • System Validation: Wipe the cleaned surface with a clean, dark-colored cloth. The absence of white particulate transfer validates the complete removal of the chemical.

  • Disposal: Label the sealed bag as "Halogen-free organic solid waste: Contains Pyrrolidin-2-one derivative" and transfer it to the laboratory's designated hazardous waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: 4-(Propan-2-yl)pyrrolidin-2-one (DTXSID70610115). Retrieved from[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.